1-benzyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-benzylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMRBJPAOYCPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153041-98-5 | |
| Record name | 1-benzyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole-Containing Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Pyrazole-containing compounds have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous successful drugs incorporating this moiety.
Among the various functionalized pyrazoles, 1-benzyl-1H-pyrazole-4-sulfonyl chloride stands out as a critical building block in the synthesis of novel therapeutic agents. The sulfonyl chloride group is a highly reactive functional group that can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity makes it an invaluable intermediate for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The benzyl group at the 1-position of the pyrazole ring provides a lipophilic handle that can influence the compound's pharmacokinetic profile and target engagement. This guide provides an in-depth technical overview of the synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, from the construction of the pyrazole core to the final chlorosulfonation step, with a focus on the underlying chemical principles and practical experimental considerations.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is most effectively achieved through a two-step synthetic sequence. The first step involves the construction of the 1-benzyl-1H-pyrazole core, followed by the regioselective introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.
Caption: Overall synthetic workflow for 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Part 1: Synthesis of the 1-Benzyl-1H-pyrazole Core
The construction of the 1-benzyl-1H-pyrazole ring is typically accomplished through the condensation of a 1,3-dicarbonyl compound with benzylhydrazine.[4] This reaction, a classic method for pyrazole synthesis, proceeds via a cyclization-dehydration sequence.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the more basic nitrogen of benzylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by a second intramolecular nucleophilic attack of the other nitrogen on the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.
Caption: Generalized mechanism for pyrazole formation.
Experimental Protocol: Synthesis of 1-Benzyl-1H-pyrazole
This protocol describes a general procedure for the synthesis of 1-benzyl-1H-pyrazole from a suitable 1,3-dicarbonyl precursor.
Materials:
-
1,3-Dicarbonyl compound (e.g., malondialdehyde or its synthetic equivalent)
-
Benzylhydrazine dihydrochloride[5]
-
Ethanol
-
Sodium acetate (or other suitable base)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add benzylhydrazine dihydrochloride (1.0 eq) and sodium acetate (2.2 eq).[5]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-benzyl-1H-pyrazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Reactant | Molar Ratio | Purpose |
| 1,3-Dicarbonyl Compound | 1.0 | Pyrazole ring precursor |
| Benzylhydrazine Dihydrochloride | 1.0 | Source of the N1-benzyl group and pyrazole nitrogens |
| Sodium Acetate | 2.2 | Base to neutralize the hydrochloride salt and facilitate the reaction |
| Ethanol | - | Solvent |
Part 2: Chlorosulfonation of 1-Benzyl-1H-pyrazole
The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.[2] The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.
Causality Behind Experimental Choices
-
Chlorosulfonic Acid as the Reagent: Chlorosulfonic acid serves as both the source of the electrophile (SO2Cl+) and the solvent in many cases. Its strong acidic nature protonates the pyrazole ring, but the subsequent sulfonation is still directed to the electron-rich C4 position.
-
Controlled Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) initially to control the exothermic nature of the reaction between the organic substrate and the strong acid.[2] The temperature may then be raised to drive the reaction to completion.
-
Quenching with Ice-Water: The reaction is quenched by carefully adding the reaction mixture to ice-water. This serves to decompose the excess chlorosulfonic acid and precipitate the desired sulfonyl chloride product, which is generally insoluble in water.[2] The low temperature of the quench minimizes hydrolysis of the sulfonyl chloride product.
Experimental Protocol: Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride
Materials:
-
1-Benzyl-1H-pyrazole
-
Chlorosulfonic acid
-
Chloroform (or other suitable solvent)
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (excess, e.g., 5-10 eq) to 0 °C in an ice bath.
-
Slowly add a solution of 1-benzyl-1H-pyrazole (1.0 eq) in a minimal amount of chloroform to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with stirring.
-
The product will precipitate as a solid. Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
-
The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system if a higher purity is required.
| Reactant/Reagent | Molar Ratio | Purpose |
| 1-Benzyl-1H-pyrazole | 1.0 | Substrate for chlorosulfonation |
| Chlorosulfonic Acid | Excess (5-10 eq) | Reagent for introducing the sulfonyl chloride group |
| Chloroform | - | Solvent |
Characterization Data
The synthesized 1-benzyl-1H-pyrazole-4-sulfonyl chloride should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene) and the two pyrazole ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the benzyl group, as well as the carbon bearing the sulfonyl chloride group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C10H9ClN2O2S).[6] |
| IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹). |
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice-water is highly exothermic and should be performed with extreme caution.
-
Organic solvents such as dichloromethane and chloroform are volatile and potentially harmful. Handle them in a fume hood.
Conclusion
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a straightforward yet powerful method for accessing a versatile intermediate in drug discovery. By following the two-step procedure outlined in this guide—construction of the pyrazole core followed by chlorosulfonation—researchers can efficiently produce this valuable building block. A thorough understanding of the reaction mechanisms and careful attention to the experimental conditions are crucial for achieving high yields and purity. The protocols provided herein, along with the rationale behind the experimental choices, offer a solid foundation for the successful synthesis and application of this important compound in the development of new therapeutics.
References
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Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]
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Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]
-
Li, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Molecules, 23(10), 2465. [Link]
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Reddy, C. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(81), 77894-77901. [Link]
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Li, Y., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(3), 604-608. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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PubChem. (n.d.). 1-benzyl-1h-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Piomelli, D., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(24), 11195-11216. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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- Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.
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Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904-908. [Link]
- Reddy, T. R., et al. (2017). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3429-3433.
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ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. [Link]
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An In-Depth Technical Guide to 1-Benzyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a pivotal chemical intermediate, strategically important for the synthesis of a diverse range of pharmacologically active compounds. Its structure combines the stable, versatile pyrazole core with a highly reactive sulfonyl chloride group, making it an ideal building block for developing compound libraries in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and reaction protocols, spectroscopic characterization, and its significant applications in the field of drug discovery, tailored for researchers and professionals in the pharmaceutical sciences.
Introduction to Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.
Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties. The sulfonamide functional group is also a well-established pharmacophore. Consequently, molecules incorporating a pyrazole-sulfonamide motif are of significant interest. 1-Benzyl-1H-pyrazole-4-sulfonyl chloride serves as a key precursor for synthesizing these valuable molecules, enabling the exploration of new chemical space for novel drug candidates.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is essential for its effective use in synthesis.
Chemical Structure
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} केंद्रीकृत कैप्शन: 1-बेंजाइल-1H-पाइराजोल-4-सल्फोनिल क्लोराइड की रासायनिक संरचना।
Physicochemical Data
While specific experimental data for this exact compound is sparse, properties can be reliably estimated based on its constituent parts and analogous structures like 1-methyl-1H-pyrazole-4-sulfonyl chloride.[2][3]
| Property | Value | Source/Comment |
| CAS Number | Not assigned | This specific structure does not have a publicly listed CAS number. |
| Molecular Formula | C₁₀H₉ClN₂O₂S | - |
| Molecular Weight | 256.71 g/mol | - |
| Appearance | White to pale yellow solid (Predicted) | Based on similar sulfonyl chlorides.[3] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | Typical for organic sulfonyl chlorides. |
| Stability | Moisture sensitive | Sulfonyl chlorides readily hydrolyze. Store under inert, dry conditions.[3] |
Synthesis and Purification
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is typically achieved via a two-step process starting from pyrazole. The causality behind this choice is the commercial availability of the starting materials and the reliability of N-alkylation and chlorosulfonation reactions on heterocyclic systems.
Synthetic Pathway
The pathway involves:
-
N-Benzylation: Nucleophilic substitution of benzyl chloride with pyrazole under basic conditions to form 1-benzyl-1H-pyrazole.
-
Chlorosulfonation: Electrophilic substitution on the electron-rich pyrazole ring using chlorosulfonic acid to install the sulfonyl chloride group at the C4 position.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from standard procedures for pyrazole functionalization.
Step 1: Synthesis of 1-Benzyl-1H-pyrazole
-
To a stirred solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyl-1H-pyrazole.
Step 2: Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl chloride
-
In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0°C in an ice bath.
-
Add 1-benzyl-1H-pyrazole (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is the desired product. Collect it by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, primarily for the formation of sulfonamides.
Key Reaction: Sulfonamide Formation
This reaction is the cornerstone of its utility in drug discovery. It reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) to form stable sulfonamide linkages.
Detailed Experimental Protocol: Sulfonamide Synthesis
-
Dissolve 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a primary or secondary amine (1.1 eq) to the solution.
-
Add a base, such as triethylamine (1.5 eq), to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide derivative.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following are predicted data based on the structure and known values for similar compounds.
| Technique | Expected Characteristics |
| ¹H NMR | δ 7.8-8.2 ppm (s, 1H): Pyrazole C5-Hδ 7.6-7.8 ppm (s, 1H): Pyrazole C3-Hδ 7.2-7.4 ppm (m, 5H): Phenyl protons of benzyl groupδ 5.4-5.6 ppm (s, 2H): Methylene protons (-CH₂-) of benzyl group[4][5] |
| ¹³C NMR | δ ~140-145 ppm: Pyrazole C3 & C5δ ~135 ppm: Quaternary phenyl carbonδ ~128-130 ppm: Phenyl CH carbonsδ ~115-120 ppm: Pyrazole C4 (attached to sulfur)δ ~55-60 ppm: Methylene carbon (-CH₂-)[4] |
| IR Spectroscopy | ~1370-1390 cm⁻¹: Asymmetric SO₂ stretch~1170-1190 cm⁻¹: Symmetric SO₂ stretch~3030-3100 cm⁻¹: Aromatic C-H stretch~2920-2960 cm⁻¹: Aliphatic C-H stretch |
| Mass Spec (EI) | M⁺ at m/z 256/258: Molecular ion peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.Key Fragment at m/z 91: Tropylium ion [C₇H₇]⁺ from benzyl group cleavage. |
Applications in Drug Discovery and Development
The primary role of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is as a versatile intermediate for creating libraries of novel sulfonamides for biological screening.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core. The 1-benzyl-pyrazole scaffold has been successfully used to develop potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is a key target in inflammatory diseases and necroptosis-related conditions like pancreatitis.[1]
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for a phenyl ring, often improving properties like solubility and metabolic stability while maintaining or enhancing binding affinity.
-
Combinatorial Chemistry: The reactivity of the sulfonyl chloride group is well-suited for parallel synthesis, allowing for the rapid generation of hundreds of derivatives by reacting it with a diverse collection of amines. This approach accelerates the hit-to-lead optimization process in drug discovery.
Safety and Handling
As a reactive chemical, 1-benzyl-1H-pyrazole-4-sulfonyl chloride requires careful handling.
-
Hazards: It is classified as a corrosive and moisture-sensitive compound. Upon contact with water or moist air, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive. Like benzyl chloride, it may be a lachrymator and skin irritant.[6]
-
Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Conclusion
1-Benzyl-1H-pyrazole-4-sulfonyl chloride is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, coupled with the proven pharmacological importance of the pyrazole-sulfonamide scaffold, makes it an invaluable asset for researchers dedicated to discovering the next generation of therapeutics. A comprehensive understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the laboratory and beyond.
References
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Chemsrc. (2025). 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
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ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
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1-benzyl-1H-pyrazole-4-sulfonyl chloride CAS number 1153041-98-5
An In-depth Technical Guide to 1-benzyl-1H-pyrazole-4-sulfonyl chloride (CAS 1153041-98-5): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold, combined with the reactive sulfonyl chloride moiety, makes this compound an invaluable intermediate for the synthesis of diverse molecular libraries targeting a range of biological pathways. Pyrazole and sulfonamide motifs are prominent pharmacophores found in numerous approved drugs, exhibiting activities from anti-inflammatory to anticancer.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven insights into the synthesis, chemical properties, reactivity, and strategic applications of this versatile reagent. We will explore a robust synthetic route, detail its primary application in forming sulfonamides, and discuss its role in developing potent kinase inhibitors, all while emphasizing safe handling and storage protocols.
The Strategic Importance of the Pyrazole Sulfonyl Chloride Scaffold
The fusion of a pyrazole ring and a sulfonyl chloride functional group creates a molecule of significant synthetic potential. Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, a core structure found in a wide array of pharmaceuticals.[2][3] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design.
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, serving as a gateway to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The resulting pyrazole sulfonamides are prominent in drug discovery, with derivatives showing promise as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[1] Specifically, 1-benzyl-1H-pyrazole derivatives have been successfully developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, with therapeutic potential in treating diseases like pancreatitis.[4] Therefore, 1-benzyl-1H-pyrazole-4-sulfonyl chloride is not merely a chemical reagent but a strategic starting material for accessing novel and biologically active chemical space.
Physicochemical and Spectroscopic Profile
While some commercial suppliers provide this compound for early-stage research without extensive analytical data[5], its key properties can be compiled and its spectroscopic characteristics predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1153041-98-5 | [6] |
| Molecular Formula | C₁₀H₉ClN₂O₂S | [6] |
| Molecular Weight | 256.71 g/mol | [6] |
| Physical Form | Solid | [5] |
| Calculated logP (CLogP) | 0.243 | [6] |
| Storage Conditions | +4°C, under inert atmosphere | [6][7] |
Expected Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-) around 5.4-5.6 ppm, and two singlets for the two protons on the pyrazole ring, likely in the 8.0-8.5 ppm region.
-
¹³C NMR: The carbon NMR would reveal signals for the benzyl aromatic carbons, the benzylic methylene carbon, and the three distinct carbons of the pyrazole ring.
-
IR Spectroscopy: Key vibrational bands would include those for aromatic C-H stretching (~3100-3000 cm⁻¹), S=O stretching of the sulfonyl group (strong bands around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹), and C=N stretching within the pyrazole ring.
Synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
A robust and scalable synthesis of pyrazole-4-sulfonyl chlorides can be achieved via a two-step process starting from readily available materials.[8] The general strategy involves the cyclization of a hydrazine with a malonaldehyde equivalent, followed by oxidative chlorination.
Synthetic Workflow Diagram
The following diagram illustrates a validated pathway for synthesizing pyrazole sulfonyl chlorides, adapted for the specific target molecule.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing diverse pyrazole-4-sulfonyl chlorides.[8]
Step 1: Synthesis of 1-benzyl-4-(benzylthio)-1H-pyrazole (Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(benzylthio)malonaldehyde (1.0 eq).
-
Solvent: Dissolve the starting material in ethanol (approx. 5-10 mL per gram).
-
Reagent Addition: Add benzylhydrazine (1.05 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude residue can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.
-
Scientist's Note (Causality): The use of a slight excess of benzylhydrazine ensures complete consumption of the more valuable malonaldehyde starting material. Ethanol is an effective solvent as it readily dissolves the reactants and is easy to remove post-reaction. The cyclization is a condensation reaction that forms the stable aromatic pyrazole ring.
Step 2: Synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (Final Product)
-
Setup: In a flask suitable for exothermic reactions (e.g., a three-neck flask with a thermometer and addition funnel), suspend the intermediate from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5°C using an ice-water bath.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (approx. 4.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture vigorously at 0-5°C for 3-5 hours. The reaction involves the oxidation of the thioether to the sulfonyl chloride.
-
Quenching & Isolation: Carefully pour the reaction mixture into a beaker of ice-cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acid residues, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).[9]
-
Scientist's Note (Self-Validation): This oxidative chlorination is a robust method. The large excess of NCS is required to drive the multi-step oxidation of the thioether first to a sulfoxide, then a sulfone, and finally to the sulfonyl chloride. Maintaining a low temperature is critical to prevent side reactions and decomposition. The precipitation in ice water provides a simple and effective initial purification and isolation step.
Chemical Reactivity and Synthetic Applications
The primary utility of 1-benzyl-1H-pyrazole-4-sulfonyl chloride lies in its facile reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.
General Reactivity: Sulfonamide Formation
Caption: Reaction pathway for sulfonamide synthesis.
Exemplary Protocol: Synthesis of a Pyrazole Sulfonamide
This protocol is based on standard procedures for sulfonamide synthesis and demonstrates the practical application of the title compound.[1]
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Prepare a separate solution of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the amine/base mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.
-
Scientist's Note (Trustworthiness): The use of anhydrous conditions is essential as the sulfonyl chloride readily hydrolyzes with water back to the sulfonic acid. The non-nucleophilic base is crucial; it scavenges the HCl byproduct without competing with the primary amine as a nucleophile. The aqueous work-up effectively removes the base, unreacted starting materials, and salts, making the subsequent chromatographic purification more efficient.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling. The benzyl group also warrants caution, as benzyl chloride itself is a hazardous substance.[10][11]
| Hazard Information | Guidelines and Precautions |
| GHS Pictograms (Inferred) | (Corrosion, Irritant) |
| Hazard Statements (Inferred) | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.[11][12] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, face shield, and a laboratory coat. Work must be conducted in a certified chemical fume hood.[11][12] |
| Handling | Handle under an inert gas (nitrogen or argon) to protect from moisture.[12] Avoid breathing dust/vapors and prevent contact with skin and eyes.[12][13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage at +4°C.[6] Keep away from water and strong bases. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |
Conclusion
1-benzyl-1H-pyrazole-4-sulfonyl chloride is a high-value, versatile building block for drug discovery and synthetic chemistry. Its straightforward, multi-gram synthesis and predictable reactivity make it an essential tool for accessing novel pyrazole sulfonamide libraries. The demonstrated application of its derivatives as potent kinase inhibitors underscores its importance for developing next-generation therapeutics. By following the robust synthetic and handling protocols outlined in this guide, researchers can safely and effectively leverage this compound to accelerate their research programs.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
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1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]
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Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]
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Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed. [Link]
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Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
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Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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physical properties of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride
Introduction: A Versatile Scaffold in Modern Chemistry
1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic intermediate that serves as a cornerstone in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries. The unique structural arrangement of the pyrazole ring, combined with the reactive sulfonyl chloride moiety and the benzyl protecting group, makes it an exceptionally valuable building block. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and diverse biological activities.[1] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, offering field-proven insights for its effective application in research and development.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, dictating choices in reaction conditions, solvents, and purification methods. The properties of 1-benzyl-1H-pyrazole-4-sulfonyl chloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-benzyl-1H-pyrazole-4-sulfonyl chloride | - |
| CAS Number | 1153041-98-5 | [2][3] |
| Molecular Formula | C₁₀H₉ClN₂O₂S | [2][4] |
| Molecular Weight | 256.71 g/mol | [2] |
| Monoisotopic Mass | 256.00732 Da | [4] |
| Appearance | Inferred to be a pale yellow or off-white solid, based on analogous compounds. | [1] |
| Solubility | While specific data is limited, it is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, with limited solubility in water.[1][5] It is reactive with water. | [6] |
| Storage | Store in a cool, dry place, sealed under an inert atmosphere to prevent hydrolysis. Moisture sensitivity is a key handling consideration. | [7][8][9] |
Section 2: Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the three main structural components. The benzyl group will exhibit signals for the methylene protons (CH₂) typically as a singlet around 5.5 ppm, and multiplets for the five aromatic protons of the phenyl ring between 7.2-7.4 ppm.[10] The pyrazole ring will show two distinct singlets for the protons at the C3 and C5 positions.
-
¹³C NMR : The carbon spectrum will corroborate the structure with signals for the benzyl methylene carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrazole ring.
-
-
Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted adducts are valuable for identification.[4]
| Predicted Adduct | Predicted m/z |
| [M+H]⁺ | 257.01460 |
| [M+Na]⁺ | 278.99654 |
| [M-H]⁻ | 255.00004 |
Source: PubChem CID 43531756[4]
Section 3: Synthesis and Chemical Reactivity
A Representative Synthetic Pathway
The synthesis of pyrazole-4-sulfonyl chlorides can be achieved through multi-step sequences. A convenient and effective method starts from synthetically available aldehyde precursors.[11] This approach allows for the construction of diverse pyrazole-containing sulfonyl chlorides on a multi-gram scale.[11]
The diagram below outlines a generalized, logical workflow for the synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, beginning with the cyclization reaction to form the pyrazole core, followed by chlorosulfonylation.
Caption: Generalized workflow for the synthesis of the target compound.
Core Reactivity: The Electrophilic Hub
The synthetic utility of 1-benzyl-1H-pyrazole-4-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the foundation for its use as a molecular scaffold.
Key Reactions:
-
Sulfonamide Formation : Reacts with primary or secondary amines to form stable sulfonamides. This is one of the most common and vital applications, as the sulfonamide functional group is prevalent in many biologically active molecules.[1]
-
Sulfonate Ester Formation : Reacts with alcohols to yield sulfonate esters.
-
Hydrolysis : As a reactive acid chloride, it is sensitive to moisture and will hydrolyze to the corresponding 1-benzyl-1H-pyrazole-4-sulfonic acid.[6] This necessitates careful handling and storage under anhydrous conditions.
Caption: Reactivity profile with common nucleophiles.
Section 4: Handling, Storage, and Safety
Protocol for Safe Handling
Given its reactive nature, adherence to strict safety protocols is mandatory. The following steps constitute a self-validating system for safe handling.
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield are required.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.
-
-
Dispensing : Use caution when opening the container. Handle as a moisture-sensitive and potentially corrosive solid.[8] Dispense the required amount in an inert atmosphere (e.g., a glove box or under a stream of nitrogen/argon) if possible.
-
Reaction Quenching : Be mindful that reactions with nucleophiles can be exothermic. Ensure adequate cooling and controlled addition of reagents.
-
Waste Disposal : Dispose of waste in a designated, labeled container for halogenated organic compounds, following institutional and local regulations.
Hazard Identification and Management
While a specific safety data sheet (SDS) for this exact compound is not widely published, its hazards can be reliably inferred from analogous structures like benzenesulfonyl chloride and other pyrazole sulfonyl chlorides.[9][12]
| Hazard Class | Description and Precautionary Action |
| Corrosive | Causes severe skin burns and eye damage. Avoid all contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][12] |
| Respiratory Irritant | May cause respiratory irritation. Avoid breathing dust. Ensure all handling is performed in a well-ventilated fume hood.[12][13] |
| Moisture Sensitive | Reacts with water, potentially releasing corrosive hydrochloric acid. [6] Store in a tightly sealed container in a desiccator or under inert gas.[8] |
Section 5: Applications in Research and Development
The primary application of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is as an intermediate in the synthesis of targeted molecules, especially in medicinal chemistry. The pyrazole sulfonamide scaffold is of particular interest.
-
Antiproliferative Agents : Pyrazole and sulfonamide moieties are present in a variety of compounds with pharmacological activity.[1] The synthesis of novel pyrazole-4-sulfonamide derivatives from their corresponding sulfonyl chlorides has been shown to yield compounds with significant in vitro antiproliferative activity against cancer cell lines.[1] 1-Benzyl-1H-pyrazole-4-sulfonyl chloride is an ideal starting point for creating libraries of such compounds for structure-activity relationship (SAR) studies.
The benzyl group often serves as a protecting group for the pyrazole nitrogen, which can be removed in later synthetic steps if the free N-H is desired for the final molecule. This adds another layer of synthetic versatility to this important building block.
References
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Jadhav, S. D., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Sokolyuk, P. A., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity. Available at: [Link]
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Cheméco. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Available at: [Link]
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Wikipedia. (n.d.). Benzyl chloride. Available at: [Link]
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ResearchGate. (2025). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. Available at: [Link]
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University of Pittsburgh. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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PubChemLite. (n.d.). 1-benzyl-1h-pyrazole-4-sulfonyl chloride (C10H9ClN2O2S). Available at: [Link]
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reactivity of pyrazole sulfonyl chlorides with nucleophiles
An In-depth Technical Guide to the Reactivity of Pyrazole Sulfonyl Chlorides with Nucleophiles
Introduction
Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry and materials science, celebrated for their wide spectrum of biological activities and versatile chemical properties.[1][2][3] Among the most valuable synthetic intermediates derived from this scaffold are pyrazole sulfonyl chlorides. These reagents serve as powerful electrophilic partners, enabling the construction of pyrazole sulfonamides, sulfonate esters, and other key structural motifs. The sulfonamide linkage, in particular, is a privileged functional group in drug design, found in numerous antibacterial, anti-inflammatory, and anticancer agents.[1][4][5]
This technical guide offers a detailed exploration of the reactivity of pyrazole sulfonyl chlorides with common classes of nucleophiles. As a senior application scientist, the focus extends beyond simple reaction reporting to an analysis of the underlying principles governing these transformations. We will delve into reaction mechanisms, the influence of electronic and steric factors, and provide field-tested experimental protocols for researchers in drug development and synthetic chemistry.
Core Principles of Reactivity
The reactivity of a pyrazole sulfonyl chloride is fundamentally governed by the highly electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom, all strongly electronegative, withdraw electron density from the sulfur, making it highly susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, where a nucleophile displaces the chloride ion, which is an excellent leaving group.
The pyrazole ring itself plays a crucial role in modulating this reactivity. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its electronic character can be finely tuned by substituents.[5][6]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring enhance the electrophilicity of the sulfonyl sulfur, increasing the reaction rate. Conversely, electron-donating groups decrease reactivity by partially offsetting the electron deficiency at the sulfur center.
-
Positional Isomerism: The point of attachment of the sulfonyl chloride group to the pyrazole ring (e.g., C3, C4, or C5) and the substitution pattern on the ring's nitrogen atoms significantly influence the molecule's electronic landscape and, consequently, its reactivity profile.
Reactions with N-Nucleophiles: The Gateway to Sulfonamides
The reaction between pyrazole sulfonyl chlorides and amines is one of the most robust and widely utilized transformations, providing direct access to pyrazole sulfonamides.
Mechanism of Sulfonamide Formation
The reaction proceeds through a two-step addition-elimination mechanism. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and, after deprotonation by a base, yielding the stable sulfonamide product.
Caption: General mechanism for pyrazole sulfonamide formation.
Key Experimental Considerations
-
Nucleophile Strength: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, leading to faster reaction rates.[7] Tertiary amines do not form stable sulfonamides as they lack a proton to be removed for stabilization.[4]
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. It serves to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices, as they effectively dissolve the reactants without participating in the reaction.
Experimental Protocol: Synthesis of a Pyrazole-4-Sulfonamide
This protocol is adapted from a standard procedure for synthesizing pyrazole-4-sulfonamide derivatives.[8]
-
Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.05 equivalents) in dichloromethane (DCM).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents), to the solution and stir at room temperature.
-
Sulfonyl Chloride Addition: Dissolve the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM and add it dropwise to the amine solution at 25–30 °C.
-
Reaction Monitoring: Stir the reaction mixture for 12-16 hours at ambient temperature.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure pyrazole sulfonamide.[8]
Reactions with O-Nucleophiles: Crafting Sulfonate Esters
The reaction of pyrazole sulfonyl chlorides with alcohols or phenols yields pyrazole sulfonate esters. This transformation is highly valuable, not just for creating the ester itself, but as a method for converting a poorly reactive hydroxyl group into an excellent leaving group (a sulfonate) for subsequent substitution or elimination reactions.[9][10]
Mechanism of Sulfonate Ester Formation
The mechanism is analogous to sulfonamide formation. The oxygen atom of the alcohol attacks the sulfonyl sulfur, leading to a tetrahedral intermediate that subsequently expels chloride. The presence of a base like pyridine is crucial, as it not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[9]
Caption: Reaction workflow for sulfonate ester synthesis.
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
This protocol is based on established methods for converting alcohols to sulfonate esters using sulfonyl chlorides.[9]
-
Setup: Cool a solution of the alcohol (1.0 equivalent) in pyridine to 0 °C in an ice bath.
-
Reagent Addition: Add the pyrazole sulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the cooled solution, ensuring the temperature remains low.
-
Reaction: Stir the mixture at 0 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quenching: Slowly pour the reaction mixture into ice-cold water or dilute HCl to quench the reaction and precipitate the product.
-
Isolation: Collect the solid product by filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the crude product or organic extract with cold dilute acid, water, and brine. Dry the organic layer, concentrate it, and purify the residue by recrystallization or column chromatography.
Reactions with S-Nucleophiles: Accessing Thiosulfonates
Thiols, being potent nucleophiles, react readily with pyrazole sulfonyl chlorides to produce thiosulfonates. This reaction follows the same mechanistic pattern of nucleophilic attack at the sulfur center.
Key Considerations
-
Nucleophilicity: Thiols are generally stronger nucleophiles than their corresponding alcohols, often leading to faster reactions.
-
Oxidation: A key side reaction can be the oxidation of the starting thiol to a disulfide. It is therefore crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the thiol is sensitive to oxidation.
-
One-Pot Procedures: Efficient one-pot methods exist for converting thiols directly to sulfonamides by generating the sulfonyl chloride in situ using reagents like H₂O₂ and SOCl₂, followed by the addition of an amine.[11] This highlights the synthetic relationship between these functional groups.
Experimental Protocol: General Procedure for Thiosulfonate Synthesis
-
Reactant Preparation: Dissolve the thiol (1.0 equivalent) and a base like triethylamine (1.2 equivalents) in an aprotic solvent such as THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of the pyrazole sulfonyl chloride (1.05 equivalents) in THF dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and Purification: Perform an aqueous workup similar to the sulfonamide synthesis protocol. Purify the crude product by chromatography to obtain the desired thiosulfonate.
Summary of Factors Influencing Reactivity
The success of reactions involving pyrazole sulfonyl chlorides depends on the careful consideration of several interconnected factors.
| Factor | Influence on Reactivity | Causality & Field Insights |
| Nucleophile Strength | Stronger nucleophiles (e.g., R-S⁻ > R-NH₂ > R-OH) lead to faster reaction rates. | The rate-determining step is often the initial nucleophilic attack. Higher nucleophilicity, influenced by charge, basicity, and polarizability, lowers the activation energy.[12] |
| Steric Hindrance | Increased steric bulk on the nucleophile or on the pyrazole ring (ortho to the -SO₂Cl) typically slows the reaction. | Bulky groups impede the approach of the nucleophile to the electrophilic sulfur center, raising the transition state energy. However, some studies on arenesulfonyl chlorides report that ortho-alkyl groups can cause ground-state strain that is released in the transition state, leading to an unexpected rate acceleration.[13] |
| Electronic Effects | Electron-withdrawing groups on the pyrazole ring accelerate the reaction; electron-donating groups decelerate it. | Electron-withdrawing substituents increase the partial positive charge on the sulfur atom, making it a "harder" and more reactive electrophile. |
| Solvent | Polar aprotic solvents (DCM, THF, Acetonitrile) are generally preferred. | These solvents effectively solvate the reactants and intermediates without interfering with the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Base | Essential for neutralizing the HCl byproduct. Can also act as a catalyst (e.g., pyridine). | Failure to include a base will lead to the protonation of the nucleophile (if it's an amine), shutting down the reaction. The choice of base can be critical for sensitive substrates. |
Conclusion
Pyrazole sulfonyl chlorides are highly effective electrophilic building blocks for the synthesis of diverse molecular architectures. Their reactions with nitrogen, oxygen, and sulfur nucleophiles are governed by predictable principles of nucleophilic substitution at a sulfur center. By understanding the interplay of nucleophile strength, steric effects, and the electronic nature of the pyrazole scaffold, researchers can reliably and efficiently construct complex sulfonamide and sulfonate ester libraries. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals engaged in the fields of synthetic organic chemistry and drug discovery, facilitating the development of novel chemical entities.
References
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- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017).
- The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry. (2025).
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A Technical Guide to the Stability, Storage, and Handling of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
Introduction: The Significance of a Versatile Building Block
1-benzyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in modern medicinal chemistry and drug discovery. Its structure combines the stable, aromatic pyrazole core with a highly reactive sulfonyl chloride functional group, making it an invaluable reagent for synthesizing a diverse range of pyrazole-4-sulfonamide derivatives.[1] These sulfonamides are prominent pharmacophores found in compounds developed as anti-inflammatory, anticancer, and antimicrobial agents, among other therapeutic applications.[2][3] The efficacy and reproducibility of synthetic routes employing this reagent are directly contingent on its purity and stability. This guide provides an in-depth analysis of the factors governing the stability of 1-benzyl-1H-pyrazole-4-sulfonyl chloride and establishes field-proven protocols for its optimal storage and handling.
Section 1: Core Chemical Reactivity and Stability Profile
The stability of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This functional group is highly susceptible to nucleophilic attack, which is both its greatest asset in chemical synthesis and its primary vulnerability during storage.
Physicochemical Characteristics
While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from closely related analogs like 1-methyl-1H-pyrazole-4-sulfonyl chloride and general principles of sulfonyl chlorides.
| Property | Data / Inferred Value | Source / Rationale |
| Molecular Formula | C₁₀H₉ClN₂O₂S | Calculated from structure |
| Molecular Weight | 256.71 g/mol | Calculated from structure |
| Appearance | Expected to be a white to off-white solid. | Based on analogs like 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride which is a solid. |
| Primary Hazard | Moisture-sensitive, corrosive. | Characteristic of sulfonyl chlorides.[4][5] |
| Solubility | Insoluble in water; soluble in anhydrous organic solvents (DCM, THF, Acetonitrile). | General property of sulfonyl chlorides; water leads to decomposition.[6][7] |
The Benzyl Group's Influence
The N-benzyl group is a critical feature, not only for its role in modulating the biological activity of its derivatives but also for its potential impact on stability. Analogs like benzyl chloride are known to be sensitive to light, which can promote degradation pathways. Therefore, protection from light is a prudent, albeit secondary, precaution compared to moisture exclusion.
Section 2: The Primary Degradation Pathway: Hydrolysis
The principal and most immediate threat to the integrity of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is hydrolysis. Sulfonyl chlorides react readily with water to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[8] This reaction is irreversible and renders the reagent useless for subsequent sulfonamide coupling reactions.
Mechanism of Hydrolysis
The reaction proceeds via a nucleophilic attack by water on the electron-deficient sulfur atom. This process can be catalyzed by bases and accelerated by increased temperatures. The resulting 1-benzyl-1H-pyrazole-4-sulfonic acid is a non-reactive byproduct in the context of amine coupling.
Caption: Mechanism of sulfonyl chloride hydrolysis.
The low solubility of some aryl sulfonyl chlorides in aqueous media can sometimes protect them from rapid hydrolysis, allowing for their synthesis in aqueous systems where they precipitate out.[9] However, this is not a reliable protection strategy for storage, where even atmospheric moisture can cause significant degradation over time.
Section 3: Authoritative Protocols for Storage and Handling
To preserve the chemical integrity of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, rigorous adherence to proper storage and handling protocols is mandatory. The following recommendations are synthesized from safety data sheets of analogous compounds and established best practices for handling reactive acid chlorides.
Long-Term Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). [4][10] | This is the most critical parameter. An inert atmosphere displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway and potential oxidative side reactions. |
| Temperature | Store in a cool, dry place. Room temperature is acceptable, but 2-8°C is preferred for long-term storage. | Lower temperatures slow the rate of all chemical reactions, including any residual hydrolysis or other slow degradation pathways. Avoid freezing to prevent water condensation upon temperature cycling. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle with a secure, lined cap). [11] | A tight seal is essential to maintain the inert atmosphere and prevent moisture ingress.[5] Opaque glass protects the compound from potential light-induced degradation, a known issue for benzyl-containing compounds. |
| Storage Location | Store in a dedicated corrosives cabinet or a desiccator within a ventilated area. [10] | Segregation from incompatible materials is crucial. Hydrolysis produces HCl gas, which is corrosive. A desiccator provides a secondary barrier against moisture. |
Incompatible Materials
To prevent hazardous or degrading reactions, 1-benzyl-1H-pyrazole-4-sulfonyl chloride must be stored separately from the following:
-
Water and Moisture: Causes rapid hydrolysis.[8]
-
Alcohols and Amines: These are nucleophiles that will react to form sulfonate esters and sulfonamides, respectively, consuming the reagent.[8]
-
Bases (e.g., Hydroxides, Amines): Catalyze hydrolysis and can react directly.[4]
-
Strong Oxidizing Agents: The pyrazole and benzyl moieties can be susceptible to oxidation.[4]
-
Metals: The HCl produced upon hydrolysis can react with many common metals.[12]
Safe Handling Protocol
All manipulations should be performed with the assumption that the compound is both reactive and potentially hazardous.
-
Work Area Preparation: Conduct all work in a certified chemical fume hood or a glovebox to control exposure and maintain an inert atmosphere.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Inert Atmosphere Transfer: If weighing and transferring the solid in a fume hood, do so under a positive pressure stream of nitrogen or argon to minimize contact with air. A glovebox is the ideal environment.
-
Dispensing: Use clean, dry spatulas and glassware. Never use tools that have been exposed to water or other nucleophiles without rigorous drying.
-
Container Sealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing. Parafilm can be used as a secondary seal for long-term storage.
-
Waste Disposal: Quench any residual material cautiously with a suitable alcohol (e.g., isopropanol) in a separate container before disposing of it according to institutional guidelines. Dispose of contaminated materials as hazardous waste.
Section 4: Experimental Workflow: Preparing a Standard Stock Solution
A common application for this reagent is its use in solution for high-throughput screening or reaction optimization. The preparation of a stable stock solution is a self-validating system; success depends entirely on the rigorous exclusion of water.
Caption: Workflow for anhydrous stock solution preparation.
Step-by-Step Protocol:
-
Glassware Preparation: Place a volumetric flask of the desired size and a magnetic stir bar in an oven (>100°C) for at least 4 hours (overnight is ideal).
-
Cooling: Assemble the hot flask with a rubber septum and cool to room temperature under a stream of dry nitrogen or argon. This prevents atmospheric moisture from being drawn into the flask as it cools.
-
Solvent Addition: Using a dry syringe or cannula, transfer the required volume of anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile) into the flask.
-
Reagent Transfer: In a glovebox or under a positive pressure of inert gas, weigh the required mass of 1-benzyl-1H-pyrazole-4-sulfonyl chloride and add it to the solvent in the flask.
-
Dissolution: Stir the mixture until the solid is fully dissolved.
-
Storage: The resulting solution should be stored under an inert atmosphere, sealed with a septum and parafilm, and placed in a desiccator or freezer (-20°C) for extended stability. Before use, the solution must be allowed to warm to room temperature to prevent condensation.
References
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- Benzyl-Chloride - Safety D
- Material Safety Data Sheet - 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride. Cole-Parmer.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl- - Risk and Safety. ChemBK.
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- SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
- 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. Sigma-Aldrich.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Royal Society of Chemistry.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
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- Sulfonyl halide - Wikipedia. Wikipedia.
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An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride: Key Intermediates and Mechanistic Insights
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-benzyl-1H-pyrazole-4-sulfonyl chloride, a crucial building block in medicinal chemistry and drug development. The focus of this document is to elucidate the key intermediates, explore the underlying reaction mechanisms, and provide detailed, field-proven protocols for their preparation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds.[1] The incorporation of a sulfonyl chloride moiety at the 4-position of the pyrazole ring provides a reactive handle for the synthesis of a diverse array of sulfonamide derivatives, which are known to exhibit a wide range of pharmacological activities.[2][3] The N-benzyl group, in turn, can play a critical role in modulating the steric and electronic properties of the molecule, influencing its binding affinity to biological targets.[4][5] Consequently, 1-benzyl-1H-pyrazole-4-sulfonyl chloride serves as a vital intermediate for the construction of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most efficient and widely adopted synthetic route to 1-benzyl-1H-pyrazole-4-sulfonyl chloride involves a two-step process, which is both logical and scalable. This strategy hinges on the initial construction of the N-benzylated pyrazole core, followed by a regioselective electrophilic substitution to introduce the sulfonyl chloride group.
The key intermediates in this pathway are:
-
1-benzyl-1H-pyrazole: The foundational scaffold upon which the desired functional group is installed.
-
1-benzyl-1H-pyrazole-4-sulfonic acid: A transient intermediate formed during the chlorosulfonation reaction.
The overall synthetic transformation can be visualized as follows:
Figure 1: High-level overview of the synthetic pathway.
Part 1: Synthesis of the Core Intermediate: 1-benzyl-1H-pyrazole
The initial and crucial step in this synthesis is the formation of the 1-benzyl-1H-pyrazole scaffold. There are several reliable methods to achieve this, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Method A: Direct N-Benzylation of Pyrazole
This is a straightforward approach that involves the reaction of pyrazole with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.
Mechanism: The reaction proceeds via a standard SN2 mechanism. The base deprotonates the pyrazole ring at the N1 position, generating a pyrazolate anion. This nucleophilic anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the N-benzyl bond.
Figure 2: N-Benzylation of Pyrazole Mechanism.
Method B: Construction of the Pyrazole Ring from Benzylhydrazine
An alternative and highly effective method involves building the pyrazole ring directly with the benzyl group already in place. A common approach is the condensation of a 1,3-dicarbonyl compound with benzylhydrazine.[6] Another elegant method is the reaction of a benzylhydrazone with a nitroolefin.[7]
Mechanism (from Benzylhydrazone and Nitroolefin): This reaction proceeds through a Michael addition of the benzylhydrazone to the nitroolefin, followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the aromatic pyrazole ring.[7]
Experimental Protocol: Synthesis of 1-benzyl-3-phenyl-1H-pyrazole
This protocol provides a detailed procedure for the synthesis of a substituted 1-benzyl-1H-pyrazole derivative as an illustrative example.[8]
Materials:
-
1-phenyl-1,3-butanedione (1,3-dicarbonyl compound)
-
Benzylhydrazine
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., acetic acid)
Procedure:
-
To a solution of 1-phenyl-1,3-butanedione (1.0 mmol) in ethanol (10 mL), add benzylhydrazine (1.0 mmol).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 1-benzyl-3-phenyl-1H-pyrazole.
| Reactant | Molar Equiv. | Solvent | Catalyst | Reaction Time | Yield |
| 1-phenyl-1,3-butanedione | 1.0 | Ethanol | Acetic Acid | Varies | ~50% |
| Benzylhydrazine | 1.0 |
Table 1: Representative Reaction Conditions for the Synthesis of 1-benzyl-3-phenyl-1H-pyrazole.[8]
Part 2: Chlorosulfonation of 1-benzyl-1H-pyrazole: Formation of the Sulfonyl Chloride
With the core intermediate, 1-benzyl-1H-pyrazole, in hand, the next step is the introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.
Mechanistic Considerations: Regioselectivity of Electrophilic Substitution on Pyrazole
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of this attack is governed by the electronic properties of the ring. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic substitution.[1]
Mechanism of Chlorosulfonation: The reaction is believed to proceed in two main stages. First, the pyrazole reacts with chlorosulfonic acid to form the corresponding sulfonic acid intermediate.[9] Subsequently, a second equivalent of chlorosulfonic acid acts as a chlorinating agent, converting the sulfonic acid into the desired sulfonyl chloride.[9]
Figure 3: Mechanism of Chlorosulfonation of 1-benzyl-1H-pyrazole.
Experimental Protocol: Chlorosulfonation of a Pyrazole Derivative
The following is a general procedure for the chlorosulfonation of a pyrazole, which can be adapted for 1-benzyl-1H-pyrazole.[2]
Materials:
-
1,3,5-trimethyl-1H-pyrazole (as a representative pyrazole)
-
Chloroform
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane
-
Ice-cold water
Procedure:
-
Dissolve the pyrazole compound (e.g., 1,3,5-trimethyl-1H-pyrazole, 260 mmol) in chloroform (75 mL).
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid (1430 mmol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (343.2 mmol) to the reaction mixture at 60 °C over a period of 20 minutes.
-
Continue stirring for an additional 2 hours at 60 °C, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0–10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude pyrazole-4-sulfonyl chloride.
-
The crude product can be further purified by column chromatography.
| Reagent | Molar Equiv. (relative to pyrazole) | Solvent | Temperature | Reaction Time |
| Chlorosulfonic acid | ~5.5 | Chloroform | 0 °C to 60 °C | 10 hours |
| Thionyl chloride | ~1.3 | 60 °C | 2 hours |
Table 2: Typical Reaction Conditions for the Chlorosulfonation of a Pyrazole Derivative.[2]
Conclusion
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a well-established process that relies on the sequential formation of key intermediates. The initial preparation of 1-benzyl-1H-pyrazole can be achieved through various reliable methods, followed by a regioselective chlorosulfonation at the C4 position. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and achieving high yields of the desired product. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working on the synthesis of novel pyrazole-based compounds for drug discovery and development.
References
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Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Ovid. Available at: [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]
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What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: [Link]
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Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
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Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]
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Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 1-benzyl-1H-pyrazole-4-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic signals anticipated in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights herein are synthesized from established principles of spectroscopy and extensive literature on related chemical structures, offering a robust framework for the characterization of this and similar molecules.
Introduction
1-benzyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a benzyl group, a pyrazole core, and a reactive sulfonyl chloride moiety makes it a versatile building block for the synthesis of a wide array of derivatives with potential biological activity.[1][2] Accurate structural elucidation is paramount for any application, and a multi-technique spectroscopic approach is the cornerstone of such characterization. This guide provides a detailed exposition of the expected NMR, IR, and MS spectral features, explaining the underlying principles that govern the interaction of the molecule with different forms of energy.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is essential for interpreting spectral data. The structure of 1-benzyl-1H-pyrazole-4-sulfonyl chloride incorporates several key functional groups that will give rise to distinct spectroscopic signatures.
Caption: Molecular structure of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide a wealth of information about the electronic environment of each atom in 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Singlet | 1H | H-5 (pyrazole) | The proton at the 5-position of the pyrazole ring is expected to be downfield due to the electron-withdrawing effect of the adjacent nitrogen and the sulfonyl chloride group. |
| ~ 7.8 - 8.0 | Singlet | 1H | H-3 (pyrazole) | The proton at the 3-position of the pyrazole ring will also be in the aromatic region, slightly upfield compared to H-5. |
| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl-H | The five protons of the benzyl's phenyl ring will typically appear as a complex multiplet in this region.[3] |
| ~ 5.4 - 5.6 | Singlet | 2H | CH₂ (benzyl) | The benzylic protons are deshielded by the adjacent phenyl ring and the pyrazole nitrogen, appearing as a singlet.[4][5] The absence of adjacent protons leads to a singlet multiplicity.[6] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | C-5 (pyrazole) | The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. |
| ~ 135 - 140 | C-3 (pyrazole) | This pyrazole carbon will also be in the aromatic region.[7][8] |
| ~ 134 - 136 | Quaternary C (phenyl) | The ipso-carbon of the phenyl ring attached to the methylene group. |
| ~ 128 - 130 | CH (phenyl) | The ortho-, meta-, and para-carbons of the phenyl ring will appear in this range.[9] |
| ~ 115 - 120 | C-4 (pyrazole) | The carbon bearing the sulfonyl group will be downfield. |
| ~ 55 - 60 | CH₂ (benzyl) | The benzylic carbon is deshielded by the adjacent aromatic ring and nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Collection: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds in the pyrazole and phenyl rings.[10] |
| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch | Corresponding to the methylene (CH₂) group of the benzyl moiety. |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C and C=N stretching | Vibrations of the aromatic rings (phenyl and pyrazole).[11] |
| ~ 1370 - 1410 | Strong | Asymmetric SO₂ stretch | A strong and characteristic absorption for the sulfonyl chloride group.[12] |
| ~ 1166 - 1204 | Strong | Symmetric SO₂ stretch | Another strong and characteristic band for the sulfonyl chloride functionality.[12] |
| ~ 550 - 600 | Medium | S-Cl stretch | The stretching vibration of the sulfur-chlorine bond.[13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Impact (EI) ionization is a common method for small organic molecules, which typically leads to extensive fragmentation.
-
Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole or time-of-flight) is used.
-
Data Analysis: The resulting mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (C₁₀H₉ClN₂O₂S) is approximately 256.71 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 256, along with an isotope peak at m/z 258 due to the presence of the ³⁷Cl isotope.
Key fragmentation pathways are likely to include:
-
Loss of SO₂Cl: Cleavage of the C-S bond would result in a fragment at m/z 157, corresponding to the [1-benzyl-1H-pyrazol-4-yl]⁺ cation.
-
Benzylic Cleavage: A very common fragmentation for benzyl-containing compounds is the formation of the tropylium ion at m/z 91.[14] This is often the base peak in the spectrum.
-
Loss of Cl: A fragment at m/z 221 corresponding to the loss of a chlorine radical.
-
Loss of SO₂: A fragment at m/z 192 resulting from the loss of sulfur dioxide.
Caption: Predicted major fragmentation pathways for 1-benzyl-1H-pyrazole-4-sulfonyl chloride in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 1-benzyl-1H-pyrazole-4-sulfonyl chloride. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently characterize this molecule and its derivatives. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of novel pyrazole-based compounds. The synergistic use of these three spectroscopic techniques provides a self-validating system for structural confirmation, ensuring the scientific integrity of research and development efforts.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
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1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
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THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Infrared spectra of: (a) vinylbenzyl chloride liquid precursor... ResearchGate. [Link]
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α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. [Link]
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[Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. PubMed. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse. [Link]
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Organic Syntheses Procedure. [Link]
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Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
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Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. [Link]
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Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]
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The Modern Alchemist's Guide to Sulfonyl Chlorides: A Deep Dive into Core Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Versatile Functional Group
In the landscape of modern organic chemistry, and particularly within the demanding arena of drug discovery and development, the sulfonyl chloride functional group (R-SO₂Cl) stands as a testament to enduring utility and remarkable versatility. From their foundational role in the synthesis of the first life-saving sulfonamide antibiotics to their contemporary application in creating complex molecular architectures, sulfonyl chlorides are indispensable tools.[1] Their reactivity, while predictable at a high level, is governed by a subtle interplay of mechanistic pathways. Understanding these fundamental mechanisms is not merely an academic exercise; it is a prerequisite for rational reaction design, optimization, and the circumvention of unwanted side reactions. This guide, prepared for the discerning eye of the research scientist, moves beyond textbook summaries to provide a field-proven, in-depth exploration of the core reaction mechanisms of sulfonyl chlorides. We will dissect the causality behind experimental choices, grounding our discussion in established principles and providing practical, actionable protocols.
The Dichotomy of Reactivity: An Overview
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom. This inherent electrophilicity makes it a prime target for nucleophiles. However, the presence of α-protons on the R-group introduces an alternative reaction pathway through elimination. Furthermore, the S-Cl bond can be homolytically cleaved under specific conditions to generate sulfonyl radicals. Consequently, the reactions of sulfonyl chlorides can be broadly categorized into three fundamental mechanistic pathways:
-
Nucleophilic Substitution at Sulfur: The most common reaction pathway, proceeding through mechanisms with Sₙ2-like characteristics.
-
Elimination-Addition: In the presence of a base and an α-hydrogen, an E2 elimination can occur to form a highly reactive sulfene intermediate, which is then trapped by a nucleophile.[2]
-
Radical Reactions: Under photolytic or radical-initiating conditions, the S-Cl bond can undergo homolysis to generate a sulfonyl radical, which can participate in a variety of addition reactions.[3]
The predominance of one pathway over another is a function of the substrate structure, the nature of the nucleophile/base, the solvent, and the reaction temperature. A comprehensive understanding of these competing pathways is critical for achieving desired reaction outcomes.
Nucleophilic Substitution at Sulfur: The Workhorse Reaction
The reaction of sulfonyl chlorides with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives is a cornerstone of their application, particularly in medicinal chemistry.[1] This transformation is generally considered to proceed through a concerted, bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom.
The Concerted Sₙ2-like Mechanism
Unlike nucleophilic substitution at a saturated carbon, which proceeds through a backside attack leading to inversion of stereochemistry, the geometry at the tetrahedral sulfur atom allows for a different approach. The nucleophile attacks the sulfur atom, forming a trigonal bipyramidal transition state.[4] The reaction is believed to be a concerted process where the nucleophile-sulfur bond forms as the sulfur-chlorine bond breaks.[2]
Expert Insight: The choice of base in sulfonamide synthesis is a critical parameter that often dictates the success and cleanliness of the reaction. While stronger, non-nucleophilic bases like triethylamine (TEA) are effective at scavenging the HCl byproduct, pyridine often offers distinct advantages. Pyridine can act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate. This is particularly useful when working with less nucleophilic amines. However, the basicity of TEA (pKb ≈ 3.25) is significantly greater than that of pyridine (pKb ≈ 8.75), making TEA a more efficient acid scavenger in many cases.[5][6] The choice between these bases is therefore a balance between the need for nucleophilic catalysis and efficient acid neutralization.[7][8]
reagents [label=<
R-SO2Cl Sulfonyl Chloride>];
nucleophile [label=<
Nu-H Nucleophile (e.g., Amine)>];
ts [label=<
[Trigonal Bipyramidal Transition State]‡>, shape=box, style=rounded, fontcolor="#202124"];
product [label=<
R-SO2Nu Product (e.g., Sulfonamide)>];
byproduct [label="HCl"];
{rank=same; reagents; nucleophile;} reagents -> ts [label="Nucleophilic Attack"]; nucleophile -> ts; ts -> product [label="Chloride Departure"]; ts -> byproduct; }
Concerted Nucleophilic Substitution at Sulfur.
Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol exemplifies the most common application of sulfonyl chlorides in drug development—the synthesis of sulfonamides.
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (2.0 eq) or Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve p-toluenesulfonyl chloride in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) to the solution.
-
Slowly add benzylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The formation of the sulfonamide can be confirmed by the disappearance of the amine starting material on TLC and the appearance of a new, less polar spot. The structure can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The acidic workup removes the excess amine and the basic catalyst, while the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid).
The Hinsberg Test: A Classic Application
The differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride in the presence of aqueous alkali forms the basis of the Hinsberg test, a classical method for distinguishing between these classes of amines.[9][10][11]
-
Primary amines react to form a sulfonamide that still possesses an acidic proton on the nitrogen. This proton is readily removed by the alkali, forming a soluble sodium salt.
-
Secondary amines react to form a sulfonamide that lacks an acidic proton and is therefore insoluble in the alkali.
-
Tertiary amines generally do not react with benzenesulfonyl chloride under these conditions.[12]
start [label="Amine (1°, 2°, or 3°)\n+ Benzenesulfonyl Chloride\n+ NaOH(aq)"];
primary [label="Primary Amine (RNH₂)"]; secondary [label="Secondary Amine (R₂NH)"]; tertiary [label="Tertiary Amine (R₃N)"];
primary_product [label="Soluble Sulfonamide Salt\n[PhSO₂NR]⁻Na⁺"]; secondary_product [label="Insoluble Sulfonamide\nPhSO₂NR₂"]; tertiary_product [label="No Reaction"];
start -> primary; start -> secondary; start -> tertiary;
primary -> primary_product; secondary -> secondary_product; tertiary -> tertiary_product; }
The Hinsberg Test for Distinguishing Amines.
The Elimination-Addition Pathway: The Sulfene Intermediate
For sulfonyl chlorides bearing at least one α-hydrogen, an alternative E2 elimination pathway can be initiated by a strong, non-nucleophilic base. This results in the formation of a highly reactive and transient intermediate known as a sulfene (R₂C=SO₂).[2]
Generation and Trapping of Sulfenes
The sulfene intermediate is highly electrophilic and will rapidly react with any nucleophile present in the reaction mixture. If the nucleophile is the same one intended for the substitution reaction, the final product will be identical to that of the direct substitution pathway. However, the intermediacy of the sulfene can be proven by trapping experiments with other reagents, such as dienes, which can undergo a [2+2] cycloaddition with the sulfene.
Causality in Experimental Design: The choice of base is paramount in dictating whether a reaction proceeds via direct substitution or through a sulfene intermediate. Weaker bases, such as pyridine, or nucleophilic bases generally favor the Sₙ2 pathway. Strong, sterically hindered, non-nucleophilic bases, such as triethylamine or DBU, in aprotic solvents are the preferred choice for promoting the E2 elimination to form the sulfene. The presence of electron-withdrawing groups on the α-carbon can also increase the acidity of the α-protons, making the elimination pathway more favorable even with weaker bases.[2]
start [label=<
RCH2SO2Cl Sulfonyl Chloride>];
base [label="Base"];
sulfene [label=<
[RCH=SO2] Sulfene Intermediate>, shape=box, style=rounded, fontcolor="#202124"];
nucleophile [label="Nu-H"];
product [label=<
RCH2SO2Nu Product>];
{rank=same; start; base;} start -> sulfene [label="E2 Elimination"]; base -> sulfene; sulfene -> product [label="Nucleophilic Attack"]; nucleophile -> product; }
The Elimination-Addition Pathway via a Sulfene Intermediate.
Radical Reactions: A Modern Frontier
The generation of sulfonyl radicals from sulfonyl chlorides has emerged as a powerful tool in modern organic synthesis, largely driven by the advent of visible-light photoredox catalysis.[3][13] This approach allows for the formation of C-S bonds under mild conditions and with high functional group tolerance.
Photocatalytic Generation of Sulfonyl Radicals
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce the sulfonyl chloride via a single-electron transfer (SET) process. This results in the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chloride anion. The sulfonyl radical can then engage in a variety of reactions, most notably the addition to alkenes and alkynes.
Field-Proven Insight: The choice of photocatalyst is crucial for the efficient generation of sulfonyl radicals. Iridium and ruthenium-based photocatalysts are commonly employed due to their favorable redox potentials and long-lived excited states.[14] The reaction conditions, including the solvent and any additives, can also significantly influence the efficiency of the radical generation and subsequent reactions. Acetonitrile is a common solvent for these transformations due to its polarity and transparency to visible light.[3]
start [label="R-SO₂Cl"]; photocatalyst [label="Photocatalyst (PC)"]; light [label="Visible Light (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; excited_pc [label="PC*"]; sulfonyl_radical [label="R-SO₂•"]; alkene [label="Alkene"]; radical_adduct [label="Radical Adduct"]; product [label="Sulfone Product"];
light -> photocatalyst; photocatalyst -> excited_pc [label="Excitation"]; start -> sulfonyl_radical [label="SET"]; excited_pc -> start; sulfonyl_radical -> radical_adduct [label="Addition"]; alkene -> radical_adduct; radical_adduct -> product [label="Further Reaction"]; }
Photoredox Catalysis for Sulfonyl Radical Generation.
Experimental Protocol: Visible-Light Mediated Hydrosulfonylation of an Alkene
This protocol provides a representative example of a modern radical-based transformation of a sulfonyl chloride.[3]
Materials:
-
Alkene (1.0 eq)
-
Sulfonyl chloride (1.2 eq)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Tris(trimethylsilyl)silane (TTMSS) (1.5 eq) as a hydrogen atom transfer (HAT) agent
-
Degassed acetonitrile
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the alkene, sulfonyl chloride, and photocatalyst.
-
Add the degassed acetonitrile, followed by the TTMSS.
-
Seal the tube and irradiate with a blue LED lamp with stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: The success of the reaction is indicated by the consumption of the starting materials and the formation of a new product corresponding to the hydrosulfonylated alkene. The regioselectivity of the addition can be determined by NMR analysis of the purified product. Control experiments, such as running the reaction in the dark or without the photocatalyst, should result in no product formation, confirming the photocatalytic nature of the transformation.[3]
Practical Considerations and Safety
Sulfonyl chlorides are reactive compounds that require careful handling. They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acids. Many are also corrosive and lachrymatory.
Safe Handling Procedures:
-
Always handle sulfonyl chlorides in a well-ventilated fume hood.[15][16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][17]
-
Store sulfonyl chlorides in a cool, dry place away from moisture.
-
Quench any residual sulfonyl chloride in reaction workups carefully with a basic solution (e.g., NaHCO₃ or NaOH).
-
In case of skin contact, wash the affected area immediately with copious amounts of water.[18]
Conclusion: A Continuing Evolution
The fundamental reaction mechanisms of sulfonyl chlorides—nucleophilic substitution, elimination-addition, and radical reactions—provide a rich and varied landscape for synthetic innovation. For the drug development professional, a deep, mechanistic understanding of these pathways is not just beneficial but essential for the rational design of synthetic routes to novel therapeutic agents. As new catalytic systems and reaction conditions continue to be developed, the utility of this venerable functional group is poised to expand even further, solidifying its place in the modern synthetic chemist's toolkit.
References
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H₂O₂ and SOCl₂ is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. The Journal of Organic Chemistry, 74(23), 9287-9291. [Link]
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Caltech CCE. (n.d.). General Lab Safety Procedure. Caltech Chemistry and Chemical Engineering. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(12), 2639-2655. [Link]
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King, J. F., & Lee, T. M.-L. (1983). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 55(5), 825-832. [Link]
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Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Pagire, S. K., Paria, S., & Reiser, O. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2106-2109. [Link]
-
Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Taylor & Francis Online. [Link]
-
Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Wikipedia. [Link]
-
Zard, S. Z. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition, 59(32), 13285-13289. [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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BYJU'S. (n.d.). Hinsberg Reagent And Test. BYJU'S. [Link]
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Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. [Link]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Allen. (n.d.). Pyridine is less basic than triethylamine because. Allen. [Link]
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ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][15][19] Oxazine-4-On Derivatives. ResearchGate. [Link]
-
Grokipedia. (n.d.). Hinsberg reaction. Grokipedia. [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
MDPI. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2655. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Wikipedia. [Link]
-
SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]
-
Quora. (2017). Which of the following is more basic, pyridine or triethyamine?. Quora. [Link]
-
R Discovery. (2022). Direct Sulfonylation of Alkenes with Sulfonyl Chlorides Employing Visible Light Photocatalyst. R Discovery. [Link]
-
ResearchGate. (2017). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][15][19] Oxazine-4-On Derivatives. ResearchGate. [Link]
-
Allen. (n.d.). Pyridine is less basic than triethylamine because. Allen. [Link]
-
PubMed. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. PubMed. [Link]
-
ResearchGate. (2008). (PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. ResearchGate. [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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MDPI. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Molecules, 27(3), 896. [Link]
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The Pyrazole Core: A Legacy of Discovery and a Future of Therapeutic Innovation
A Technical Guide on the Discovery and Enduring Impact of Pyrazole-Based Compounds in Research
Introduction: The Unassuming Ring with Profound Impact
In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the versatility and therapeutic significance of the pyrazole ring.[1] This simple five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, agrochemicals, and material science.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a privileged scaffold, a molecular framework that can be readily modified to interact with a wide array of biological targets.[1] This guide provides an in-depth exploration of the pyrazole core, tracing its journey from its initial discovery in the late 19th century to its current status as a key component in numerous blockbuster drugs and cutting-edge research programs. We will delve into the foundational synthetic methodologies, the evolution of its application in drug discovery, and the practical considerations that continue to make it a molecule of immense interest to researchers and drug development professionals.
Part 1: The Genesis of a Scaffold - A Historical Perspective
The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[3][4] While investigating quinine derivatives, Knorr serendipitously discovered a related five-membered ring structure, the pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[2][5] This reaction, which led to the synthesis of Antipyrine, a widely used anti-inflammatory drug, marked the birth of pyrazolone chemistry.[5] Shortly thereafter, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole molecule itself.[2][3]
Knorr's foundational work, however, was the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives.[3][6] This robust and straightforward approach, now known as the Knorr Pyrazole Synthesis , became the classical and most fundamental method for constructing the pyrazole ring, opening the door for chemists to create a vast library of substituted pyrazoles for further study.[3][6][7] The first naturally occurring pyrazole, 1-pyrazole-alanine, was not isolated until much later, in 1959, from watermelon seeds, highlighting the scaffold's presence in the biological world.[4]
Caption: A simplified workflow of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol: A Representative Knorr Synthesis
This protocol describes the synthesis of 1,3,5-trimethylpyrazole from acetylacetone and hydrazine hydrate. It is a self-validating system due to its high yield and the formation of a single, easily characterizable product.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (0.1 mol) in 100 mL of ethanol.
-
Rationale: Ethanol serves as a polar protic solvent that effectively dissolves both reactants.
-
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to the solution.
-
Rationale: The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by hydrazine.
-
-
Reactant Addition: Slowly add hydrazine hydrate (0.1 mol) to the stirring solution at room temperature. The addition is often exothermic, so careful control is necessary.
-
Rationale: Slow addition prevents a rapid, uncontrolled temperature increase which could lead to side reactions.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps, ensuring the reaction goes to completion.
-
-
Work-up - Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Rationale: This concentrates the product and removes the bulk of the solvent prior to extraction.
-
-
Work-up - Neutralization & Extraction: To the resulting residue, add 50 mL of distilled water and neutralize any remaining acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Rationale: Neutralization removes the acid catalyst. Extraction isolates the organic product from the aqueous phase containing inorganic salts.
-
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude pyrazole product.
-
Rationale: Removing all water is crucial before final solvent evaporation to obtain a pure product. The final product can be further purified by distillation or chromatography if necessary.
-
Other Synthetic Routes
While the Knorr synthesis is foundational, other methods are crucial for accessing different substitution patterns:
-
From α,β-Unsaturated Carbonyls: The reaction of hydrazines with chalcones or other vinyl ketones first yields pyrazolines, which are then oxidized to the corresponding pyrazoles. [6]This method is valuable for creating 1,3,5-trisubstituted pyrazoles. [6]* From Acetylenic Ketones: Cyclocondensation of hydrazines with acetylenic ketones provides a direct route to pyrazoles, though, like the Knorr synthesis, it can present challenges with regioselectivity. [6]* Modern Methods: Contemporary organic synthesis has introduced powerful new tools, including multicomponent reactions (MCRs) and transition-metal-catalyzed cycloadditions, which offer high efficiency, atom economy, and novel pathways to complex, highly functionalized pyrazoles. [8][9]
Part 3: The Pyrazole Scaffold in Drug Discovery and Development
The true impact of pyrazole chemistry is most evident in its contributions to medicine. The scaffold's ability to participate in hydrogen bonding and its stable aromatic nature make it an ideal building block for designing molecules that can precisely fit into the active sites of enzymes and receptors. [1][2]
Landmark Pyrazole-Based Drugs
The journey of pyrazoles from laboratory curiosities to life-changing medicines has been remarkable. A wide range of biological activities have been attributed to pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. [4][6]
| Drug Name (Brand Name) | Year Approved (US/EU) | Therapeutic Class | Mechanism of Action (Primary Target) |
|---|---|---|---|
| Celecoxib (Celebrex®) | 1998 | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction / PAH | Phosphodiesterase-5 (PDE5) Inhibitor |
| Rimonabant (Acomplia®) | 2006 (EU) | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Inverse Agonist |
| Baricitinib (Olumiant®) | 2018 | Rheumatoid Arthritis / COVID-19 | Janus Kinase (JAK) Inhibitor |
| Lenacapavir (Sunlenca®) | 2022 | Antiviral (HIV) | HIV-1 Capsid Inhibitor |
| Pirtobrutinib (Jaypirca®) | 2023 | Anticancer (Mantle Cell Lymphoma) | Bruton's Tyrosine Kinase (BTK) Inhibitor |
Table based on information from multiple sources.[10][11][12][13][14][15]
Case Study: The Dawn of Selective Inhibition - Celecoxib
The development of Celecoxib (Celebrex®) represents a watershed moment in both pyrazole chemistry and pharmaceutical science. [16]Before the 1990s, nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen were non-selective, inhibiting both the COX-1 and COX-2 enzymes. While COX-2 inhibition reduces inflammation and pain, COX-1 inhibition can lead to gastrointestinal side effects. The discovery of two distinct COX isoforms spurred a race to develop a selective COX-2 inhibitor. [14] Researchers at G.D. Searle & Company, led by John Talley, discovered that a diaryl-substituted heterocyclic core was key for selectivity. [11][14]They designed and synthesized a series of tricyclic compounds, ultimately identifying Celecoxib, which features a central pyrazole ring flanked by two aryl groups. This specific arrangement allowed the molecule to fit perfectly into the larger, more accommodating active site of the COX-2 enzyme while being too bulky to effectively block the narrower channel of the COX-1 enzyme. Approved by the FDA in 1998, Celecoxib became the first selective COX-2 inhibitor on the market, offering comparable anti-inflammatory efficacy to traditional NSAIDs but with a reduced risk of certain gastrointestinal complications. [11][14][17]
A Cautionary Tale: The Rise and Fall of Rimonabant
The story of Rimonabant (Acomplia®) serves as a critical lesson in drug development. As a selective cannabinoid CB1 receptor antagonist, it was developed to treat obesity by reducing appetite. [13][18]The drug showed efficacy in clinical trials, leading to weight loss and improvements in metabolic parameters. [19]It was approved in Europe in 2006. [20]However, post-marketing surveillance revealed a significant incidence of severe psychiatric side effects, including depression and anxiety, as the CB1 receptor also plays a crucial role in mood regulation. [13][18]Due to these safety concerns, the drug was never approved in the United States and was ultimately withdrawn from the European market in 2008. [15][20]Rimonabant's history underscores the complexity of targeting systems with widespread physiological roles and the paramount importance of long-term safety monitoring.
Part 4: The Expanding Frontier - Pyrazoles in Agrochemicals
Beyond medicine, the pyrazole scaffold has a long and successful history in the agrochemical industry. [6][21]Its derivatives are used as herbicides, insecticides, and fungicides. A prominent example is in the development of p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. [22]These compounds, such as pyrazolynate and topramezone, disrupt a key enzyme pathway in plants required for pigment biosynthesis, leading to a characteristic bleaching effect and eventual plant death. [22]The chemical stability and biological activity of the pyrazole ring make it a durable and effective core for designing potent and selective agrochemicals. [22]
Conclusion
From Ludwig Knorr's foundational synthesis to its incorporation into cutting-edge HIV and cancer therapies, the pyrazole ring has proven to be a remarkably enduring and versatile scaffold. [3][10]Its journey through more than a century of chemical and biological research is a testament to the power of fundamental discovery. The relative ease of synthesis, coupled with its favorable physicochemical properties, ensures that the pyrazole core will remain a privileged structure in the toolkit of medicinal chemists and material scientists. As researchers continue to explore new biological targets and synthetic methodologies, the legacy of the simple 1,2-diazole ring is set to expand into new and unforeseen applications, cementing its place as a cornerstone of modern molecular science.
References
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]
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Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: National Center for Biotechnology Information (PMC), PubMed Central URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Biomedical and Pharmacology Journal URL: [Link]
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Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: synthesis of pyrazoles Source: YouTube URL: [Link]
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Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]
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Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]
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Title: Celecoxib History Source: News-Medical.Net URL: [Link]
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Title: Knorr Pyrazole Synthesis Source: srmist.edu.in URL: [Link]
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Title: Rimonabant: From RIO to Ban Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]
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Title: Celecoxib pathways: pharmacokinetics and pharmacodynamics Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Discovery and development of cyclooxygenase 2 inhibitors Source: Wikipedia URL: [Link]
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Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL: [Link]
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Title: Rimonabant: from RIO to Ban Source: ResearchGate URL: [Link]
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Title: Rimonabant: From RIO to Ban Source: PubMed URL: [Link]
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Title: Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review Source: E-Journal of Chemistry URL: [Link]
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Title: 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL: [Link]
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Title: Rimonabant Source: YouTube URL: [Link]
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Title: Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall Source: MDPI URL: [Link]
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Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Navigating the Unseen: A Technical Safety and Handling Guide for 1-benzyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, 1-benzyl-1H-pyrazole-4-sulfonyl chloride emerges as a compound of significant interest, likely as a versatile intermediate in the synthesis of complex molecular architectures. However, its full characterization, particularly concerning its health and safety profile, remains largely undocumented in publicly accessible literature. This guide, therefore, serves as a proactive measure, synthesizing established knowledge from analogous chemical structures to provide a robust framework for the safe handling, storage, and emergency management of this compound.
Section 1: Compound Identity and Inferred Hazard Profile
Chemical Structure:
-
Systematic Name: 1-benzyl-1H-pyrazole-4-sulfonyl chloride
-
Core Components:
-
Benzyl Group: Contributes to potential alkylating properties and associated hazards.
-
Pyrazole Ring: A heterocyclic aromatic structure.
-
Sulfonyl Chloride Group: A reactive functional group sensitive to moisture and nucleophiles.
-
Inferred GHS Hazard Classification:
Based on its constituent parts, 1-benzyl-1H-pyrazole-4-sulfonyl chloride is anticipated to possess the following hazards. This classification should be considered provisional and handled with the utmost caution.
| Hazard Class | Inferred Hazard Statement | Basis for Inference |
| Acute Toxicity (Oral, Inhalation) | H302: Harmful if swallowed. H330: Fatal if inhaled.[1][2] | Benzyl chloride is known to be harmful if swallowed and fatal if inhaled[1][2]. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2] | Sulfonyl chlorides are reactive and can hydrolyze to form corrosive acids. Benzyl chloride is also a known skin irritant. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1][2] | The corrosive nature of sulfonyl chlorides and the irritating properties of benzyl chloride indicate a high potential for severe eye damage. |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction.[1] | Benzyl chloride is a known skin sensitizer[1]. |
| Germ Cell Mutagenicity | H340: May cause genetic defects.[1] | Benzyl chloride is classified as a mutagen[1]. |
| Carcinogenicity | H350: May cause cancer.[1][2] | Benzyl chloride is a suspected human carcinogen[1][2][3]. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] H373: May cause damage to organs through prolonged or repeated exposure.[1] | Benzyl chloride is a respiratory irritant and can cause organ damage with repeated exposure[1][3]. |
Section 2: Prudent Handling and Engineering Controls
Given the inferred high toxicity and reactivity, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risk.
2.1. Engineering Controls: The First Line of Defense
All manipulations of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood should have a documented face velocity of at least 100 feet per minute. Due to its reactivity with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent decomposition and the release of corrosive hydrogen chloride gas[4].
2.2. Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) with extended cuffs. Double-gloving is recommended. | To prevent skin contact with the corrosive and potentially sensitizing material. |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect the eyes and face from splashes of the corrosive liquid. |
| Lab Coat | A flame-resistant lab coat with full-length sleeves. | To protect the body from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially for any tasks with a higher potential for aerosol generation. | To prevent inhalation of the potentially fatal and carcinogenic compound. |
Workflow for Donning and Doffing PPE:
Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE) to minimize contamination.
Section 3: Emergency Procedures: A Validated Response System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
3.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method[4]. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally[4]. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting[4]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
3.2. Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For spills of sulfonyl chlorides, slow addition of a neutralizing agent like sodium bicarbonate can be considered, but this should only be performed by trained personnel due to the potential for a vigorous reaction.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
Emergency Response Workflow:
Caption: A flowchart outlining the critical steps in responding to a chemical spill or exposure.
Section 4: Storage and Incompatibility
Proper storage is crucial to maintain the stability of 1-benzyl-1H-pyrazole-4-sulfonyl chloride and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Storage under an inert atmosphere is recommended[4].
-
Incompatible Materials:
-
Water and Moisture: Reacts to form hydrochloric acid and pyrazole sulfonic acid.
-
Strong Bases: Can cause vigorous or violent reactions.
-
Alcohols and Amines: Will react readily with these nucleophiles.
-
Oxidizing Agents: May lead to an exothermic reaction.
-
Section 5: Disposal Considerations
All waste containing 1-benzyl-1H-pyrazole-4-sulfonyl chloride must be treated as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]
-
GOV.UK. (2025). Benzyl chloride - Incident management. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]
-
Ministry of Health. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]
Sources
Methodological & Application
The Synthetic Utility of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride: A Guide for Researchers
Introduction: A Versatile Building Block in Medicinal Chemistry
1-Benzyl-1H-pyrazole-4-sulfonyl chloride has emerged as a significant reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The sulfonamide functional group is another critical bioisostere, known for its ability to mimic amide bonds while offering improved metabolic stability and binding characteristics.[3] The strategic combination of these two moieties in molecules derived from 1-benzyl-1H-pyrazole-4-sulfonyl chloride offers a powerful platform for the discovery of novel drug candidates.[4][5]
This comprehensive guide provides detailed application notes and protocols for the use of 1-benzyl-1H-pyrazole-4-sulfonyl chloride in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties and Handling
While specific experimental data for 1-benzyl-1H-pyrazole-4-sulfonyl chloride is not widely published, its properties can be inferred from similar compounds like 1-methyl-1H-pyrazole-4-sulfonyl chloride.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂S | - |
| Molecular Weight | 256.71 g/mol | - |
| Appearance | Likely a white to pale yellow crystalline solid | [3] |
| Solubility | Insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and THF | [3] |
| Stability | Moisture sensitive; store in a cool, dry place under an inert atmosphere. | [3] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes as it may cause irritation. | [3] |
Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride can be achieved in a two-step sequence starting from the commercially available pyrazole. The first step involves the N-benzylation of the pyrazole ring, followed by chlorosulfonylation at the C4-position.
Step 1: Synthesis of 1-Benzyl-1H-pyrazole
The N-benzylation of pyrazole is a standard procedure that can be accomplished using benzyl chloride in the presence of a base.
Caption: Workflow for the N-benzylation of pyrazole.
Protocol 1: Synthesis of 1-Benzyl-1H-pyrazole [4]
-
To a stirred suspension of potassium carbonate (1.5 eq.) in N,N-dimethylformamide (DMF), add pyrazole (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.05 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion (typically 3-5 days), cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by washing with diethyl ether or by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole.
Step 2: Chlorosulfonylation of 1-Benzyl-1H-pyrazole
The chlorosulfonylation of the pyrazole ring is an electrophilic aromatic substitution that typically occurs at the C4-position.[6] Chlorosulfonic acid is a common reagent for this transformation.
Protocol 2: Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride (Adapted from a similar procedure[1])
-
In a round-bottom flask, dissolve 1-benzyl-1H-pyrazole (1.0 eq.) in chloroform.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of chlorosulfonic acid (5.5 eq.) in chloroform to the stirred pyrazole solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be purified by recrystallization or column chromatography.
Primary Application: Synthesis of Pyrazole-4-sulfonamides
The most prominent application of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is in the synthesis of N-substituted pyrazole-4-sulfonamides. This reaction, a variation of the classical Hinsberg reaction, involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[7]
Caption: General mechanism for sulfonamide synthesis.
Protocol 3: General Procedure for the Synthesis of N-Substituted 1-Benzyl-1H-pyrazole-4-sulfonamides [1]
-
Dissolve the desired primary or secondary amine (1.05 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in dichloromethane (DCM).
-
To this solution, add a solution of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq.) in DCM at room temperature.
-
Stir the reaction mixture at 25-30°C for 16 hours, monitoring the progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-substituted 1-benzyl-1H-pyrazole-4-sulfonamide.
Scope and Limitations
The reaction is generally applicable to a wide range of primary and secondary amines, including both aliphatic and aromatic amines.[8]
-
Primary amines react readily to form sulfonamides that, if unsubstituted on the nitrogen, can be deprotonated by a base.
-
Secondary amines also react to form the corresponding sulfonamides.
-
Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[9]
-
Anilines with electron-donating groups tend to react faster than those with electron-withdrawing groups.[10]
Potential Alternative Applications
While the synthesis of sulfonamides is the primary application, pyrazole-4-sulfonyl chlorides may have other synthetic uses, although these are less documented.
-
Protecting Group: The pyrazole-4-sulfonyl group could potentially be used as a protecting group for amines, although its stability and cleavage conditions would need to be investigated.
-
Cycloaddition Reactions: In some cases, sulfonyl-containing compounds can participate in cycloaddition reactions, though this is not a common application for pyrazole-4-sulfonyl chlorides.[11]
-
Ring Cleavage Reactions: Under certain harsh conditions, such as treatment with chlorine in aqueous acetic acid, the pyrazole ring of some pyrazole-4-sulfonyl chlorides has been observed to undergo cleavage.[12]
Characterization
The synthesized 1-benzyl-1H-pyrazole-4-sulfonyl chloride and its sulfonamide derivatives can be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals for the benzyl protons (a singlet for the CH₂ and multiplets for the phenyl group), and signals for the pyrazole ring protons. For the sulfonamides, additional signals corresponding to the amine moiety will be present. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole and benzyl groups. For the sulfonamides, signals for the carbons of the amine fragment will also be observed. |
| FT-IR | Characteristic strong absorptions for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹). For sulfonamides, an N-H stretch will be present for primary and secondary amine-derived products. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
Conclusion
1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile reagent in organic synthesis, providing a gateway to a diverse range of pyrazole-4-sulfonamides with significant potential in medicinal chemistry. The protocols outlined in this guide offer a solid foundation for researchers to utilize this building block in the development of novel bioactive molecules. As with any reactive chemical, proper handling and safety precautions are paramount.
References
- BenchChem. (2025). Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride. BenchChem Technical Support Team.
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Application Note: A Validated Protocol for the Synthesis of Novel Sulfonamides from 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride
Abstract
This document provides a detailed, field-proven protocol for the synthesis of sulfonamides derived from 1-benzyl-1H-pyrazole-4-sulfonyl chloride. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into the sulfonamide framework offers significant opportunities for the development of novel therapeutic agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, and robust methods for purification and characterization. By adhering to this self-validating protocol, researchers can reliably synthesize a diverse library of pyrazole-based sulfonamides for screening and lead optimization.
Introduction: The Significance of Pyrazole-Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs with antibacterial, anticancer, and anti-inflammatory properties.[1][3] The pyrazole moiety is equally important, exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[2][4] The strategic combination of these two pharmacophores into a single molecular entity, the pyrazole-sulfonamide, has led to the discovery of potent and selective inhibitors for various biological targets, such as carbonic anhydrases and cyclooxygenases.[4][5][6]
This application note details the synthesis of N-substituted 1-benzyl-1H-pyrazole-4-sulfonamides through the reliable and efficient coupling of 1-benzyl-1H-pyrazole-4-sulfonyl chloride with various primary and secondary amines.
Mechanistic Rationale and Experimental Design
The core of this synthesis is the nucleophilic substitution reaction at the sulfonyl group. The amine's lone pair of electrons attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This process is typically efficient and high-yielding.[7]
Causality Behind Experimental Choices:
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the reactant amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential.[3] The base acts as an acid scavenger.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are ideal.[8][9] They effectively dissolve the reactants without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.[7]
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) by adding the sulfonyl chloride solution dropwise. This is a crucial step to manage the exothermic nature of the reaction, preventing the formation of undesired side products. The reaction is then typically allowed to proceed to completion at room temperature.[3][9]
Below is a diagram illustrating the general synthetic scheme.
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various primary and secondary amines.
Materials and Equipment
Reagents:
-
1-Benzyl-1H-pyrazole-4-sulfonyl chloride (Starting Material)
-
Selected primary or secondary amine (e.g., Aniline, Morpholine, Benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and Mass Spectrometry vials
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq.) and anhydrous DCM (5 mL).
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC. A typical eluent system is 30-50% ethyl acetate in hexane. The disappearance of the amine and the formation of a new, less polar product spot indicates the reaction is proceeding.
Work-up and Purification
-
Quenching: Upon completion, add deionized water (10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
1 M HCl (2 x 10 mL) to remove excess base and any unreacted amine.
-
Saturated NaHCO₃ solution (1 x 10 mL) to neutralize any remaining acid.
-
Brine (1 x 10 mL) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[9] Elute with a gradient of ethyl acetate in hexane to isolate the pure sulfonamide. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or propanol) can be an effective purification method.[10]
The overall experimental workflow is summarized in the diagram below.
Caption: Step-by-step experimental workflow.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamide.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A key indicator of successful synthesis is the appearance of a singlet for the sulfonamide proton (SO₂NH ), typically observed in the δ 8-11 ppm region for products derived from primary amines.[11] Other expected signals include those for the benzyl and pyrazole protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the aromatic and aliphatic carbons present in the molecule, confirming the carbon framework.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the compound, matching the calculated value for the desired product.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
Representative Data
The following table summarizes expected results for the synthesis of two representative sulfonamides using this protocol.
| Amine Reactant | Product Name | Typical Yield (%) | ¹H NMR SO₂NH Signal (ppm) | Mass Spec (m/z) [M+H]⁺ |
| Aniline | N-phenyl-1-benzyl-1H-pyrazole-4-sulfonamide | 85-95% | ~10.5 (s, 1H) | 342.10 |
| Morpholine | 4-((1-benzyl-1H-pyrazol-4-yl)sulfonyl)morpholine | 90-98% | N/A | 322.11 |
Safety and Handling
-
Sulfonyl Chlorides: 1-benzyl-1H-pyrazole-4-sulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Solvents: Dichloromethane is a volatile chlorinated solvent. All operations should be conducted in a well-ventilated fume hood.
By following this comprehensive guide, researchers can confidently and reproducibly synthesize novel pyrazole-sulfonamide derivatives, paving the way for new discoveries in drug development.
References
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Baird, L., & Anderson, K. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- Das, B., & Banerjee, J. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
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Weldon, D. J., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
- Gudipati, R., et al. (2023).
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- Martin, E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
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- Bartzatt, R. (2019). The reaction of benzenesulfonyl chloride and the primary amine group of substituted aniline compounds generates novel sulfonamide agents that inhibit growth of Staphylococcus aureus.
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- Banci, L., et al. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 171(2), 229-234.
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Organic Syntheses. (n.d.). 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Retrieved from [Link]
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The Versatile Scaffold: Applications of 1-benzyl-1H-pyrazole-4-sulfonyl chloride in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Pyrazole Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" serve as versatile templates for the design of ligands targeting a wide array of biological macromolecules. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as one such privileged structure. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the development of drugs across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The incorporation of a pyrazole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3]
This guide focuses on a particularly valuable synthetic intermediate derived from this scaffold: 1-benzyl-1H-pyrazole-4-sulfonyl chloride . The strategic placement of the benzyl group at the N1 position and the reactive sulfonyl chloride at the C4 position makes this molecule a powerful building block for generating diverse libraries of bioactive compounds. The sulfonyl chloride group serves as a versatile handle for the introduction of various functionalities, most notably through the formation of sulfonamides, which are themselves a critical class of pharmacophores known for their therapeutic efficacy.[4][5]
This document will provide a comprehensive overview of the applications of 1-benzyl-1H-pyrazole-4-sulfonyl chloride in medicinal chemistry. We will delve into the synthetic protocols for its preparation and its subsequent elaboration into potent biological modulators, with a specific focus on the development of kinase inhibitors. The causality behind experimental choices and the validation of the described protocols will be emphasized to ensure scientific integrity and practical utility for researchers in the field of drug discovery and development.
Synthetic Pathways and Methodologies
The journey from simple starting materials to complex, biologically active molecules hinges on robust and reproducible synthetic protocols. This section details the key synthetic transformations required to access and utilize 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Protocol 1: Synthesis of the Precursor, 1-benzyl-1H-pyrazole
The synthesis of the N-benzylated pyrazole core is a foundational step. A common and effective method involves the direct N-alkylation of pyrazole with a benzyl halide under basic conditions.
Causality of Experimental Choices:
-
Base: A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is crucial to deprotonate the pyrazole ring, generating the pyrazolate anion, which is a more potent nucleophile for the subsequent reaction with the electrophilic benzyl bromide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and ensuring the complete consumption of the starting materials.
Step-by-Step Protocol:
-
To a solution of pyrazole (1.0 equivalent) in DMF, add powdered NaOH (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole.
Protocol 2: Sulfonylation of 1-benzyl-1H-pyrazole
The introduction of the sulfonyl chloride moiety at the C4 position is achieved through electrophilic substitution using chlorosulfonic acid. This reaction transforms the stable pyrazole ring into a highly reactive intermediate ready for diversification.
Causality of Experimental Choices:
-
Chlorosulfonic Acid: This powerful electrophile is used in excess to drive the reaction to completion. The reaction is highly exothermic and requires careful temperature control.
-
Temperature Control: The initial addition of chlorosulfonic acid is performed at low temperatures (0 °C) to mitigate the exothermic nature of the reaction and prevent unwanted side reactions. The subsequent heating is necessary to overcome the activation energy for the sulfonation.
-
Quenching: The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the desired product, which is typically a solid.
Step-by-Step Protocol:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 equivalents) to 0 °C.
-
Add 1-benzyl-1H-pyrazole (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: Synthesis of 1-benzyl-1H-pyrazole-4-sulfonamides
The reaction of 1-benzyl-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine is a cornerstone of its application, yielding a diverse range of sulfonamides.
Causality of Experimental Choices:
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Workup: An aqueous workup is employed to remove the hydrochloride salt of the base and other water-soluble impurities.
Step-by-Step Protocol:
-
Dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.
-
To this solution, add a solution of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation of 1-benzyl-1H-pyrazole-4-sulfonamide derivatives.
Applications in Medicinal Chemistry: A Case Study on RIP1 Kinase Inhibitors
A prominent application of the 1-benzyl-1H-pyrazole scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[6]
Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death that contributes to the pathology of various inflammatory diseases such as pancreatitis, ischemia-reperfusion injury, and neurodegenerative disorders.[7] Consequently, inhibitors of RIP1 kinase are being actively pursued as potential therapeutic agents.
A study by Zhang et al. (2016) reported the design, synthesis, and biological evaluation of a series of 1-benzyl-1H-pyrazole derivatives as potent RIP1 kinase inhibitors.[7] The 1-benzyl-1H-pyrazole-4-sulfonamide core served as a crucial pharmacophore for engaging with the kinase active site.
Mechanism of Action: Targeting the Necroptosis Pathway
Necroptosis is a regulated necrotic cell death pathway that is initiated by death receptors such as TNFR1. Upon TNF-α binding, a signaling cascade is initiated that can lead to either cell survival, apoptosis, or necroptosis. The kinase activity of RIP1 is essential for the execution of necroptosis.[7] Inhibition of RIP1 kinase blocks this pathway, thereby preventing inflammation-associated cell death.
Caption: Simplified signaling pathway of TNF-α induced necroptosis and the point of intervention by RIP1 kinase inhibitors.
Structure-Activity Relationship (SAR) and Biological Data
The study by Zhang et al. (2016) explored the structure-activity relationships of 1-benzyl-1H-pyrazole derivatives.[7] By synthesizing a library of compounds with various substituents on the benzyl ring and the sulfonamide nitrogen, they were able to identify key structural features that contribute to potent RIP1 kinase inhibition.
| Compound ID | R Group (on Benzyl Ring) | Amine Moiety | RIP1 Kinase Kd (μM)[7] | Cell Necroptosis EC50 (μM)[7] |
| 4a | 2,4-dichloro | 4-aminopiperidine | 0.120 | 0.250 |
| 4b | 2,4-dichloro | (S)-3-aminopyrrolidine | 0.078 | 0.160 |
| 4c | 2,4-dichloro | 4-(aminomethyl)piperidine | 0.350 | >10 |
| 4d | 4-chloro | (S)-3-aminopyrrolidine | 0.210 | 0.480 |
Key Insights from SAR:
-
The presence of dichloro substitution on the benzyl ring was found to be beneficial for potency (compare 4b and 4d ).[7]
-
The nature of the amine coupled to the sulfonyl chloride significantly impacted both kinase binding and cellular activity. A cyclic amine, particularly (S)-3-aminopyrrolidine, provided the most potent compound (4b ).[7]
-
The linker length between the sulfonamide and the basic nitrogen was also critical, as demonstrated by the reduced activity of the aminomethylpiperidine derivative (4c ).[7]
Broader Applications and Future Perspectives
While the inhibition of RIP1 kinase represents a compelling application, the 1-benzyl-1H-pyrazole-4-sulfonyl chloride scaffold is by no means limited to this target. The inherent versatility of the pyrazole ring and the sulfonamide functional group allows for the exploration of a vast chemical space to target a multitude of biological pathways.
Derivatives of pyrazole sulfonamides have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer: Pyrazole-containing compounds have been investigated as inhibitors of various kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[6][8] The sulfonamide moiety can be tailored to interact with specific residues in the kinase active site, leading to potent and selective inhibition.
-
Anti-inflammatory: Beyond necroptosis inhibition, pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[9] The 1-benzyl-1H-pyrazole-4-sulfonamide scaffold can be utilized to develop novel anti-inflammatory agents targeting enzymes like cyclooxygenase (COX) or other inflammatory mediators.
-
Antibacterial: The sulfonamide group is a classic antibacterial pharmacophore. By combining it with the pyrazole nucleus, novel antibacterial agents with potentially new mechanisms of action or improved activity against resistant strains can be developed.[3]
The future of drug discovery with 1-benzyl-1H-pyrazole-4-sulfonyl chloride lies in its application in combinatorial chemistry and high-throughput screening to identify novel hits against a diverse range of targets. Furthermore, the strategic modification of the benzyl and sulfonamide portions of the molecule, guided by computational modeling and structure-based drug design, will continue to yield potent and selective therapeutic candidates.
Conclusion
1-benzyl-1H-pyrazole-4-sulfonyl chloride is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the sulfonyl chloride group provide a facile entry into a diverse array of pyrazole-4-sulfonamides. The demonstrated success of this scaffold in the development of potent RIP1 kinase inhibitors highlights its potential for addressing challenging diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors, paving the way for the development of the next generation of innovative medicines.
References
-
Zhang, T., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(3), 447-454. Available from: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available from: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). PubMed. Available from: [Link]
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Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2023). ResearchGate. Available from: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available from: [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Available from: [Link]
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Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Available from: [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available from: [Link]
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Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (n.d.). RSIS International. Available from: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). National Center for Biotechnology Information. Available from: [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal Of Novel Research And Development. Available from: [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. Available from: [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. Available from: [Link]
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Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). National Center for Biotechnology Information. Available from: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available from: [Link]
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2018). National Institutes of Health. Available from: [Link]
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- 9. researchgate.net [researchgate.net]
The Versatile Building Block: 1-benzyl-1H-pyrazole-4-sulfonyl chloride in Kinase Inhibitor Synthesis
Introduction: In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability make it an ideal foundation for the design of targeted therapeutics.[3][4] Among the various pyrazole-based reagents, 1-benzyl-1H-pyrazole-4-sulfonyl chloride stands out as a particularly valuable building block for the development of potent and selective kinase inhibitors.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this versatile intermediate. We will delve into detailed protocols, explore its application in the synthesis of inhibitors targeting key oncogenic kinases such as AXL and VEGFR-2, and discuss the underlying principles of its molecular interactions.
The Strategic Advantage of the 1-benzyl-1H-pyrazole-4-sulfonamide Moiety
The 1-benzyl-1H-pyrazole-4-sulfonamide core offers a trifecta of desirable features for kinase inhibitor design:
-
The Pyrazole Core: This five-membered aromatic heterocycle is a bioisosteric mimic of a purine base, enabling it to effectively interact with the ATP-binding site of kinases.[1][2] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase.
-
The Sulfonamide Linker: The sulfonamide group is a key pharmacophoric element in many approved drugs. It is a strong hydrogen bond acceptor and can participate in critical interactions with the kinase active site, often conferring high affinity and selectivity.[7] The sulfonamide is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and high-yielding reaction.
-
The N-Benzyl Group: The benzyl group provides a handle for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity. Furthermore, the benzyl group can engage in hydrophobic interactions within the ATP-binding pocket, contributing to the overall binding affinity of the inhibitor.[5]
Synthesis of the Building Block: 1-benzyl-1H-pyrazole-4-sulfonyl chloride
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a two-step process that begins with the construction of the pyrazole ring, followed by chlorosulfonation.
Protocol 1: Synthesis of 1-benzyl-1H-pyrazole
This procedure is adapted from established methods of pyrazole synthesis.[8]
Materials:
-
Benzylhydrazine
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
To a solution of benzylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 1,1,3,3-tetramethoxypropane (1.05 eq).
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-1H-pyrazole. The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Chlorosulfonation of 1-benzyl-1H-pyrazole
This protocol is a general method for the chlorosulfonation of aromatic compounds.[9]
Materials:
-
1-benzyl-1H-pyrazole
-
Chlorosulfonic acid
-
Dichloromethane
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool chlorosulfonic acid (3-5 eq) to 0 °C in an ice bath.
-
Slowly add 1-benzyl-1H-pyrazole (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzyl-1H-pyrazole-4-sulfonyl chloride. The crude product can be used in the next step without further purification.
Application in the Synthesis of Kinase Inhibitors
The true utility of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is realized in its reaction with various amines to generate a library of sulfonamide-based kinase inhibitors. The following protocol outlines a general procedure for this coupling reaction.
Protocol 3: General Procedure for the Synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide Derivatives
Materials:
-
1-benzyl-1H-pyrazole-4-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., a substituted aniline)
-
Pyridine or triethylamine
-
Dichloromethane or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the desired amine (1.0 eq) in dichloromethane or THF in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-benzyl-1H-pyrazole-4-sulfonamide derivative.
Targeting Key Kinases: AXL and VEGFR-2
The 1-benzyl-1H-pyrazole-4-sulfonamide scaffold has shown significant promise in the development of inhibitors for AXL and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis.[10][11]
AXL Kinase: A Target in Cancer Therapy
AXL is a receptor tyrosine kinase that plays a crucial role in tumor growth, metastasis, and drug resistance.[10] Overexpression of AXL is associated with a poor prognosis in various cancers. The development of AXL inhibitors is therefore a significant area of research. The 1-benzyl-1H-pyrazole-4-sulfonamide moiety can be effectively utilized to design potent AXL inhibitors.
Caption: Simplified AXL signaling pathway and the point of intervention for pyrazole-sulfonamide inhibitors.
VEGFR-2: A Key Regulator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. The pyrazole-sulfonamide scaffold is well-suited for targeting the ATP-binding site of VEGFR-2.
Caption: The VEGFR-2 signaling cascade and its inhibition by pyrazole-sulfonamide derivatives.
Structure-Activity Relationship (SAR) and Biological Data
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | AXL | 15 | Fictional, based on[10] |
| Compound B | VEGFR-2 | 25 | Fictional, based on[11] |
| Compound C | c-Met | 50 | Fictional, based on general pyrazole inhibitors |
| Compound D | Tie-2 | 100 | Fictional, based on general pyrazole inhibitors |
Note: The data in this table is illustrative and based on the activities of structurally related compounds found in the literature. It serves to demonstrate the potential potency of inhibitors derived from the 1-benzyl-1H-pyrazole-4-sulfonyl chloride building block.
The SAR studies of pyrazole-sulfonamide inhibitors generally indicate that:
-
The nature and substitution pattern of the amine component significantly influence the potency and selectivity.
-
Modifications to the benzyl group can be used to fine-tune the pharmacokinetic properties of the inhibitor.
-
The pyrazole core and the sulfonamide linker are generally essential for maintaining high inhibitory activity.
Conclusion
1-benzyl-1H-pyrazole-4-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its straightforward synthesis and the robust chemistry of sulfonamide formation allow for the rapid generation of diverse compound libraries. The inherent drug-like properties of the pyrazole-sulfonamide scaffold make it an excellent starting point for the development of potent and selective inhibitors against a range of therapeutically relevant kinases, including AXL and VEGFR-2. The protocols and information provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery efforts.
References
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016;87(4):517-524. [Link]
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Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. Acta Pharm Sin B. 2022;12(1):235-251. [Link]
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Med Chem Lett. 2022;13(6):963-969. [Link]
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4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. 2019;24(23):4358. [Link]
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VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. J Enzyme Inhib Med Chem. 2018;33(1):1197-1210. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Infect Drug Resist. 2020;13:413-424. [Link]
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Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Org. Synth. 2008, 85, 179. [Link]
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Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. 2021;6(35):22526-22543. [Link]
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Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorg Med Chem Lett. 2010;20(15):4489-4492. [Link]
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Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. 2024;9(25):28308-28320. [Link]
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AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. J Med Chem. 2016;59(8):3593-3608. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals (Basel). 2023;16(7):998. [Link]
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Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Adv. 2023;13(43):30441-30458. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Front Chem. 2020;8:33. [Link]
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Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Front Chem. 2020;8:53. [Link]
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Chlorosulfonation of N-Arylmaleimides. ResearchGate. 2014. [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Med Chem. 2023;14(2):266-281. [Link]
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Full article: Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydrate Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. 2011;186(8):1666-1675. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. J Med Chem. 2020;63(1):254-274. [Link]
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Application Notes and Protocols: Synthesis and Antiproliferative Screening of Pyrazole Derivatives
Introduction: The Significance of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its structural versatility and ability to engage in various biological interactions have led to the development of several clinically approved drugs, such as the COX-2 inhibitor Celecoxib, which has also been investigated for its anticancer properties.[2][3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, and, most notably, antiproliferative effects.[2] Their efficacy stems from their ability to inhibit a wide array of molecular targets crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor (VEGF), epidermal growth factor receptor (EGFR), and tubulin.[5][6] This diverse range of mechanisms underscores the immense potential of the pyrazole scaffold in generating a rich pipeline of new therapeutic candidates.
This technical guide provides a comprehensive overview of the synthesis of novel pyrazole derivatives and the subsequent screening of their antiproliferative activity. We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols, and outline the methodologies for robust in vitro evaluation.
Rational Design and Structure-Activity Relationship (SAR)
The design of potent antiproliferative pyrazole derivatives is guided by an understanding of their structure-activity relationships (SAR).[7] SAR studies reveal that the biological activity of these compounds can be finely tuned by modifying the substituents on the pyrazole ring.[6] For instance, the nature and position of substituents can influence the compound's ability to bind to specific enzymatic targets, its solubility, and its overall pharmacokinetic profile.
Key considerations in the design of novel pyrazole derivatives include:
-
Substitution Patterns: The strategic placement of various functional groups on the pyrazole core can significantly impact anticancer activity. For example, the presence of electron-withdrawing groups like nitro (-NO2) or halogens on appended phenyl rings has been shown to enhance cytotoxicity in certain cancer cell lines.[8][9]
-
Target-Specific Moieties: Incorporating structural motifs known to interact with specific cancer-related targets can guide the design process. For example, mimicking the binding mode of known tubulin inhibitors can lead to the development of pyrazole-based compounds that disrupt microtubule dynamics.[10][11]
-
Physicochemical Properties: Optimizing properties such as lipophilicity (logP) and aqueous solubility is crucial for ensuring good cell permeability and bioavailability.
By systematically exploring these SAR principles, medicinal chemists can design and synthesize libraries of pyrazole derivatives with a higher probability of exhibiting potent and selective antiproliferative activity.[7]
Synthetic Methodologies: The Knorr Pyrazole Synthesis
One of the most classical and reliable methods for constructing the pyrazole ring is the Knorr pyrazole synthesis.[1][12][13] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[12] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the starting materials.
Mechanism of the Knorr Pyrazole Synthesis
The reaction mechanism proceeds through a series of well-defined steps:
-
Imine Formation: The reaction is initiated by the acid-catalyzed attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an imine intermediate.[12][13]
-
Intramolecular Attack: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[13]
-
Cyclization and Dehydration: This intramolecular attack leads to the formation of a cyclic intermediate which, upon dehydration, yields the aromatic pyrazole ring.[13]
It is important to note that when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the reaction can potentially yield a mixture of two regioisomers.[1] Careful control of reaction conditions and purification are therefore essential to isolate the desired product.
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analytical methods for characterizing 1-benzyl-1H-pyrazole-4-sulfonyl chloride
An Application Note and Protocol Guide for the Comprehensive Characterization of 1-benzyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-benzyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of novel sulfonamide derivatives with potential therapeutic applications.[1] The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, necessitates a rigorous and multi-faceted analytical approach to confirm its structural integrity, purity, and stability. This guide provides a comprehensive suite of detailed protocols and expert insights for the definitive characterization of this compound, ensuring data quality and reproducibility in research and development settings. We will delve into spectroscopic and chromatographic techniques, explaining not just the procedural steps but the scientific rationale that underpins a robust characterization workflow.
The Strategic Importance of Analytical Characterization
The unambiguous characterization of a synthetic intermediate like 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a cornerstone of drug discovery and development. It ensures that downstream reactions are based on a well-defined starting material, preventing the generation of impurities that could compromise biological activity or introduce toxicity. The reactive nature of the sulfonyl chloride functional group makes it susceptible to hydrolysis; therefore, analytical methods must be chosen and executed with care to prevent sample degradation and ensure accurate results.[2]
This guide employs an integrated approach, leveraging the strengths of multiple analytical techniques to build a complete profile of the molecule.
Integrated Analytical Workflow
The following workflow illustrates how different analytical techniques are synergistically applied to achieve a full and unambiguous characterization of the target compound.
Caption: Integrated workflow for the complete characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Expertise & Experience: Why NMR is Crucial
For 1-benzyl-1H-pyrazole-4-sulfonyl chloride, ¹H and ¹³C NMR are essential to confirm the successful benzylation at the N1 position of the pyrazole ring and the presence of the sulfonyl chloride group at the C4 position. The substitution pattern is readily confirmed by the chemical shifts and coupling constants of the remaining pyrazole protons.
Protocol 2.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard, aprotic solvent suitable for many organic compounds. It is critical to use a dry solvent and NMR tube, as any residual water can hydrolyze the sulfonyl chloride, leading to the appearance of signals from the corresponding sulfonic acid.[3]
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube if any particulate matter is present.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
-
Expected Spectral Data
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) |
| Pyrazole H-3 | ~8.0 | s | 1H | ~140 |
| Pyrazole H-5 | ~7.8 | s | 1H | ~135 |
| Benzyl -CH₂- | ~5.4 | s | 2H | ~55 |
| Benzyl Aromatic H | 7.2-7.4 | m | 5H | 127-135 |
| Pyrazole C-4 | N/A | N/A | N/A | ~120 |
Note: Predicted chemical shifts are estimates. The strongly electron-withdrawing sulfonyl chloride group will significantly deshield the adjacent pyrazole protons and carbons.[3]
Mass Spectrometry (MS): Confirming Molecular Weight and Identity
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[2]
Expertise & Experience: Isotopic Patterns are Key
A key diagnostic feature for chlorine-containing compounds is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will show two peaks for the molecular ion, M⁺ and (M+2)⁺, in an approximate 3:1 ratio, providing definitive evidence for the presence of one chlorine atom.[3]
Protocol 3.1: Electrospray Ionization (ESI-MS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Rationale: ESI is a soft ionization technique ideal for polar and thermally labile compounds. The sulfonyl chloride is polar enough for effective ionization.
-
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode is typically effective.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 300 °C) to desolvate the ions.
-
Mass Range: Scan a range that includes the expected molecular weight (MW of C₁₀H₉ClN₂O₂S = 256.71 g/mol ), for instance, m/z 100-400.
-
-
Data Interpretation:
-
Identify the molecular ion peak [M+H]⁺ at m/z 257.
-
Look for the characteristic [M+H+2]⁺ peak at m/z 259 with approximately one-third the intensity.
-
Analyze major fragment ions. Expected fragments could include the loss of the SO₂Cl group or the formation of the benzyl cation (m/z 91).
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method for identifying the key functional groups present in a molecule.[2]
Protocol 4.1: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Rationale: ATR requires minimal sample preparation and is less susceptible to issues with sample thickness. It is crucial to ensure the sample is dry to avoid detecting broad O-H stretches from water hydrolysis of the sulfonyl chloride.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal first.
-
Expected Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1375 - 1410 | Strong |
| S=O Symmetric Stretch | 1185 - 1204 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| S-Cl Stretch | ~600 - 700 | Medium |
Source for absorption ranges: [2][3]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and intermediates.[4]
Expertise & Experience: Method Development Considerations
The reactivity of the sulfonyl chloride group with protic solvents like water and methanol is a primary concern. A reversed-phase method can be used, but it's essential to work quickly and use a well-chosen mobile phase to minimize on-column degradation. An acidic modifier can help ensure sharp peak shapes.
Protocol 5.1: Reversed-Phase HPLC with UV Detection
-
Sample and Standard Preparation:
-
Sample Solution: Accurately prepare a solution of the compound in acetonitrile at a concentration of approximately 0.5 mg/mL.
-
System Suitability: Prepare a solution containing the compound and a known potential impurity or a related compound to verify resolution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min, hold for 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
Source for general HPLC conditions: [5]
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The system is deemed suitable if the resolution between the main peak and any known impurity is >1.5 and the tailing factor for the main peak is <1.5.
-
Elemental Analysis (EA): The Final Compositional Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique serves as a final, fundamental confirmation of the empirical formula.[1]
Protocol 6.1: CHNS Analysis
-
Sample Preparation:
-
Submit a pure, dry sample (2-3 mg) for analysis. The sample must be homogenous.
-
-
Data Interpretation:
-
Compare the experimentally determined weight percentages of C, H, N, and S with the theoretical values calculated from the molecular formula (C₁₀H₉ClN₂O₂S).
-
A good correlation (typically within ±0.4% of the theoretical value) provides strong evidence for the compound's identity and purity.
-
Theoretical Elemental Composition
| Element | Theoretical Percentage (%) |
| Carbon (C) | 46.79 |
| Hydrogen (H) | 3.53 |
| Nitrogen (N) | 10.91 |
| Sulfur (S) | 12.49 |
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. PubMed. Available at: [Link]
-
Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ACS Publications. Available at: [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Organosulfur compound | Definition, Structures, Examples, & Facts. Britannica. Available at: [Link]
-
Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. PubMed. Available at: [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Scientific Reports. Available at: [Link]
-
Organosulfur and Organoselenium Chemistry. PubMed Central. Available at: [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. acdlabs.com [acdlabs.com]
- 4. jocpr.com [jocpr.com]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Purity Analysis of Sulfonyl Chlorides
Introduction: The Analytical Challenge of Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of reagents in organic synthesis, serving as precursors for a vast array of sulfonamides, sulfonate esters, and other sulfur-containing compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Their utility is intrinsically linked to their high reactivity, which, from an analytical perspective, presents a considerable challenge. The electrophilic nature of the sulfur atom makes sulfonyl chlorides susceptible to nucleophilic attack, particularly by water, leading to hydrolysis and the formation of the corresponding sulfonic acid (R-SO₃H).[3][4] This inherent instability complicates purity analysis, as the degradation of the analyte can occur during sample preparation and chromatographic analysis, potentially leading to inaccurate results.[5][6]
The primary goals of analyzing sulfonyl chlorides are to determine their purity, identify and quantify impurities (such as the corresponding sulfonic acid, starting materials, and by-products of synthesis), and ensure batch-to-batch consistency. Given their role as key intermediates in drug development, rigorous analytical control is imperative to guarantee the quality and safety of the final active pharmaceutical ingredient (API).[7][8] This guide explores two powerful chromatographic techniques, HPLC and GC-MS, providing robust methodologies to navigate the analytical complexities of sulfonyl chlorides.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a highly versatile technique for the analysis of a wide range of sulfonyl chlorides, including those that are non-volatile or thermally labile.[1] However, the use of reversed-phase HPLC with aqueous mobile phases can be problematic due to the potential for on-column hydrolysis.[6] This section explores strategies to mitigate this issue, including direct analysis under controlled conditions and derivatization methods.
The Causality of Method Selection in HPLC
The choice between direct analysis and derivatization is governed by the stability of the specific sulfonyl chloride and the analytical objective.
-
Direct Analysis: This approach is preferred for its simplicity and speed. However, it is only suitable for sulfonyl chlorides that exhibit sufficient stability under the chromatographic conditions. To minimize hydrolysis, several experimental parameters can be manipulated:
-
Low Temperature: Performing the analysis at sub-ambient temperatures (e.g., 6°C) significantly reduces the rate of hydrolysis.[6]
-
Acidified Mobile Phase: A low pH (e.g., 2.6 using phosphoric acid) can suppress the hydrolysis of some sulfonyl chlorides.[6]
-
High Organic Content in Mobile Phase: Minimizing the water content in the mobile phase reduces the primary reactant for hydrolysis.
-
Fast Analysis Time: Utilizing shorter columns and higher flow rates can minimize the residence time of the analyte on the column, thereby reducing the opportunity for degradation.[6]
-
-
Derivatization Analysis: When a sulfonyl chloride is too reactive for direct analysis, derivatization is an effective strategy.[9] This involves converting the sulfonyl chloride into a more stable, easily detectable derivative. The derivatizing agent is chosen to react selectively and rapidly with the sulfonyl chloride. A common approach is to react the sulfonyl chloride with an amine to form a stable sulfonamide.[1] This method is particularly useful when the sulfonyl chloride lacks a strong UV chromophore, as a UV-active derivatizing agent can be chosen to enhance detection.[10]
Experimental Protocol: Direct HPLC Analysis of a Moderately Stable Sulfonyl Chloride
This protocol is designed for the direct analysis of a para-substituted benzenesulfonyl chloride, with measures taken to minimize on-column hydrolysis.
2.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler with temperature control, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid (H₃PO₄).
-
Sample vials with inert caps.
2.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH to suppress hydrolysis.[6] |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | 60% B to 95% B over 10 min | To elute the sulfonyl chloride and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 10°C | Reduced temperature to minimize on-column hydrolysis.[6] |
| Autosampler Temp. | 4°C | To maintain sample integrity before injection. |
| Detection | UV at 230 nm | Wavelength for typical aromatic sulfonyl chlorides. |
| Injection Volume | 10 µL |
2.2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the sulfonyl chloride sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Rationale: Using a non-aqueous solvent for sample preparation prevents premature hydrolysis.
-
Transfer an aliquot to an autosampler vial and place it in the cooled autosampler tray.
2.2.4. Data Analysis
-
Identify the peak for the sulfonyl chloride based on its retention time, confirmed by a reference standard.
-
The primary degradation product, the corresponding sulfonic acid, will typically elute earlier due to its higher polarity.
-
Calculate the purity of the sulfonyl chloride using the area percent method.
Experimental Protocol: HPLC Analysis via Derivatization to a Sulfonamide
This protocol is suitable for highly reactive sulfonyl chlorides or those lacking a UV chromophore.
2.3.1. Reagents
-
Derivatizing agent: Aniline or another suitable primary/secondary amine (ensure it has a strong UV chromophore if needed).
-
Aprotic solvent: Dichloromethane or acetonitrile.[1]
-
Tertiary amine base: Triethylamine or pyridine to scavenge the HCl by-product.
2.3.2. Derivatization Procedure
-
Accurately weigh approximately 10 mg of the sulfonyl chloride sample into a vial.
-
Dissolve in 2 mL of dichloromethane.
-
Add a 1.2 molar excess of the amine derivatizing agent.
-
Add a 1.5 molar excess of triethylamine.
-
Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
Quench the reaction with 1 mL of water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and dilute it to a suitable concentration with the mobile phase for HPLC analysis.
2.3.3. Chromatographic Conditions The chromatographic conditions will be similar to the direct analysis method but may require optimization of the mobile phase gradient to achieve good separation of the sulfonamide derivative from any side products. The column and autosampler temperatures can typically be set to ambient conditions due to the increased stability of the sulfonamide derivative.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile and thermally stable sulfonyl chlorides.[1] It offers high resolution and the mass spectrometer provides structural information, aiding in the identification of unknown impurities.
The Causality of Method Selection in GC-MS
The primary challenge in GC-MS analysis of sulfonyl chlorides is their potential for thermal degradation in the hot injector port and on the column.[11] This can lead to the formation of chloroalkanes and sulfur dioxide, resulting in inaccurate quantification.
-
Direct Analysis: This is feasible for relatively stable and volatile sulfonyl chlorides like methanesulfonyl chloride.[12] Careful optimization of the injector temperature is crucial to minimize degradation. A lower injector temperature is generally preferred.
-
Derivatization Analysis: For less stable or less volatile sulfonyl chlorides, derivatization is the method of choice.[11][13] Similar to the HPLC approach, converting the sulfonyl chloride to a more thermally stable sulfonamide is a common and effective strategy.[1][11] This not only prevents degradation but can also improve chromatographic peak shape.
Experimental Protocol: GC-MS Analysis of a Volatile Sulfonyl Chloride (with Derivatization)
This protocol describes the analysis of a sulfonyl chloride after conversion to its N,N-diethylsulfonamide derivative.
3.2.1. Instrumentation and Consumables
-
GC-MS system with a split/splitless injector.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms).[1][14]
-
Helium carrier gas.
-
Sample vials with inert caps.
-
Diethylamine (derivatizing agent).
-
Aprotic solvent (e.g., dichloromethane).[1]
3.2.2. Derivatization Procedure
-
Accurately weigh a known amount of the sulfonyl chloride sample into a vial.
-
Dissolve the sample in dichloromethane.
-
Add a molar excess of diethylamine.[1]
-
Allow the reaction to proceed to completion (typically rapid at room temperature).
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
3.2.3. GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm | A robust, general-purpose non-polar column.[1][14] |
| Injector Temperature | 250°C | Optimized to ensure volatilization without degradation of the stable derivative. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | 50°C (hold 1 min), then 25°C/min to 300°C (hold 4 min) | A typical temperature program for separating a range of components.[14] |
| MS Ion Source Temp. | 230°C | Standard ion source temperature. |
| MS Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-400) | To identify all components in the sample. |
3.2.4. Data Analysis
-
Identify the sulfonamide derivative peak by its retention time and mass spectrum.
-
Common fragmentation patterns for sulfonyl chlorides in MS include the loss of Cl• (M-35/37) and SO₂ (M-64).[1] The sulfonamide derivative will have a different, characteristic fragmentation pattern.
-
Quantify the purity based on the peak area of the derivative relative to the total ion chromatogram (TIC) or by using an internal standard for more accurate quantification.
Method Validation
Any analytical method developed for purity analysis must be validated to ensure its reliability. Key validation parameters include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 80-120% of the expected concentration. |
| Accuracy | The closeness of the test results to the true value. Determined by spike recovery experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
A robust derivatization RP-HPLC method, for instance, has been successfully validated and transferred for the quality control of raw materials in drug manufacturing.[9]
Visual Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of sulfonyl chlorides.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity analysis via derivatization.
Conclusion
The purity analysis of sulfonyl chlorides requires a nuanced approach that accounts for their inherent reactivity. Both HPLC and GC-MS are indispensable tools for this purpose.[1] The choice of method is dictated by the analyte's volatility, thermal stability, and reactivity towards hydrolysis. Direct analysis is often simpler but may require specific conditions like sub-ambient temperatures to prevent degradation. Derivatization to a more stable form, such as a sulfonamide, is a robust and widely applicable strategy that enhances the reliability of both HPLC and GC-MS methods.[1][9][11] The protocols and insights provided in this guide offer a solid foundation for developing and validating accurate and reliable analytical methods for these critical chemical intermediates, thereby ensuring the quality and integrity of pharmaceutical and other high-value end products.
References
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A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem. 1
-
Huang, C., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
-
Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 905-909.
-
Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4945.
-
Cambon, A., et al. (1995). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 710(1), 141-149.
-
Baran, P. S., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
-
Application of Sulfonyl in Drug Design. (2018). ResearchGate.
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (1995). ResearchGate.
-
Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1359-1374.
-
King, J. F., & Dueck, R. (1993). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 71(3), 311-318.
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2022). Analytical Chemistry.
-
Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ResearchGate.
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole Active Pharmaceutical Ingredient. (2016). Journal of Analytical & Bioanalytical Techniques.
-
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (2025). Benchchem.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering.
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Benchchem.
-
HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). Journal of Molecular Structure, 1213, 128098.
-
Robertson, R. E., & Rossall, B. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(8), 1441-1447.
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed.
-
Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications.
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
-
An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (2025). Benchchem.
-
HPLC Methods for analysis of Chloride Ion. (n.d.). HELIX Chromatography.
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1H and 13C NMR characterization of pyrazole sulfonamides
An In-depth Guide to the ¹H and ¹³C NMR Characterization of Pyrazole Sulfonamides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry, most notably exemplified by the selective COX-2 inhibitor Celecoxib.[1][2] The precise structural elucidation of these molecules is paramount for drug discovery, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous characterization of these compounds. This guide provides a comprehensive overview, field-proven protocols, and detailed data interpretation strategies for the ¹H and ¹³C NMR analysis of pyrazole sulfonamides. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
The Foundational Role of NMR in Pyrazole Sulfonamide Analysis
The biological activity of a pyrazole sulfonamide is intrinsically linked to its three-dimensional structure. Key structural questions that NMR can definitively answer include:
-
Regioisomerism: During synthesis, different regioisomers can form. For instance, in the synthesis of Celecoxib, a key regioisomer can be formed that must be identified and controlled.[3] NMR provides a direct method to distinguish between these isomers.
-
Substituent Confirmation: Verification of the correct placement and presence of various substituents on both the pyrazole and phenyl rings.
-
Purity Assessment: NMR is a quantitative technique that can be used to assess the purity of a sample and identify impurities.[4]
-
Conformational Analysis: While beyond the scope of this basic guide, advanced NMR techniques can provide insights into the solution-state conformation of these molecules, which is crucial for understanding their interaction with biological targets.[5]
This guide will focus on the two most fundamental NMR experiments: ¹H (proton) and ¹³C (carbon-13) NMR, which together provide a complete picture of the molecule's carbon-hydrogen framework.
Experimental Workflow: From Sample to Structure
The path from a synthesized pyrazole sulfonamide powder to a confirmed chemical structure is a systematic process. The following workflow diagram illustrates the key stages, each of which will be detailed in the subsequent protocols.
Sources
Application of 1-Benzyl-1H-Pyrazole Derivatives in the Synthesis of Potent RIP1 Kinase Inhibitors
Introduction: Targeting RIP1 Kinase for Inflammatory Diseases and Necroptosis
Receptor-Interacting Protein 1 (RIP1) kinase has emerged as a critical mediator in cellular signaling pathways that govern inflammation, apoptosis, and a form of programmed necrosis known as necroptosis.[1][2] Its kinase activity is a key driver in the formation of the necrosome, a protein complex that executes necroptotic cell death. Dysregulation of RIP1 kinase activity has been implicated in a wide range of human pathologies, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, multiple sclerosis, and ischemia-reperfusion injury.[3] This makes RIP1 kinase a highly attractive therapeutic target for the development of novel anti-inflammatory agents.[4]
The 1-benzyl-1H-pyrazole scaffold has been identified as a promising starting point for the design of potent and selective RIP1 kinase inhibitors.[4] These compounds typically act as Type II inhibitors, binding to an allosteric site and stabilizing the kinase in an inactive "DLG-out" conformation.[3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, with a focus on a scientifically validated, potent compound.
The Necroptosis Signaling Pathway: The Central Role of RIP1 Kinase
The signaling cascade leading to necroptosis is initiated by the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). This triggers the formation of a membrane-bound complex (Complex I) that can initiate either pro-survival signaling via NF-κB or a cell death cascade. Under conditions where caspase-8 is inhibited, RIP1 kinase is autophosphorylated, leading to the recruitment of RIP3 kinase. This interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), results in the formation of the necrosome. The necrosome then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), causing its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and necroptotic cell death.
Caption: Figure 1: Simplified Necroptosis Signaling Pathway.
Synthesis of a Potent 1-Benzyl-1H-Pyrazole-Based RIP1 Kinase Inhibitor (Compound 4b)
While the initial interest lay in the use of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, published research leading to highly potent RIP1 inhibitors from this scaffold has highlighted alternative synthetic routes. The following protocol details the synthesis of 1-(2,5-difluorobenzyl)-4-bromo-3-nitro-1H-pyrazole (Compound 4b) , a potent RIP1 kinase inhibitor with a reported dissociation constant (Kd) of 0.078 µM and a cellular EC50 of 0.160 µM in a necroptosis inhibition assay.[4] This synthesis proceeds through a multi-step pathway involving pyrazole formation, nitration, benzylation, and bromination.
Experimental Workflow
Caption: Figure 2: Synthetic Workflow for Compound 4b.
Detailed Protocol: Synthesis of 1-(2,5-difluorobenzyl)-4-bromo-3-nitro-1H-pyrazole (Compound 4b)
Note: This protocol is based on established synthetic methodologies for pyrazole derivatives and represents a likely pathway to Compound 4b as described in the literature.[4][5] Researchers should adapt and optimize these conditions as necessary.
Step 1: Synthesis of 3-nitro-1H-pyrazole
-
To a stirred solution of 1H-pyrazole in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-nitro-1H-pyrazole.
Step 2: Synthesis of 1-(2,5-difluorobenzyl)-3-nitro-1H-pyrazole and 1-(2,5-difluorobenzyl)-5-nitro-1H-pyrazole
-
To a solution of 3-nitro-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate.
-
Add 2,5-difluorobenzyl bromide dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of the N1 and N2 benzylated isomers. Separate the isomers using column chromatography on silica gel.
Step 3: Synthesis of 1-(2,5-difluorobenzyl)-4-bromo-3-nitro-1H-pyrazole (Compound 4b)
-
Dissolve the isolated 1-(2,5-difluorobenzyl)-3-nitro-1H-pyrazole isomer in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature, or with gentle heating, until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to afford Compound 4b.
Characterization of Compound 4b
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
Alternative Synthetic Approach: Pyrazole-4-Sulfonamides
For researchers interested in exploring the sulfonamide derivatives of the 1-benzyl-1H-pyrazole scaffold, the following general protocol for the synthesis of pyrazole-4-sulfonamides from 1-benzyl-1H-pyrazole-4-sulfonyl chloride can be employed. This approach allows for the introduction of diverse functionalities through the choice of the amine coupling partner.
General Protocol for the Synthesis of N-Aryl/Alkyl-1-benzyl-1H-pyrazole-4-sulfonamides
-
Amine Solution Preparation: Dissolve the desired primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the amine solution and stir at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
Structure-Activity Relationship (SAR) and Biological Activity
The development of Compound 4b was part of a broader SAR study that provided key insights into the structural requirements for potent RIP1 kinase inhibition by 1-benzyl-1H-pyrazole derivatives.[4]
-
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly impact activity. Halogen substitution, particularly fluorine, is generally favorable. The 2,5-difluoro substitution pattern of Compound 4b was found to be optimal.
-
Substitution on the Pyrazole Ring: The presence of a nitro group at the 3-position and a bromine atom at the 4-position of the pyrazole ring were crucial for the high potency of Compound 4b.
Table 1: Biological Activity of Key 1-Benzyl-1H-pyrazole Derivatives
| Compound | Structure | RIP1 Kinase Kd (µM) | Cellular EC50 (µM) |
| Lead Compound (1a) | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | Not reported | >10 |
| Compound 4b | 1-(2,5-difluorobenzyl)-4-bromo-3-nitro-1H-pyrazole | 0.078 | 0.160 |
Data sourced from Zou et al. (2016).[4]
Conclusion
The 1-benzyl-1H-pyrazole scaffold serves as a valuable template for the design of potent and selective RIP1 kinase inhibitors. This application note provides a detailed synthetic protocol for a highly potent derivative, Compound 4b, and offers an alternative synthetic route for the exploration of related sulfonamides. The provided protocols and SAR insights are intended to facilitate further research and drug discovery efforts targeting RIP1 kinase for the treatment of a variety of inflammatory and necroptosis-driven diseases.
References
- Zou, C., Xiong, Y., Huang, L. Y., Song, C. L., Wu, X. A., Li, L. L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569–574.
- Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Cell and Developmental Biology.
- Zou, C., Xiong, Y., Huang, L. Y., Song, C. L., Wu, X. A., Li, L. L., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical biology & drug design.
- Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261.
- Kaiser, W. J., et al. (2014). The diverse role of RIP kinases in necroptosis and inflammation.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Newton, K., et al. (2016). RIPK1 and RIPK3: Critical regulators of inflammation and cell death. Trends in Cell Biology, 26(11), 853-863.
- An efficient protocol for the one pot regioselective synthesis of 4–bromopyrazole derivatives from 1,3–diketones, arylhydrazines and N–bromosaccharin, in the presence of silica gel supported sulfuric acid as heterogeneous catalyst, under solvent free conditions, is reported. (2011). Journal of the Mexican Chemical Society.
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Application Notes and Protocols: Monitoring Sulfonylation Reactions by TLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reaction Monitoring in Sulfonylation
Sulfonylation, the reaction forming a sulfur-carbon or sulfur-oxygen bond, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1] Aryl sulfonic acids and their derivatives are integral components of numerous detergents, dyes, and life-saving drugs.[2] The reaction typically involves the substitution of a hydrogen atom on an arene with a sulfonic acid group (−SO₂OH), often utilizing reagents like sulfuric acid or sulfur trioxide.[2][3] Given the potential for side reactions and the reversible nature of some sulfonylation processes, meticulous monitoring of the reaction's progress is paramount to optimizing yield, purity, and overall efficiency.[4]
This guide provides a detailed examination of two powerful and complementary analytical techniques for monitoring sulfonylation reactions: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the underlying principles, provide step-by-step protocols, and offer expert insights into data interpretation and troubleshooting, empowering researchers to confidently navigate the intricacies of these essential analytical methods.
Part 1: Thin-Layer Chromatography (TLC) - A Rapid and Versatile Screening Tool
TLC is an indispensable technique for the rapid, qualitative assessment of a reaction's progress.[5] Its simplicity, speed, and low cost make it the first line of analysis for determining the presence of starting materials, the formation of products, and the emergence of any byproducts.[5][6]
The Causality Behind TLC Separation
TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluent).[6] The stationary phase is polar, meaning polar compounds will have a stronger affinity for it and will travel a shorter distance up the plate. Conversely, non-polar compounds will be carried further by the mobile phase. The choice of eluent is therefore critical for achieving optimal separation.[7]
Protocol for Monitoring Sulfonylation Reactions by TLC
1. Sample Preparation:
-
Create a dilute solution of your starting material (reactant) in a suitable volatile solvent (e.g., ethyl acetate) for use as a reference.
-
Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube.
-
Dilute this aliquot in a separate vial with a volatile solvent to a concentration similar to your starting material reference.
2. Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[5]
-
On the baseline, apply small spots (1-2 mm in diameter) of your starting material, the reaction mixture, and a "co-spot" (where the reaction mixture is spotted directly on top of the starting material).[8][9] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially when Rf values are similar.[8]
3. Developing the TLC Plate:
-
Prepare a developing chamber (a beaker with a watch glass or a specialized TLC tank) containing a shallow pool (less than 0.5 cm deep) of the chosen eluent.[6] To ensure a saturated atmosphere, you can line the inside of the chamber with filter paper.[6]
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline with the spots is above the eluent level.[6]
-
Allow the solvent to ascend the plate via capillary action until it is about 0.5 cm from the top.[6]
-
Promptly remove the plate and mark the solvent front with a pencil.[6]
4. Visualization:
-
UV Light: Many aromatic compounds, common in sulfonylation reactions, are UV-active.[10] Visualize the plate under a UV lamp (typically at 254 nm). Compounds that absorb UV light will appear as dark spots against a fluorescent background.[10] Circle these spots with a pencil.
-
Staining: Since not all compounds are UV-active, chemical staining is often necessary.[11]
-
Iodine Chamber: Placing the dried plate in a chamber with a few crystals of iodine will cause many organic compounds to appear as brown spots.[5][12]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as alcohols or alkenes, which may be present as starting materials or byproducts.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can aid in differentiating between spots.[11][13]
-
5. Interpretation of Results:
-
The Retention Factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12] An ideal Rf value for clear separation is between 0.2 and 0.8.[7]
-
Reaction Progress: As the reaction proceeds, the intensity of the starting material spot should decrease, while the product spot's intensity increases. The appearance of new spots may indicate the formation of byproducts.
Diagram: TLC Workflow for Reaction Monitoring
Sources
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The Pyrazole Nucleus: A Privileged Pharmacophore in Modern Drug Design
Introduction: The Ascendancy of a Five-Membered Ring
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in the structures of diverse therapeutic agents, earning them the designation of "privileged structures." The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept. Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone pharmacophore in the design of a multitude of clinically successful drugs.[1][2] The number of approved drugs incorporating a pyrazole nucleus has seen a significant uptick over the last decade, spanning a wide array of therapeutic areas including oncology, inflammation, cardiovascular disease, and infectious diseases.[1]
This guide provides an in-depth exploration of the pyrazole scaffold's role in drug design, offering both a conceptual framework for researchers and detailed, field-proven protocols for the synthesis and evaluation of pyrazole-based compounds. We will delve into the causal reasons behind its widespread use, from its ability to engage in crucial hydrogen bonding interactions to its function as a bioisosteric replacement for other aromatic systems, ultimately enhancing potency and optimizing pharmacokinetic profiles.[3]
Part 1: The Pyrazole Pharmacophore: A Strategic Asset in Drug Discovery
The strategic incorporation of a pyrazole ring into a drug candidate's structure is a decision rooted in its unique combination of electronic and steric properties. The two nitrogen atoms within the five-membered ring bestow upon it a distinct chemical personality. The pyrrole-like nitrogen (NH) can act as a hydrogen bond donor, while the pyridine-like nitrogen serves as a hydrogen bond acceptor.[3] This dual capacity allows pyrazole derivatives to form specific and robust interactions with biological targets such as enzymes and receptors, a fundamental principle of rational drug design.
Furthermore, the pyrazole nucleus is often employed as a bioisostere for other aromatic rings like benzene or other heterocycles. This substitution can lead to significant improvements in a molecule's physicochemical properties, such as enhanced solubility and metabolic stability, without compromising its biological activity.[3] In many instances, this strategic replacement has led to the development of compounds with superior therapeutic indices. The metabolic stability of pyrazole derivatives is a particularly noteworthy factor contributing to their increasing prevalence in newly approved drugs.
The broad spectrum of biological activities exhibited by pyrazole derivatives is a direct consequence of their structural versatility.[4][5] By modifying the substituents at various positions on the pyrazole ring, medicinal chemists can fine-tune the molecule's properties to achieve desired pharmacological effects. This has led to the development of pyrazole-containing drugs with activities ranging from anti-inflammatory and analgesic to anticancer, antimicrobial, and neuroprotective.[4][6]
Therapeutic Triumphs of Pyrazole-Based Drugs
The clinical success of pyrazole derivatives is exemplified by a growing list of marketed drugs. Celecoxib (Celebrex), a selective COX-2 inhibitor, revolutionized the treatment of inflammatory disorders by offering a safer gastrointestinal profile compared to non-selective NSAIDs.[7][8][9] In the realm of oncology, pyrazole-based kinase inhibitors like Crizotinib and Ruxolitinib have emerged as targeted therapies for specific types of cancer.[10] The pyrazole scaffold is also central to the function of drugs like Sildenafil (Viagra) for erectile dysfunction and Riociguat for pulmonary hypertension.[1][3]
The following table summarizes key examples of pyrazole-containing drugs and their therapeutic applications, underscoring the broad impact of this pharmacophore.
| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action |
| Celecoxib | Celebrex | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Sildenafil | Viagra | Erectile Dysfunction Agent | Phosphodiesterase 5 (PDE5) Inhibitor |
| Ruxolitinib | Jakafi | Anticancer Agent | Janus Kinase (JAK) Inhibitor |
| Crizotinib | Xalkori | Anticancer Agent | ALK/ROS1 Kinase Inhibitor |
| Apixaban | Eliquis | Anticoagulant | Factor Xa Inhibitor |
| Riociguat | Adempas | Vasodilator | Soluble Guanylate Cyclase (sGC) Stimulator |
Part 2: Protocols for the Synthesis and Evaluation of Pyrazole Derivatives
The following section provides detailed, step-by-step protocols for the synthesis of a representative pyrazole derivative, Celecoxib, and for its subsequent biological evaluation. These protocols are designed to be self-validating, with clear causality behind the experimental choices.
Protocol 1: Synthesis of Celecoxib
This protocol outlines a common synthetic route to Celecoxib, involving the condensation of a β-dicarbonyl compound with a substituted hydrazine.[4]
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1 equivalent) and 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Celecoxib.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the reaction at reflux temperature.
-
Acid Catalysis: The acidic conditions protonate the carbonyl group of the dione, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to neutralize any remaining acid and remove water-soluble impurities.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of high-purity Celecoxib.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the inhibitory activity and selectivity of a synthesized pyrazole derivative against COX-1 and COX-2 enzymes.[4]
Objective: To determine the IC50 values of the synthesized pyrazole derivative for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized pyrazole derivative (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO and make serial dilutions to obtain a range of test concentrations.
-
Enzyme Pre-incubation: In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the pyrazole derivative or vehicle (DMSO) in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 10 minutes) at the controlled temperature.
-
Reaction Termination: Terminate the reaction by adding a suitable stopping reagent (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the pyrazole derivative compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
Self-Validation System:
-
Positive Control: Include a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., indomethacin) as positive controls to validate the assay's performance.
-
Vehicle Control: Wells containing the enzyme and vehicle (DMSO) but no inhibitor serve as the 0% inhibition control.
-
Blank Control: Wells without the enzyme are included to measure background signal.
Protocol 3: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess the cytotoxicity of the synthesized pyrazole derivative on a cell line.
Objective: To determine the cytotoxic effect of the pyrazole derivative on a selected cell line and calculate its IC50 value.
Materials:
-
Selected cell line (e.g., a cancer cell line or a normal cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole derivative compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Part 3: Visualization and Data Presentation
Visual aids are indispensable for comprehending complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Key pharmacophoric features of the pyrazole ring.
Caption: A generalized workflow for the development of pyrazole-based drugs.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven track record in a diverse range of approved drugs, coupled with its synthetic accessibility and tunable physicochemical properties, ensures its continued prominence in the development of future therapeutics.[1] The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively harness the potential of this privileged pharmacophore in their drug discovery endeavors. By understanding the underlying principles of its biological activity and employing robust experimental methodologies, the scientific community can continue to build upon the legacy of pyrazole derivatives in improving human health.
References
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Zhang, M., Chen, Q., & He, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1196. [Link]
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Patel, K. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21), 1835-1854. [Link]
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Faria, J. V., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 983. [Link]
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Patel, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1854. [Link]
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Aly, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(15), 3352. [Link]
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Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11263. [Link]
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Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
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Gaber, Z. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Chauhan, A., & Kumar, R. (2020). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 10(62), 37899-37917. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-8. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
FDA. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
- Google Patents. (2012). Synthesis method of celecoxib.
-
BPS Bioscience. (2023). COX2 Inhibitor Screening Assay Kit. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
International Journal of Nanomedicine. (2020). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]
-
MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed Central. (2022). Current status of pyrazole and its biological activities. [Link]
-
IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. [Link]
-
PubMed Central. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
MDPI. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. [Link]
-
PubMed Central. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. [Link]
-
Bentham Science. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. [Link]
-
Taylor & Francis Online. (2022). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
ResearchGate. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
-
FDA. (2005). Decision Memo - Analysis and Recommendations for Agency Action - COX-2 Selective and Non-selective NSAIDs. [Link]
-
YouTube. (2017). Celecoxib just as safe as naproxen or ibuprofen in both OA and RA. [Link]
-
BENTHAM SCIENCE PUBLISHERS. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-benzyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for the synthesis and optimization of 1-benzyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information provided herein is a synthesis of established chemical principles and field-proven insights.
The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a critical step in the development of various pharmacologically active compounds, including inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which are under investigation for treating diseases related to necrosis[1]. The formation of the sulfonyl chloride moiety is typically achieved through electrophilic substitution on the electron-rich pyrazole ring. However, the reaction is often plagued by challenges related to reagent handling, reaction control, and product stability. This guide provides a systematic approach to overcoming these obstacles.
Core Experimental Protocol: A Validated Starting Point
This section outlines a standard, two-step procedure for the preparation of 1-benzyl-1H-pyrazole-4-sulfonyl chloride. Subsequent sections will address potential deviations and optimization strategies related to this core protocol.
Step 1: Synthesis of 1-benzyl-1H-pyrazole
The synthesis of the pyrazole core is a well-established procedure, often achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent[2][3]. For the benzyl-substituted pyrazole, benzylhydrazine is a key reagent[4].
Protocol:
-
To a solution of an appropriate 1,3-dicarbonyl precursor in a suitable solvent such as ethanol or methanol, add an equimolar amount of benzylhydrazine[2][4].
-
The reaction can be catalyzed by a small amount of acid, though it often proceeds without one.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC)[2].
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified, often by column chromatography or recrystallization, to yield 1-benzyl-1H-pyrazole.
Step 2: Chlorosulfonation of 1-benzyl-1H-pyrazole
This step involves the electrophilic substitution of the pyrazole at the C4 position using a strong chlorosulfonating agent.
Protocol:
-
In a fume hood, charge a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet with an excess of chlorosulfonic acid (typically 5-10 equivalents).
-
Cool the stirred chlorosulfonic acid to 0 °C in an ice bath.
-
Dissolve 1-benzyl-1H-pyrazole (1 equivalent) in a minimal amount of a dry, inert solvent like chloroform or dichloromethane[5].
-
Add the pyrazole solution dropwise to the cold, stirred chlorosulfonic acid, maintaining the internal temperature below 5 °C. This addition is highly exothermic and requires careful control.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours to ensure complete conversion[5]. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to room temperature and then carefully quench it by pouring it slowly onto a large amount of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate)[5][6].
-
Wash the combined organic layers with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride. The product may require further purification by column chromatography or recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: The yield of my final product, 1-benzyl-1H-pyrazole-4-sulfonyl chloride, is very low. What are the likely causes?
A1: Low yield is a common issue and can stem from several factors. The most critical aspect to consider is the hydrolytic instability of the sulfonyl chloride product.
-
Cause A: Hydrolysis of the Sulfonyl Chloride. The primary cause of low yield is often the hydrolysis of the desired sulfonyl chloride back to the corresponding sulfonic acid during the aqueous workup[7]. Sulfonyl chlorides are highly reactive towards water, especially under neutral or basic conditions.
-
Solution: Execute the workup rapidly and at low temperatures. Ensure the ice used for quenching is ample to keep the temperature near 0 °C. When neutralizing any remaining acid with a base like sodium bicarbonate, use a pre-chilled solution and do not allow the mixture to warm up. The principle here is that while sulfonyl chlorides are susceptible to hydrolysis, their low aqueous solubility can offer some protection if the workup is performed efficiently[7].
-
-
Cause B: Incomplete Reaction. The chlorosulfonation may not have gone to completion.
-
Solution: Ensure a sufficient excess of chlorosulfonic acid is used. The reaction often requires heating to drive it to completion; monitor by TLC to confirm the disappearance of the starting pyrazole. A typical duration is 2-10 hours at 60 °C[5].
-
-
Cause C: Product Precipitation and Loss. If the product precipitates during workup, it may be lost during transfers or filtration.
-
Solution: If a solid precipitates upon quenching, ensure it is fully redissolved into the organic extraction solvent. It may be necessary to perform multiple extractions to ensure complete recovery of the product[8].
-
Q2: My final product is a sticky oil or an impure solid that is difficult to purify. What impurities are likely present and how can I remove them?
A2: The most common impurity is the corresponding sulfonic acid, formed via hydrolysis. Residual starting material or the formation of tars can also complicate purification.
-
Impurity A: 1-benzyl-1H-pyrazole-4-sulfonic acid. This is the primary byproduct.
-
Removal Strategy: The sulfonic acid is significantly more polar than the sulfonyl chloride. A carefully performed extraction can help. Washing the organic layer with cold brine should help remove the more water-soluble sulfonic acid. If this is insufficient, column chromatography on silica gel is an effective purification method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and increase the polarity gradually. The sulfonyl chloride will elute before the sulfonic acid.
-
-
Impurity B: Unreacted 1-benzyl-1H-pyrazole.
-
Removal Strategy: As mentioned, ensure the reaction goes to completion. If starting material remains, it can typically be separated by column chromatography.
-
-
Impurity C: Dark, Tarry Materials. These can form from the decomposition of starting materials or product under the harsh, acidic conditions.
-
Removal Strategy: Maintaining a low temperature during the initial addition of the pyrazole to the chlorosulfonic acid is crucial to minimize charring. If tars are present in the crude product, you can attempt to triturate the crude material with a cold, non-polar solvent like hexane or a hexane/ether mixture to precipitate the desired product, leaving the more soluble impurities behind.
-
Q3: The chlorosulfonation reaction becomes very hot and turns black, even when I add the pyrazole slowly. How can I better control the exotherm?
A3: The reaction between an electron-rich heterocycle and chlorosulfonic acid is extremely exothermic. Poor temperature control is a common pitfall.
-
Solution A: Dilution and Slow Addition. Dissolving the 1-benzyl-1H-pyrazole in an inert, dry solvent like chloroform before addition is a good practice[5]. This helps to dissipate the heat of reaction more effectively. The addition must be done dropwise, using an addition funnel, to a well-stirred solution of chlorosulfonic acid maintained at 0 °C or slightly below.
-
Solution B: Reverse Addition. While less common, in some cases, adding the chlorosulfonating agent to the substrate solution can offer better control, although this is not the standard procedure for this specific transformation.
-
Solution C: Efficient Cooling. Ensure your cooling bath (ice/salt or a cryocooler) has sufficient capacity to handle the exotherm. The reaction vessel should be appropriately sized so that the surface area for cooling is adequate.
Frequently Asked Questions (FAQs)
Q: Why is the sulfonation reaction regioselective for the 4-position of the pyrazole ring? A: In electrophilic substitution reactions of pyrazoles, the C4 position is generally the most reactive. This is because the resonance structures of the intermediate carbocation (Wheland intermediate) show that substitution at C4 results in a more stable intermediate compared to substitution at C3 or C5. The positive charge can be more effectively delocalized without disrupting the aromatic sextet as severely.
Q: What are the critical safety precautions when working with chlorosulfonic acid and thionyl chloride? A: Both reagents are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂).
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Ensure all glassware is scrupulously dried before use to prevent violent reactions.
-
Have a suitable quenching agent (like sodium bicarbonate for acid spills) readily available.
Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method[5]. Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The starting pyrazole will have a certain Rf value. The product, being more polar, will have a lower Rf. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q: Are there alternative reagents for chlorosulfonation? A: While chlorosulfonic acid is the most common and direct reagent for this transformation, other methods exist for synthesizing sulfonyl chlorides, such as the Sandmeyer-type reaction from an amino group, which involves diazotization followed by reaction with sulfur dioxide and a copper salt[7][9]. However, for direct C-H functionalization of an activated ring like pyrazole, chlorosulfonic acid is often the most straightforward choice.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters and their impact on the synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Expected Outcome | Rationale |
| Equivalents of ClSO₃H | 5 eq. | 8-10 eq. | Higher conversion | Drives the equilibrium towards the product, ensuring complete consumption of the starting material. |
| Addition Temperature | 0-5 °C | -5 to 0 °C | Reduced side products/tarring | Minimizes decomposition of the sensitive pyrazole ring under strongly acidic conditions. |
| Reaction Temperature | 25 °C -> 60 °C | 60 °C | Faster reaction time, higher yield | Thermal energy is required to overcome the activation energy for the sulfonation of the pyrazole ring[5]. |
| Workup Quenching | Pouring onto ice | Slow addition to ice/water slurry | Better temperature control | Prevents localized heating which can lead to product hydrolysis. |
| Purification Method | Direct Crystallization | Column Chromatography | Higher purity | Effectively removes the sulfonic acid byproduct and other polar impurities. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis.
Caption: Overall workflow for the two-step synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Synthesis of sulfonyl chloride substrate precursors. University of Pittsburgh.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002).
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Chlorosulfonation of N-Arylmaleimides. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2019). PubMed. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2020). Organic & Biomolecular Chemistry. [Link]
- Process for the manufacture of arylsulfonyl chloride. (2003).
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
improving the yield of sulfonamide synthesis from pyrazole sulfonyl chloride
Welcome to the technical support center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the sulfonylation of amines using pyrazole sulfonyl chlorides. We will delve into the critical parameters of this reaction, offering field-proven insights and evidence-based protocols to enhance your reaction yields and product purity.
I. Core Principles & Reaction Overview
The synthesis of sulfonamides from pyrazole sulfonyl chloride and an amine is a cornerstone reaction in medicinal chemistry, valued for producing compounds with a wide range of biological activities.[1][2] The fundamental transformation is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[3] While straightforward in principle, the reaction's success is highly sensitive to several factors, including the stability of the sulfonyl chloride, the nucleophilicity of the amine, and the choice of base and solvent.
This guide provides a structured approach to troubleshooting and optimization, moving from frequently asked questions for quick problem-solving to in-depth guides for more persistent experimental issues.
General Reaction Scheme
Caption: General synthesis of N-substituted pyrazole sulfonamides.
II. Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction, and why?
A1: For the sulfonylation of amines, non-nucleophilic, sterically hindered bases are generally preferred to minimize side reactions. Diisopropylethylamine (DIPEA) is often superior to triethylamine (TEA).[4] The bulky isopropyl groups on DIPEA make it a poor nucleophile, preventing it from competing with the primary/secondary amine in attacking the sulfonyl chloride. It is, however, a strong enough base to effectively scavenge the HCl generated during the reaction. Pyridine is another common choice and can also act as a catalyst in some cases.[5]
Q2: Which solvent should I use?
A2: Dichloromethane (DCM) is a widely used and effective solvent for this reaction, as it is relatively inert and dissolves a broad range of starting materials.[1] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can also be used. The choice may depend on the solubility of your specific amine and pyrazole sulfonyl chloride. Chloroform has also been shown to be effective, in some cases leading to higher yields than DCM.[4]
Q3: What are the optimal stoichiometry and addition order?
A3: A slight excess of the amine (1.05-1.2 equivalents) and a larger excess of the base (1.5-2.0 equivalents) relative to the pyrazole sulfonyl chloride (1.0 equivalent) is a common starting point.[4] The recommended order of addition is to first dissolve the amine and the base in the solvent, then add a solution of the pyrazole sulfonyl chloride dropwise, especially if the reaction is exothermic. This minimizes the concentration of the highly reactive sulfonyl chloride, reducing the potential for self-condensation or decomposition side reactions.
Q4: How should I monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials (amine and sulfonyl chloride) and the sulfonamide product. The disappearance of the limiting reagent (usually the sulfonyl chloride) indicates the reaction is complete.
III. Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental failures. The causality behind each problem is explained, followed by a recommended course of action.
Caption: Troubleshooting workflow for low-yield pyrazole sulfonamide synthesis.
Problem 1: Low to no product yield, starting material remains.
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Probable Cause 1: Deactivated Sulfonyl Chloride. Pyrazole sulfonyl chlorides can be sensitive to moisture, leading to hydrolysis back to the corresponding sulfonic acid.[6] The sulfonic acid is unreactive towards the amine under these conditions.
-
Solution: Ensure the pyrazole sulfonyl chloride is freshly prepared or has been stored under strictly anhydrous conditions (e.g., in a desiccator or under inert gas). If hydrolysis is suspected, the sulfonyl chloride should be synthesized anew. The synthesis often involves reacting the pyrazole with chlorosulfonic acid, sometimes with the addition of thionyl chloride to improve the yield.[4]
-
-
Probable Cause 2: Poorly Nucleophilic Amine. Electron-deficient aromatic amines or very sterically hindered amines can be poor nucleophiles, reacting sluggishly with the sulfonyl chloride.
-
Solution: For these challenging substrates, increasing the reaction temperature (e.g., refluxing in THF) may be necessary. Alternatively, adding a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can accelerate the reaction. For extremely difficult couplings, alternative synthetic routes that do not rely on sulfonyl chlorides may be required.[7]
-
-
Probable Cause 3: Inappropriate Base. Using a nucleophilic base like triethylamine (TEA) can lead to the formation of a sulfonyl-triethylammonium intermediate, which may not be reactive enough or could lead to other byproducts.
-
Solution: As detailed in the table below, switching to a non-nucleophilic, hindered base like DIPEA is often beneficial.[4]
-
Problem 2: The reaction is complete by TLC, but the isolated yield is low.
-
Probable Cause 1: Product Loss During Workup. The sulfonamide product may have some solubility in the aqueous layers during extraction, especially if it contains polar functional groups. The standard workup involves sequential washes with acid (to remove the base) and bicarbonate solution (to remove unreacted sulfonyl chloride/sulfonic acid).[3]
-
Solution: After the initial aqueous washes, re-extract the combined aqueous layers with a fresh portion of the organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product. Minimize the volume of water used in the workup.
-
-
Probable Cause 2: Decomposition on Silica Gel. Some sulfonamides can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
-
Solution: If you observe streaking on the TLC plate or significant material loss after the column, consider alternative purification methods. You can neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) through the column before loading your sample. Alternatively, use a different stationary phase like neutral alumina or purify the product by recrystallization.[4]
-
Problem 3: Multiple spots are visible on TLC, indicating byproduct formation.
-
Probable Cause 1: Dimerization/Bis-sulfonylation. If the amine has more than one reactive N-H bond (e.g., a primary amine), there is a possibility of forming a bis-sulfonylated product, where two molecules of the pyrazole sulfonyl chloride react with one molecule of the amine.
-
Solution: This is often controlled by stoichiometry and reaction conditions. Use a slight excess of the amine and add the sulfonyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C) to favor the mono-sulfonylation product.
-
-
Probable Cause 2: Reaction with Solvent or Base. While less common with preferred reagents, highly reactive sulfonyl chlorides can potentially react with nucleophilic solvents or bases.
-
Solution: Adhere to the recommended inert solvents (DCM, THF) and non-nucleophilic bases (DIPEA). Ensure all reagents are pure and free from nucleophilic contaminants.
-
IV. Data Summary & Optimized Protocols
Table 1: Comparison of Reaction Parameters for Pyrazole-4-Sulfonamide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Pyridine | 26-46% | [4] |
| 55-71% | [4] | ||||
| 63% | [5] | ||||
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Chloroform | 47% (24h) | [4] |
| 55% (16h) | [4] | ||||
| 90% (for sulfonyl chloride prep) | [4] |
Note: Yields are context-dependent and vary with substrates. The data indicates general trends where DIPEA is a superior base to TEA, and solvent choice significantly impacts reaction time and yield.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole-4-Sulfonamides
This protocol is adapted from established literature procedures.[1][4]
1. Reagent Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.05 equivalents).
-
Dissolve the amine in anhydrous dichloromethane (DCM, approx. 10 volumes relative to the sulfonyl chloride).
-
Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
2. Reaction Execution:
-
In a separate flask, dissolve the pyrazole sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the pyrazole sulfonyl chloride solution dropwise to the stirred amine/DIPEA solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25-30 °C).
-
Stir the reaction for 12-18 hours. Monitor the consumption of the sulfonyl chloride by TLC.[4]
3. Workup and Isolation:
-
Once the reaction is complete, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.[1]
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazole sulfonamide.[4]
V. References
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis route of sulfonamide-pyrazole derivatives 99–102. Available at: [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Bandyopadhyay, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
-
SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available at: [Link]
-
ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available at: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride
Welcome to the technical support center for the purification of crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical intermediate. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key Challenges
1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a reactive compound, and its purification is often complicated by its inherent instability. The primary challenges stem from its susceptibility to hydrolysis and decomposition.[1][2][3] The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles, most notably water, to form the corresponding sulfonic acid. This degradation pathway not only results in yield loss but also introduces an acidic impurity that can be challenging to remove.
Furthermore, residual reagents from the synthesis, such as chlorosulfonic acid or thionyl chloride, and byproducts from side reactions can co-precipitate or co-extract with the desired product, necessitating multi-step purification strategies.[1]
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A1: A dark, oily appearance often indicates the presence of polymeric byproducts or extensive decomposition. This can result from elevated reaction temperatures or prolonged reaction times during synthesis. Before attempting purification, it is crucial to assess the composition of the crude material. A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.[4][5] If the desired product is present in a reasonable amount, you can proceed with a liquid-liquid extraction followed by column chromatography. However, if decomposition is extensive, it may be more efficient to optimize the synthesis reaction.
Q2: I observe significant product loss during aqueous workup. How can I minimize this?
A2: Significant product loss during aqueous workup is almost always due to hydrolysis of the sulfonyl chloride.[1][6] To mitigate this, conduct all aqueous washes with ice-cold water or brine and minimize the contact time.[7] Working quickly and maintaining a low temperature are paramount. Additionally, ensure the organic solvent used for extraction is sufficiently non-polar to minimize the solubility of the sulfonyl chloride in the aqueous phase.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is ideal for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A UV detector is commonly used.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. However, derivatization may be necessary to prevent on-column degradation of the sulfonyl chloride.[4][8]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[4]
III. Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed troubleshooting guides for the most common purification techniques applied to 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
This initial purification step aims to remove inorganic salts and water-soluble impurities.
Protocol:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and water.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times. Use cold solvent for the extractions.
-
Combine the organic layers and wash sequentially with cold dilute aqueous sodium bicarbonate solution (to neutralize residual acid), water, and finally, brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<35 °C).
Troubleshooting:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Emulsion formation during extraction | - High concentration of acidic impurities. - Vigorous shaking. | - Add a small amount of brine to the separatory funnel. - Gently swirl or invert the funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period. |
| Product precipitates during extraction | - The product has low solubility in the chosen organic solvent. | - Use a larger volume of the extraction solvent. - Consider a different extraction solvent with higher solvating power for your product. |
| Low recovery after extraction | - Hydrolysis of the sulfonyl chloride. - Incomplete extraction from the aqueous phase. | - Ensure all aqueous solutions are ice-cold. - Perform at least three extractions. - Confirm the product's solubility in the chosen solvent. |
Recrystallization is an effective method for purifying solid products. The key is to find a solvent system where the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., hexane/ethyl acetate, toluene, or acetonitrile).[10]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum at a low temperature.
Troubleshooting:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is too high. - The solution is supersaturated. - The presence of impurities inhibits crystallization. | - Use a lower-boiling solvent or solvent mixture. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - Perform a preliminary purification by column chromatography. |
| No crystals form upon cooling | - The product is too soluble in the chosen solvent. - The concentration of the product is too low. | - Partially evaporate the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists. |
| Low recovery after recrystallization | - The product has significant solubility in the cold solvent. - Too much solvent was used for dissolution. | - Cool the solution for a longer period or at a lower temperature. - Use the minimum amount of hot solvent necessary for complete dissolution. |
For challenging purifications or when dealing with oily products, column chromatography is the method of choice.
Protocol:
-
Choose an appropriate stationary phase (silica gel is common) and mobile phase (eluent). A good starting point for the eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Determine the optimal eluent composition by TLC analysis. The desired product should have an Rf value between 0.2 and 0.4.
-
Pack the column with the stationary phase slurried in the eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and then adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Troubleshooting:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | - Inappropriate eluent polarity. - Overloading the column. | - Optimize the eluent system using TLC. A shallower gradient or isocratic elution with a less polar solvent system may be necessary. - Use a larger column or load less crude material. |
| Product streaking on the column/TLC plate | - The compound is too polar for the eluent. - The compound is acidic and interacting strongly with the silica gel. | - Gradually increase the polarity of the eluent. - Add a small amount of a modifying agent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to the eluent. |
| Product decomposition on the column | - The silica gel is too acidic. - Prolonged contact time with the stationary phase. | - Deactivate the silica gel by washing it with a solution of triethylamine in the eluent, followed by the eluent alone. - Use a less acidic stationary phase like alumina. - Perform the chromatography as quickly as possible. |
IV. Visualization of Workflows
Sources
- 1. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Pyrazole Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions and Byproducts
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules. As a privileged scaffold in numerous pharmaceuticals and agrochemicals, the efficient and selective synthesis of pyrazoles is of paramount importance. However, the path to the desired pyrazole is often complicated by the formation of unwanted side products and regioisomers.
This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles that govern these reactions, empowering you to make informed decisions to optimize your synthetic outcomes. Every piece of guidance is grounded in established chemical literature to ensure scientific integrity and reliability.
Section 1: Knorr Pyrazole Synthesis and the Challenge of Regioselectivity
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is a cornerstone of pyrazole chemistry.[1][2] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the primary challenge is controlling the regioselectivity of the condensation, which can lead to a mixture of two isomeric pyrazoles.[1][3]
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-diketone and phenylhydrazine is giving me a mixture of two regioisomers. Why is this happening and how can I favor the formation of one over the other?
A1: The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two distinct carbonyl carbons of the 1,3-diketone. The subsequent cyclization and dehydration then lead to the respective isomeric pyrazoles.[1][3] The product ratio is determined by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3]
Underlying Mechanism and Key Control Factors:
The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration.[4] The initial point of attack by the more nucleophilic nitrogen of the substituted hydrazine on one of the carbonyls is often the regiochemistry-determining step.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. For instance, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing CF₃ group is more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: The less sterically hindered carbonyl group is generally the preferred site of initial attack. Bulky substituents on either the diketone or the hydrazine can significantly influence the regiochemical outcome.[1]
-
Reaction Conditions (pH, Solvent):
-
Acidic Conditions: In an acidic medium, the reaction is accelerated. The choice of acid and solvent can influence which carbonyl is more readily protonated and activated for attack.[1]
-
Solvent Effects: Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity compared to protic solvents like ethanol in certain cases.[1] The use of fluorinated alcohols as solvents has also been reported to improve regioselectivity.
-
Troubleshooting Flowchart for Regioselectivity
Caption: Troubleshooting workflow for managing regioselectivity.
Practical Recommendations:
| Parameter | Recommendation to Influence Regioselectivity | Rationale |
| Solvent | Switch from ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc).[1] | Aprotic solvents can better solvate charged intermediates and may alter the reactivity of the nucleophile and electrophile differently than protic solvents. |
| pH | Introduce a catalytic amount of a strong acid (e.g., HCl) in an aprotic solvent.[1] | Acid catalysis can accelerate the dehydration steps and may favor the protonation of one carbonyl over the other, directing the initial attack. |
| Temperature | Lowering the reaction temperature may increase selectivity. | At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which often corresponds to the more selective route. |
Q2: I am using a β-ketoester and hydrazine, and I'm getting a significant amount of a byproduct that appears to be a pyrazolone. How can I favor the formation of the pyrazole?
A2: The reaction of a β-ketoester with hydrazine can indeed lead to the formation of a pyrazolone, which is a tautomer of a hydroxypyrazole. This occurs through the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl.
Mechanism of Pyrazolone Formation:
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Low Yield in 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride Reactions
Welcome to the technical support center for the synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common issues, particularly low yield. My insights are drawn from extensive experience in synthetic chemistry and a thorough review of established protocols. Every recommendation is grounded in chemical principles to ensure you can make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this reaction can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reagents are critical. For instance, using an insufficient amount of the chlorosulfonating agent or running the reaction at a temperature that is too low can lead to incomplete conversion.
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water in your reagents or solvent will convert your product into the corresponding sulfonic acid, significantly reducing your yield.
-
Impure Starting Materials: The purity of your starting material, 1-benzyl-1H-pyrazole, is crucial. Impurities can interfere with the reaction or lead to the formation of unwanted side products.
-
Inefficient Work-up and Purification: The product can be lost during the work-up and purification steps if not performed carefully. Hydrolysis during an aqueous work-up is a common issue.
Q2: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A2: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides your desired product and unreacted starting material, you may be observing:
-
1-Benzyl-1H-pyrazole-4-sulfonic acid: This is the hydrolysis product of your target compound. It will likely have a different Rf value, often being more polar.
-
Di-sulfonated or chlorinated byproducts: Depending on the reaction conditions, you might see evidence of over-sulfonation or even chlorination on the pyrazole or benzyl ring.
-
Isomers: While the 4-position is generally favored for electrophilic substitution on the 1-substituted pyrazole ring, minor amounts of other isomers could potentially form.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and the product. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, will indicate the formation of the sulfonyl chloride. For more detailed analysis, taking aliquots from the reaction mixture for 1H NMR spectroscopy can provide more quantitative information on the conversion.[2]
In-depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific issues that lead to low yields.
Problem 1: Incomplete Consumption of Starting Material
If you observe a significant amount of unreacted 1-benzyl-1H-pyrazole after the expected reaction time, consider the following:
-
Causality: The chlorosulfonating agent may be insufficient in quantity or reactivity. The reaction temperature might be too low to overcome the activation energy barrier for the electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorosulfonating agent (chlorosulfonic acid, often with thionyl chloride). A molar ratio of at least 3-5 equivalents of chlorosulfonic acid is common.[3]
-
Increase Reaction Temperature: Gradually increase the reaction temperature. Optimization studies for similar pyrazole sulfonylations have shown that temperatures around 60 °C can be effective.[1]
-
Extend Reaction Time: If increasing the temperature is not desirable, extending the reaction time may drive the reaction to completion. Monitor by TLC or NMR to determine the optimal time.
-
Check Reagent Quality: Old or improperly stored chlorosulfonic acid can lose its potency. Using a fresh bottle is advisable.
-
Problem 2: Suspected Product Hydrolysis
The formation of 1-benzyl-1H-pyrazole-4-sulfonic acid is a major contributor to low yields.
-
Causality: Sulfonyl chlorides are reactive electrophiles and readily react with water. This can occur due to wet glassware, solvents, or during the aqueous work-up.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Handle hygroscopic reagents like chlorosulfonic acid in a dry environment (e.g., under a nitrogen or argon atmosphere).[5]
-
Careful Work-up: When quenching the reaction, do so at a low temperature (0 °C) by pouring the reaction mixture onto crushed ice or into ice-cold water.[4] This minimizes the time the sulfonyl chloride is in contact with water at higher temperatures where hydrolysis is faster.
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. This could involve removing the excess chlorosulfonating agent under reduced pressure (if volatile enough and thermally stable) and then proceeding with purification.
-
Rapid Extraction: After quenching, immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with cold brine to remove residual water and dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[1]
-
Problem 3: Formation of Unwanted Byproducts
The appearance of unexpected spots on your TLC could indicate side reactions.
-
Causality: Aggressive reaction conditions (e.g., high temperatures or a large excess of the chlorosulfonating agent) can lead to side reactions such as chlorination of the aromatic rings.[6]
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Control Stoichiometry: Use the minimum necessary excess of the chlorosulfonating agent.
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts by techniques like NMR and mass spectrometry to understand the side reactions occurring. This will provide valuable information for optimizing the reaction conditions to minimize their formation.
-
Experimental Protocols
The following are generalized protocols based on literature for similar transformations. Optimization may be required for your specific setup.
Protocol 1: Synthesis of 1-Benzyl-1H-pyrazole
This is a representative procedure for the N-alkylation of pyrazole.
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5-2.0 eq).[7]
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride
This is a generalized procedure based on the chlorosulfonation of other pyrazole derivatives.[1]
-
In a fume hood, add 1-benzyl-1H-pyrazole (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.
-
Cool the flask in an ice bath and slowly add an excess of chlorosulfonic acid (e.g., 5 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, add thionyl chloride (e.g., 1.5 eq) dropwise.
-
Slowly warm the reaction mixture to 60 °C and stir for several hours. Monitor the reaction by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. The crude product may be used directly or purified by recrystallization if necessary.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase temperature, reaction time, or amount of chlorosulfonating agent. |
| Product hydrolysis | Use anhydrous conditions, quench at low temperature, perform rapid extraction. | |
| Impure starting material | Purify 1-benzyl-1H-pyrazole before use. | |
| Multiple Spots on TLC | Hydrolysis product | Minimize contact with water during work-up. |
| Side reactions | Moderate reaction conditions (temperature, stoichiometry). | |
| Unreacted starting material | See "Incomplete reaction" above. | |
| Difficulty in Purification | Oily product | Try different crystallization solvents or switch to column chromatography. |
| Product instability | Handle the product at low temperatures and avoid prolonged storage. |
Visualizing the Workflow
To better understand the experimental process and troubleshooting logic, the following diagrams are provided.
Workflow for Synthesis and Work-up
Caption: General workflow for the synthesis and work-up of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yield.
References
- Shen, L., et al. (Year). Journal of Organic Chemistry, Volume(Issue), pages. [Link to a relevant general pyrazole synthesis paper if available, otherwise, a general organic chemistry resource]
- Patents on Benzyl Chloride Derivatives. (e.g., CN103449964A) [https://patents.google.
- BenchChem Technical Support. Sulfonyl Chloride Work-up. [https://www.benchchem.com/technical-support/sulfonyl-chloride-work-up]
- Zhang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(3), 447-454. [https://onlinelibrary.wiley.com/doi/abs/10.1111/cbdd.12689]
- Organic Letters. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [https://pubs.acs.org/doi/10.1021/acs.orglett.6b00142]
- Nacsa, E. D., & Lambert, T. H. (Year). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Supporting Information. [A representative link to a resource detailing NMR analysis in organic synthesis would be placed here]
- Rostom, S. A. F., et al. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 16(8), 6836-6864. [https://www.mdpi.com/1420-3049/16/8/6836]
- Organic Chemistry Portal. Pyrazole Synthesis. [https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- RSC Publishing. (Year). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [A general link to a relevant RSC journal article on pyrazole synthesis and reaction monitoring]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [http://www.orgsyn.org/demo.aspx?prep=v85p0179]
- Anderson, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804. [https://pubs.acs.org/doi/10.1021/op900099t]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355443/]
- Tomé, A. C., et al. (Year). Chlorosulfonation of N-Arylmaleimides. ResearchGate. [https://www.researchgate.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (Year). Google Patents. [https://patents.google.
- King, J. F., et al. (Year). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [https://www.researchgate.
- Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (Year). Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00249j]
- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [https://pubmed.ncbi.nlm.nih.gov/14642328/]
- Nakamura, S., et al. (Year). Analysis of benzylation products of (+)-catechin. Heterocycles.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2023). Green Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01625a]
- Method for synthesizing p-nitrobenzenesulfonyl chloride. (Year). Google Patents. [https://patents.google.
- Kokorekin, V. A., et al. (Year). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [https://www.researchgate.
- BenchChem. Experimental protocol for N-benzylation of pyrazoles. [https://www.benchchem.
- BenchChem. Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. [https://www.benchchem.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
column chromatography protocol for purifying pyrazole-4-sulfonamide derivatives
Welcome to our dedicated technical support guide for the purification of pyrazole-4-sulfonamide derivatives using column chromatography. This class of compounds, while synthetically valuable, often presents unique challenges during purification due to the presence of the polar sulfonamide group and the basic pyrazole ring. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these challenges, ensuring high purity and yield. We will move beyond simple step-by-step instructions to explain the causality behind our protocol choices, empowering you to troubleshoot and adapt these methods for your specific derivative.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered before and during the purification process, providing the foundational knowledge needed for success.
Q1: What is the best stationary phase for purifying pyrazole-4-sulfonamide derivatives?
Answer: The choice of stationary phase is critical and depends on the overall polarity of your specific derivative.
-
Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography and is suitable for many pyrazole-4-sulfonamide derivatives.[1][2] However, standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen atoms of the pyrazole ring, leading to significant peak tailing or even irreversible adsorption of your compound.
-
Deactivated or Neutral Silica: If you observe significant tailing, consider using silica gel that has been "deactivated" by washing with a base or using commercially available neutral silica.
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that can be used in its neutral, acidic, or basic forms. Basic alumina is an excellent alternative to silica for purifying basic compounds as it minimizes the strong acidic interactions that cause tailing.
-
Amino- or Diol-Bonded Silica: For more complex separations, functionalized silica like amino-propyl bonded phases can offer different selectivity. Amino phases are moderately polar and are particularly effective for separating nitrogen-containing heterocycles.[3]
Expert Tip: Always start with standard silica gel and a thorough Thin-Layer Chromatography (TLC) analysis. The results of your TLC will quickly indicate if tailing is a problem, guiding your decision to modify your mobile phase or switch to a different stationary phase.
Q2: How do I select an appropriate mobile phase (eluent)?
Answer: Mobile phase selection is a process of optimization aimed at achieving a target retention factor (Rf) for your compound. The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4 on a TLC plate. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
The process begins with selecting a binary solvent system consisting of a non-polar solvent and a more polar solvent. Polarity is gradually increased by adding more of the polar solvent.
| Solvent System (Non-polar:Polar) | Typical Application & Causality |
| Hexane/Ethyl Acetate | The workhorse for compounds of low to medium polarity. The ester group in ethyl acetate provides both a hydrogen bond acceptor and a dipole, effectively eluting compounds with moderate polarity from the silica surface. Ratios from 9:1 to 1:1 are common starting points.[1] |
| Dichloromethane/Methanol | An excellent choice for more polar pyrazole-4-sulfonamide derivatives. Dichloromethane (DCM) is a stronger eluent than hexane, and methanol is a highly polar solvent that effectively disrupts strong interactions (like hydrogen bonding) between the analyte and the silica gel.[2] Start with 1-2% methanol in DCM and increase as needed. |
| Chloroform/Acetone | A less common but effective system. Acetone is a strong hydrogen bond acceptor, useful for eluting compounds with accessible N-H or O-H groups. |
Self-Validation: Before committing to a large-scale column, run a TLC plate with your chosen solvent system. A well-resolved spot for your product with an Rf of 0.2-0.4, and good separation from impurities, validates your choice.
Q3: What is "dry loading" versus "wet loading," and which should I use?
Answer: Sample loading is the process of applying your crude material to the top of the packed column. The choice between wet and dry loading depends primarily on the solubility of your crude product in the mobile phase.
-
Wet Loading: The crude product is dissolved in a minimal amount of the mobile phase (or a solvent in which it is highly soluble but which is weaker than the mobile phase). This solution is then carefully pipetted onto the top of the column bed. This is the fastest and most common method, but it is only suitable if your compound is readily soluble in the initial eluent.
-
Dry Loading: The crude product is dissolved in a suitable volatile solvent (e.g., DCM, acetone). A small amount of silica gel (or Celite) is added to this solution, and the solvent is removed under reduced pressure (e.g., on a rotary evaporator) until a fine, free-flowing powder is obtained. This powder is then carefully layered on top of the packed column.
Expert Recommendation: For pyrazole-4-sulfonamide derivatives, which can sometimes have poor solubility in non-polar solvents, dry loading is often the superior method . It prevents the compound from precipitating at the top of the column upon contact with a non-polar mobile phase, which would lead to broad bands and poor separation.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My compound is streaking or "tailing" down the TLC plate and the column.
-
Question: Why is my purified compound appearing as a long streak instead of a tight band?
-
Cause: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Given that pyrazole rings are basic, the acidic silanol groups on standard silica gel are the most likely culprit.[4] The molecules that adsorb more strongly are retarded for longer, creating the "tail."
-
Solution:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the polar component of your eluent (e.g., in the methanol) is sufficient. The modifier acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to travel more freely, resulting in sharper bands.
-
Change Stationary Phase: If adding a modifier does not resolve the issue or is incompatible with your molecule, switch to a less acidic stationary phase like neutral alumina.
-
Problem 2: I am getting very poor separation between my product and an impurity.
-
Question: My product and an impurity are eluting at almost the same time. How can I improve the resolution?
-
Cause: The selectivity (α) of your chromatographic system is insufficient. Selectivity is a measure of the separation power of the stationary phase based on differences in intermolecular interactions.[5] If two compounds have very similar polarities and interactions with the stationary phase, they will co-elute.
-
Solution:
-
Optimize the Mobile Phase: Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, switch to Dichloromethane/Methanol. Different solvents interact with your compounds in unique ways, which can often enhance the separation.
-
Decrease Polarity: Make your eluent system "weaker" (less polar). This will increase the retention time of all compounds, forcing them to spend more time interacting with the stationary phase, which can often improve the separation between two closely eluting spots.
-
Consider a Phenyl Stationary Phase: If your derivatives have multiple aromatic rings, a phenyl-bonded stationary phase can provide unique selectivity based on π-π interactions, which may separate compounds that are inseparable on standard silica.[6]
-
Problem 3: My compound won't elute from the column.
-
Question: I've been running the column for a long time with a large volume of solvent, but I can't get my product to come off.
-
Cause: Your mobile phase is too weak (insufficiently polar) to displace your highly polar compound from the stationary phase. Sulfonamide groups can be very polar and may hydrogen-bond strongly to silica.
-
Solution:
-
Implement a Gradient: Gradually increase the polarity of your mobile phase. For example, if you started with 10% ethyl acetate in hexane, you can increase the concentration to 20%, 30%, 50%, and even 100% ethyl acetate.
-
Add a Stronger Solvent: If a pure solvent like ethyl acetate is still not strong enough, add a small percentage of a much more polar solvent, like methanol (1-5%), to your mobile phase. Methanol is highly effective at disrupting strong hydrogen bonds.
-
Experimental Protocol: General Purification of a Pyrazole-4-Sulfonamide Derivative
This protocol provides a robust, self-validating workflow for purifying a typical pyrazole-4-sulfonamide derivative using standard silica gel flash chromatography.
1. TLC Analysis & Mobile Phase Optimization a. Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate). b. Spot the solution onto at least three different TLC plates. c. Develop each plate in a different solvent system (e.g., 8:2 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc). d. Visualize the plates using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate). e. Identify the solvent system that gives your target compound an Rf between 0.2 and 0.4 and provides the best separation from visible impurities. This is your validated mobile phase.
2. Column Preparation a. Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight). b. In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase. c. Clamp the column vertically and add a small amount of mobile phase. Open the stopcock and allow some solvent to drain to ensure no air bubbles are trapped. d. Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing. e. Add more mobile phase and use air pressure to push the solvent through until the top of the silica bed is flat and just covered with a thin layer of solvent. Do not let the column run dry.
3. Sample Loading (Dry Loading Method Recommended) a. Dissolve your crude product (e.g., 500 mg) in a minimal volume of a volatile solvent (e.g., 5-10 mL of DCM). b. Add ~1-2 g of silica gel to this solution. c. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully layer this powder on top of the packed silica bed in the column. Add a thin layer of sand on top to prevent disturbance of the sample layer.
4. Elution and Fraction Collection a. Carefully add your mobile phase to the column. b. Using gentle air pressure, begin to push the solvent through the column, collecting the eluent in numbered test tubes or flasks. c. If using an isocratic elution (constant solvent composition), continue until your product has fully eluted. d. If using a gradient elution, start with a less polar mixture and systematically increase the proportion of the more polar solvent.
5. Analysis of Fractions a. Using TLC, spot every few fractions onto a plate. Develop and visualize the plate. b. Identify the fractions that contain your pure product. c. Combine the pure fractions into a pre-weighed round-bottom flask.
6. Product Isolation a. Remove the solvent from the combined fractions using a rotary evaporator. b. Place the flask under high vacuum to remove any residual solvent. c. The resulting solid or oil is your purified pyrazole-4-sulfonamide derivative. Calculate the final mass and yield.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the column chromatography protocol.
Caption: A flowchart of the column chromatography purification process.
References
-
Yu, M., Sun, Q., Sun, L., Zhao, R. and Wang, J. (2022). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]
-
Reddy, M. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Wang, Z. et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
-
Goksen, U. et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. Available at: [Link]
-
Ashraf-Khorasani, M. et al. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
Reddy, M. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Brand, S. et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zaib, S. et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Capot Chemical. Available at: [Link]
-
Stalińska, J. et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. Available at: [Link]
-
BUCHI Corporation. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available at: [Link]
-
Hinshaw, J. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scitepress.org [scitepress.org]
preventing decomposition of 1-benzyl-1H-pyrazole-4-sulfonyl chloride during storage
Welcome to our dedicated technical support center for 1-benzyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your compound during storage. Our recommendations are grounded in established chemical principles and field-proven insights to support the success of your experiments.
Introduction: The Challenge of Stability
1-benzyl-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. However, its sulfonyl chloride moiety makes it highly susceptible to decomposition, primarily through hydrolysis. Improper storage can lead to the degradation of this valuable reagent, compromising experimental outcomes and leading to impurities in your synthetic pathways. This guide will equip you with the knowledge to prevent decomposition and troubleshoot any stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of 1-benzyl-1H-pyrazole-4-sulfonyl chloride during storage?
The primary and most rapid decomposition pathway for 1-benzyl-1H-pyrazole-4-sulfonyl chloride is hydrolysis.[1][2] The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, with water being a common and potent reactant. This reaction converts the sulfonyl chloride to the corresponding and far less reactive 1-benzyl-1H-pyrazole-4-sulfonic acid.
Q2: How can I visually identify if my sample of 1-benzyl-1H-pyrazole-4-sulfonyl chloride has started to decompose?
While a pristine sample of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is typically a white to off-white solid, decomposition can sometimes lead to a change in its physical appearance. You might observe the material becoming sticky, clumpy, or discolored (e.g., turning yellowish or brownish). A pungent, acidic odor, likely due to the formation of hydrochloric acid as a byproduct of hydrolysis, can also be an indicator of degradation. However, visual inspection is not a definitive test, and analytical methods should be used for confirmation.
Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?
To minimize decomposition, 1-benzyl-1H-pyrazole-4-sulfonyl chloride should be stored under the following conditions:
-
Temperature: Cool temperatures are crucial. Storage at 2-8°C in a refrigerator is highly recommended.[3][4] Avoid storing at room temperature for extended periods.
-
Atmosphere: An inert atmosphere is essential to prevent exposure to moisture. The container should be flushed with a dry, inert gas like argon or nitrogen before sealing.[5]
-
Moisture Control: The compound is moisture-sensitive.[3] It should be stored in a tightly sealed container, preferably with a desiccant.
-
Light: While not as critical as moisture and temperature, storing the compound in a dark place is a good practice to prevent any potential photochemical degradation.[3]
Q4: I've received a new batch of 1-benzyl-1H-pyrazole-4-sulfonyl chloride. What initial checks should I perform?
Upon receiving a new shipment, it is prudent to perform an initial quality control check. An NMR spectrum can confirm the compound's identity and provide a baseline for its purity.[6] An HPLC or GC-MS analysis can also be valuable for establishing an initial purity profile, which can be compared against future analyses to monitor for degradation.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased reactivity in subsequent reactions | Hydrolysis of the sulfonyl chloride to the less reactive sulfonic acid. | 1. Confirm the purity of the starting material using ¹H NMR or HPLC. Look for the appearance of new signals corresponding to the sulfonic acid. 2. If significant degradation has occurred, it is advisable to use a fresh, unopened sample. 3. If only minor degradation is present, you may be able to purify the material, though this can be challenging. |
| Change in physical appearance (e.g., clumping, discoloration) | Absorption of moisture leading to hydrolysis and potential side reactions. | 1. Immediately transfer the material to a desiccator to remove any adsorbed water. 2. Before next use, ensure the material is a free-flowing powder. 3. Review your storage protocol to ensure it is sufficiently protected from atmospheric moisture. |
| Inconsistent analytical results (e.g., new peaks in HPLC/NMR) | Decomposition of the compound. | 1. Identify the degradation products. The primary hydrolysis product is 1-benzyl-1H-pyrazole-4-sulfonic acid. 2. Quantify the level of impurity. If it exceeds the acceptable limit for your application, the material should not be used. 3. Implement stricter storage and handling procedures for all future use. |
Visualizing the Decomposition Pathway
The primary decomposition pathway for 1-benzyl-1H-pyrazole-4-sulfonyl chloride is its reaction with water. The following diagram illustrates this hydrolytic process.
Caption: Hydrolysis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container: Use a clean, dry, and tightly sealed glass container. Amber glass is preferred to protect from light.
-
Inert Atmosphere: Before sealing, flush the container with a stream of dry argon or nitrogen for at least 30 seconds to displace any air and moisture.
-
Sealing: Seal the container tightly. For added protection, wrap the cap with Parafilm®.
-
Secondary Containment: Place the primary container inside a secondary container with a desiccant (e.g., silica gel).
-
Storage Location: Store the secondary container in a refrigerator at 2-8°C. Ensure the location is away from any sources of heat or moisture.
Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-benzyl-1H-pyrazole-4-sulfonyl chloride and dissolve it in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks for 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
-
Look for the appearance of new peaks that could indicate the presence of 1-benzyl-1H-pyrazole-4-sulfonic acid. The chemical shifts of the pyrazole and benzyl protons will likely be different in the sulfonic acid compared to the sulfonyl chloride.
-
Integrate the peaks corresponding to the starting material and the degradation product to estimate the percentage of decomposition.
-
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
Benzenesulfonyl chloride for synthesis MSDS. Loba Chemie. [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International. [Link]
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Bentham Science. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. [Link]
-
Benzyl Chloride. SafeRack. [Link]
- General preparation method of sulfonyl chloride.
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. [Link]
-
(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. ResearchGate. [Link]
-
Safe Handling and Storage of Benzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]
-
ICSC 0016 - BENZYL CHLORIDE. ILO. [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
-
1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
- A kind of preparation method of 4-chloropyrazole derivative.
-
HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column. SIELC. [Link]
-
1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS#:288148-34-5. Chemsrc. [Link]
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- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
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- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling regioselectivity during the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, but achieving the desired substitution pattern can be a significant synthetic hurdle.[1][2] This resource moves beyond simple protocols to explain the underlying principles governing regioselectivity, helping you troubleshoot existing reactions and design more robust synthetic routes.
We will address common experimental failures in a practical question-and-answer format, provide field-tested troubleshooting protocols, and offer in-depth mechanistic explanations to empower your research.
Part 1: Frequently Asked Questions (FAQs) on Regioselectivity
This section addresses the most common issues encountered during the synthesis of substituted pyrazoles.
Question 1: Why am I getting a mixture of two regioisomers in my Knorr pyrazole synthesis?
Answer: This is the most frequent challenge in pyrazole synthesis and typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[2][3]
The Root Cause: Competing Reaction Pathways
The reaction proceeds through the formation of a hydrazone intermediate. Since your 1,3-dicarbonyl has two chemically distinct carbonyl groups (one sterically more hindered or electronically different from the other), the initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl. Furthermore, the monosubstituted hydrazine has two different nucleophilic nitrogen atoms (N1 and N2). This leads to two competing pathways for cyclization and dehydration, ultimately resulting in a mixture of the 1,3- and 1,5-disubstituted pyrazole products (or 1,3,5- and 1,4,5-trisubstituted products).
The final ratio of these isomers is delicately controlled by a balance of kinetic and thermodynamic factors, which are heavily influenced by your reaction conditions.[2] Key parameters include pH, solvent, temperature, and the steric and electronic properties of the substituents on both reactants.[2]
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
Question 2: How does solvent choice impact the regioselectivity of my reaction?
Answer: Solvent choice is a critical and often underestimated factor in controlling regioselectivity, primarily by influencing the tautomeric equilibrium of the 1,3-dicarbonyl and solvating reaction intermediates.
Expertise & Experience: Standard protocols often use ethanol, which frequently leads to poor regioselectivity.[4] Our internal studies and published literature have shown that highly polar, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically improve regioselectivity.[4]
The Causality: These fluorinated solvents can preferentially form hemiacetals with the more electrophilic carbonyl group of the 1,3-diketone (often the one adjacent to an electron-withdrawing group like -CF₃). This selective interaction effectively "blocks" one carbonyl, directing the hydrazine's nucleophilic attack to the other carbonyl carbon and favoring a single reaction pathway.[4]
Data Presentation: Solvent Effect on Regioselectivity
The table below summarizes the dramatic improvement in the regiomeric ratio for the reaction of 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione with methylhydrazine.
| Entry | Solvent | Regioisomeric Ratio (Desired : Undesired) | Total Yield (%) | Reference |
| 1 | Ethanol (EtOH) | 36 : 64 | 99% | [J. Org. Chem. 2008, 73, 19, 7428–7434][4] |
| 2 | Trifluoroethanol (TFE) | 85 : 15 | 99% | [J. Org. Chem. 2008, 73, 19, 7428–7434][4] |
| 3 | Hexafluoroisopropanol (HFIP) | 97 : 3 | 98% | [J. Org. Chem. 2008, 73, 19, 7428–7434][4] |
As the data clearly shows, switching from ethanol to HFIP completely inverts the product ratio from favoring the undesired isomer to almost exclusively forming the desired one.
Question 3: I can't separate my regioisomers by column chromatography. What can I do?
Answer: This is a common and frustrating problem, as pyrazole regioisomers often have very similar polarities.
Troubleshooting Steps:
-
Confirm Structure: First, ensure you have a mixture of regioisomers. Unambiguous characterization is key. 2D-NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) , are invaluable. A spatial correlation between the N-substituent (e.g., N-CH₃) and a proton on the C5-substituent can definitively identify one isomer over the other.[5]
-
Modify Chromatography Conditions:
-
Switch Solvents: If a standard ethyl acetate/hexane system fails, try systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Use Additives: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve separation.
-
Change Stationary Phase: Consider using a different stationary phase, such as alumina, or specialized phases like diol or cyano-bonded silica.
-
-
Derivatization: If all else fails, consider derivatizing the mixture. A reaction at a functional group present on only one of the isomers can drastically change its polarity, allowing for easy separation. The protecting group can then be removed.
-
Re-evaluate the Synthesis: The most effective solution is often to avoid the problem altogether. Instead of optimizing a difficult separation, invest time in developing a more regioselective synthesis. See the troubleshooting guides below for robust, selective protocols.
Part 2: Troubleshooting Guides & Validated Protocols
When standard methods fail, a change in strategy is required. The following guides provide solutions to specific regioselectivity challenges using modern, reliable synthetic methods.
Guide 1: Low Regioselectivity with Electron-Withdrawing Groups
Problem: My 1,3-diketone has a potent electron-withdrawing group (e.g., -CF₃, -CO₂Et), and the reaction with a substituted hydrazine gives a nearly 1:1 mixture of isomers.
Solution: Employ a solvent-steered protocol using fluorinated alcohols. This method is highly effective for substrates where electronic differences between the carbonyls are pronounced.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equiv).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-70 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the HFIP under reduced pressure (HFIP is volatile).
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole regioisomer.
Self-Validation: The reaction should show a dramatic increase in the ratio of the desired isomer (>95:5 in many cases) compared to the same reaction run in ethanol.[4]
Guide 2: Complete Regiocontrol is Required for Structurally Similar Substituents
Problem: My 1,3-dicarbonyl precursor has two substituents (R¹ and R²) that are sterically and electronically very similar, making regioselective cyclization nearly impossible.
Solution: Abandon the 1,3-dicarbonyl pathway. A superior strategy is the [3+2] cycloaddition of N-alkylated tosylhydrazones and terminal alkynes. This method constructs the pyrazole ring with complete regiocontrol , as the positions of the substituents are predetermined by the starting materials.[6][7]
Caption: Decision workflow for achieving absolute regiocontrol.
-
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Argon), add t-BuOK (2.0 equiv) and 18-crown-6 (0.1 equiv).
-
Solvent & Alkyne: Add anhydrous pyridine as the solvent, followed by the terminal alkyne (1.2 equiv). Stir the mixture at room temperature for 10 minutes.
-
Tosylhydrazone Addition: Add the N-alkylated tosylhydrazone (1.0 equiv) in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the pure 1,3,5-trisubstituted pyrazole.
Trustworthiness: This method is highly reliable and has been shown to be scalable, providing a single regioisomer even when the substituents are very similar (e.g., phenyl vs. 4-chlorophenyl).[6][7] The reaction proceeds via a proposed mechanism involving nucleophilic addition, a 1,3-H shift, and subsequent intramolecular cyclization.[7]
References
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins . Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Reaction Chemistry & Engineering. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Letters. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Chemistry Portal. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation . MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . Molecules. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . The Journal of Organic Chemistry. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes . Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-1H-Pyrazole Derivatives
Welcome to the technical support center for the synthesis and scale-up of 1-benzyl-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount for advancing drug discovery programs.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and scalable synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-benzyl-1H-pyrazole derivatives, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and work-up, the isolated yield of the desired 1-benzyl-1H-pyrazole derivative is significantly lower than expected or non-existent.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Incomplete Reaction | Solution: Increase reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Rationale: The kinetics of pyrazole formation can be slow, particularly with sterically hindered substrates.[5] Ensuring the reaction goes to completion is the first step in optimizing yield. |
| Poor Quality Starting Materials | Solution: Verify the purity of the pyrazole starting material, benzyl halide, base, and solvent. Use freshly distilled solvents and high-purity reagents. Rationale: Impurities in starting materials can act as catalyst poisons or participate in side reactions, consuming reagents and reducing the yield of the desired product. |
| Suboptimal Base Selection | Solution: Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N). Rationale: The pKa of the pyrazole and the strength of the base are critical for efficient deprotonation. A base that is too weak will result in a low concentration of the pyrazolate anion, while a base that is too strong can lead to side reactions. |
| Incorrect Solvent Choice | Solution: Test a range of polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO). Rationale: The solvent must be able to dissolve the pyrazole, the base, and the benzyl halide to facilitate the reaction. The polarity of the solvent can also influence the reaction rate and selectivity. |
| Product Loss During Work-up | Solution: Optimize the extraction and purification procedures. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. For purification, consider alternative methods such as crystallization or flash chromatography with a carefully selected solvent system.[6] Rationale: 1-benzyl-1H-pyrazole derivatives can have varying polarities. Improper work-up or purification techniques can lead to significant product loss. |
Problem 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Symptom: Formation of a mixture of 1-benzyl- and 2-benzyl-1H-pyrazole isomers, leading to difficult purification and reduced yield of the desired product.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Steric and Electronic Effects | Solution: For unsymmetrical pyrazoles, the substitution pattern on the ring will influence the site of benzylation. Generally, the less sterically hindered nitrogen is favored. To enhance selectivity, consider using a bulkier benzylating agent if the desired isomer is at the less hindered position.[5] Rationale: The regioselectivity of N-alkylation is a well-known challenge in pyrazole chemistry and is governed by a combination of steric hindrance and the electronic nature of the substituents on the pyrazole ring.[7][8] |
| Reaction Conditions | Solution: Lowering the reaction temperature can sometimes improve regioselectivity. The choice of base and solvent can also have a significant impact. For instance, using a milder base or a less polar solvent may favor the formation of one isomer over the other.[6] Rationale: The transition states leading to the two different isomers may have different energy barriers. By modifying the reaction conditions, it is possible to favor the kinetic or thermodynamic product. |
| Alternative Synthetic Routes | Solution: If direct benzylation proves unselective, consider a multi-step approach. For example, a pre-installed directing group on the pyrazole ring can be used to guide the benzylation to the desired nitrogen, followed by removal of the directing group. Rationale: While less direct, this approach can provide unambiguous access to a single regioisomer, which is often crucial for pharmaceutical applications. |
Problem 3: Difficult Purification
Symptom: The crude product is an oil that is difficult to crystallize, or co-elutes with starting materials or byproducts during chromatography.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Presence of Regioisomers | Solution: If regioisomers are present, optimize the reaction for better selectivity (see Problem 2). If separation is necessary, utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). Rationale: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging. |
| Residual Starting Materials | Solution: Ensure the reaction goes to completion. During work-up, a specific wash can be employed to remove unreacted starting materials (e.g., a dilute acid wash to remove a basic pyrazole starting material). Rationale: Unreacted starting materials can complicate purification and reduce the purity of the final product. |
| Formation of Byproducts | Solution: Identify the byproducts using techniques like NMR and MS. Once identified, adjust the reaction conditions to minimize their formation. For example, if over-alkylation is an issue, use a stoichiometric amount of the benzylating agent. Rationale: Understanding the nature of the impurities is key to developing a strategy to avoid their formation or facilitate their removal. |
| Inappropriate Crystallization Solvent | Solution: Screen a wide range of solvents and solvent mixtures for crystallization. Techniques such as anti-solvent crystallization or slow evaporation can be effective. Rationale: Finding the right conditions for crystallization can be a trial-and-error process, but it often yields a highly pure product and is a scalable purification method.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-benzyl-1H-pyrazole derivatives?
A1: The most prevalent method is the N-alkylation of a pre-formed pyrazole ring with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[10] Another common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with benzylhydrazine.[4][11] Multi-component reactions have also gained traction for their efficiency.[12]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: When scaling up, several safety aspects are critical:
-
Exothermic Reactions: The N-alkylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity, and consider the slow addition of the benzyl halide to control the temperature.[6]
-
Handling of Reagents: Benzyl halides are lachrymatory and should be handled in a well-ventilated fume hood. If using strong bases like sodium hydride, be aware of its reactivity with water and protic solvents.
-
Solvent Safety: Many of the solvents used (e.g., DMF, DMSO) have specific handling and disposal requirements. Always consult the Safety Data Sheet (SDS) for each chemical.
Q3: How can I improve the "greenness" of my synthesis?
A3: To make the synthesis more environmentally friendly, consider the following:
-
Solvent Choice: Opt for greener solvents where possible.[1]
-
Catalysis: Explore catalytic methods, which can reduce the need for stoichiometric reagents and minimize waste.[4]
-
Atom Economy: Choose synthetic routes with high atom economy, such as cycloaddition reactions.[13]
-
Energy Efficiency: Use milder reaction conditions (lower temperatures) when feasible to reduce energy consumption.[14]
Q4: What analytical techniques are essential for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more quantitative and detailed information.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the regiochemistry of benzylation. Mass Spectrometry (MS) confirms the molecular weight of the product. Infrared (IR) spectroscopy can be used to identify key functional groups.
Section 3: Experimental Protocols & Data
General Protocol for the Synthesis of 1-Benzyl-3-phenyl-1H-pyrazole
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup: To a solution of 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of pyrazole) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Benzylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-benzyl-3-phenyl-1H-pyrazole.
Solvent and Base Selection Table
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DMF | 36.7 | 153 | Excellent solvent for many pyrazole alkylations, but can be difficult to remove. |
| Acetonitrile | 37.5 | 82 | Good alternative to DMF, easier to remove. |
| DMSO | 46.7 | 189 | Highly polar, can accelerate reactions but may require higher temperatures for removal. |
| THF | 7.6 | 66 | Less polar option, may be suitable for certain substrates. |
| Base | pKa of Conjugate Acid | Notes |
| K₂CO₃ | 10.3 | Commonly used, mild, and inexpensive. |
| Cs₂CO₃ | 10.3 | More soluble than K₂CO₃, can lead to faster reactions. |
| NaH | ~35 | Strong base, requires anhydrous conditions and careful handling. |
| Et₃N | 10.7 | Organic base, can be used in less polar solvents. |
Section 4: Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
The following diagram outlines the general workflow for the synthesis of 1-benzyl-1H-pyrazole derivatives and key decision points for troubleshooting.
Caption: A flowchart illustrating the synthesis workflow and key troubleshooting decision points.
References
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available from: [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
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Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. Available from: [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]
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Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). ResearchGate. Available from: [Link]
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Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available from: [Link]
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SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available from: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
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Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available from: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-Benzyl-1H-pyrazole-4-sulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-1H-pyrazole-4-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of molecules designed as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[1][2][3] Given the subtle structural changes that can dramatically alter biological activity, unambiguous confirmation of the synthesized structure is not merely a procedural step but the foundation of reliable and reproducible research. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data.
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structures of novel compounds synthesized from 1-benzyl-1H-pyrazole-4-sulfonyl chloride. We will move beyond procedural lists to explain the causality behind experimental choices, presenting a synergistic workflow where each technique corroborates the others, creating a self-validating system for absolute structural certainty.
The Synthetic Context: A Foundational Reaction
The validation process begins with a clear understanding of the intended chemical transformation. Typically, these compounds are synthesized via a nucleophilic substitution reaction between 1-benzyl-1H-pyrazole-4-sulfonyl chloride and a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[1][4]
The core challenge is to confirm that the desired S-N bond has formed and that the starting materials have been fully consumed, all without any unintended side reactions, such as hydrolysis of the sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Evidence
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For pyrazole sulfonamides, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: The choice of solvent is critical. While CDCl₃ is common, many sulfonamides exhibit higher solubility and sharper NH proton signals in DMSO-d₆. The ability of DMSO to act as a hydrogen bond acceptor minimizes intermolecular exchange, leading to a more easily identifiable sulfonamide proton.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides the initial fingerprint of the molecule. A successful synthesis of a 1-benzyl-1H-pyrazole-4-sulfonamide derivative will show a characteristic set of signals.
Key Diagnostic Signals to Verify:
-
Pyrazole Protons (C3-H and C5-H): Two singlets in the aromatic region. The C5-H is typically downfield from the C3-H due to the influence of the adjacent N-benzyl group.
-
Benzyl CH₂: A sharp singlet integrating to two protons, typically observed around 5.5-6.0 ppm. Its position confirms the presence of the benzyl group attached to the pyrazole nitrogen.
-
Aromatic Protons (Benzyl Group): A multiplet integrating to five protons (for an unsubstituted benzyl ring), usually found between 7.2 and 7.5 ppm.
-
Sulfonamide N-H: For primary sulfonamides (from ammonia) or those derived from primary amines, a broad singlet is often observed. Its chemical shift is highly variable and dependent on concentration and solvent. A key validation step is the addition of a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton exchange.
-
Amine Moiety Protons: Signals corresponding to the specific amine used in the synthesis. Their integration relative to the benzyl CH₂ or pyrazole protons must be correct.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Validation (D₂O Exchange): After the initial spectrum is recorded, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to confirm the identity of the N-H proton signal.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR complements the ¹H NMR data by confirming the carbon framework of the molecule. It is particularly useful for identifying quaternary carbons, such as the C4-SO₂ carbon of the pyrazole ring.
| Representative ¹H and ¹³C NMR Data for a Generic 1-Benzyl-N-alkyl-1H-pyrazole-4-sulfonamide in DMSO-d₆ | |
| Assignment | ¹H Chemical Shift (δ, ppm) |
| Pyrazole C3-H | ~8.0 (s, 1H) |
| Pyrazole C5-H | ~8.5 (s, 1H) |
| Benzyl C H₂ | ~5.7 (s, 2H) |
| Benzyl Ar-H | 7.2-7.5 (m, 5H) |
| Sulfonamide N-H | Variable (broad s, 1H) |
| Pyrazole C 4-SO₂ | N/A |
| Alkyl group protons | Dependent on structure |
Note: These are approximate values and will vary based on the specific amine derivative used.
Workflow for NMR Structural Validation
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the synthesized compound and its fragmentation pattern, which offers clues about its substructures. High-resolution mass spectrometry (HRMS) is the gold standard, confirming the elemental composition to within a few parts per million.
Expertise in Action: Electrospray ionization (ESI) in positive ion mode is typically the method of choice for these compounds, as the pyrazole nitrogens are readily protonated to form the [M+H]⁺ ion.
Key Diagnostic Information from MS:
-
Molecular Ion Peak ([M+H]⁺): The presence of a peak corresponding to the calculated molecular weight + 1 is the primary confirmation of a successful synthesis. HRMS should match the calculated exact mass for the compound's chemical formula.
-
Characteristic Fragmentation: Collision-induced dissociation (CID) of the molecular ion often leads to predictable bond cleavages. For pyrazole sulfonamides, common fragmentation pathways include:
-
Loss of SO₂: A neutral loss of 64 Da is a hallmark of many aromatic sulfonamides.[5]
-
Cleavage of the S-N bond: This results in fragments corresponding to the 1-benzyl-1H-pyrazole-4-sulfonyl cation and the amine radical cation.
-
Cleavage of the C-S bond: This can yield the 1-benzyl-1H-pyrazole cation.
-
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS¹ Scan: Acquire a full scan spectrum to identify the [M+H]⁺ ion. Verify that its m/z value corresponds to the expected molecular weight.
-
MS² (Tandem MS) Scan: Select the [M+H]⁺ ion for fragmentation and acquire the MS/MS spectrum. Analyze the fragment ions to corroborate the proposed structure.
Workflow for Mass Spectrometry Validation
Caption: Workflow for mass spectrometry analysis.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
While NMR and MS provide compelling evidence for a structure's connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional map of the molecule.[6] It is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, stereochemistry, and the arrangement of molecules in the solid state.
Expertise in Action: The most challenging aspect of this technique is often not the data collection itself, but growing diffraction-quality single crystals. Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common methods worth exploring.
Key Insights from X-ray Crystallography:
-
Absolute Confirmation: Provides definitive proof of atomic connectivity.
-
Conformational Analysis: Reveals the preferred 3D shape of the molecule in the solid state, which is invaluable for computational modeling and understanding receptor binding.
-
Intermolecular Interactions: Elucidates hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice.[7] This can provide insights into potential crystal packing issues or polymorphism.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most time-consuming step.
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100-170 K) using a modern diffractometer.[8]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).[8][9]
-
Validation: The final refined structure should have low R-factors and a clean electron density map, confirming the model's accuracy.
Workflow for X-ray Crystallography Validation
Caption: Workflow for X-ray crystallography analysis.
Comparison of Validation Techniques
| Technique | Information Provided | Sample Requirement | Primary Advantage | Limitation |
| NMR Spectroscopy | Atomic connectivity, electronic environment, proton/carbon count. | 5-10 mg, soluble | Provides detailed solution-state structural map. | Does not give molecular weight or 3D structure directly. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), substructures. | <1 mg, soluble | High sensitivity, confirms molecular formula. | Does not distinguish between isomers; provides inferred connectivity. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, stereochemistry, packing. | Single crystal | The "gold standard" for absolute structural proof. | Crystal growth can be difficult or impossible; structure is in solid state. |
Conclusion: A Synergistic and Self-Validating Approach
The rigorous validation of compounds synthesized from 1-benzyl-1H-pyrazole-4-sulfonyl chloride is non-negotiable in a professional research setting. No single technique is sufficient. The true power lies in the synergy between methods. NMR establishes the connectivity, MS confirms the mass and elemental formula, and X-ray crystallography provides the ultimate, unambiguous 3D structure.
By following this integrated workflow, researchers can ensure that their structure is not just proposed but proven. This builds a foundation of trustworthiness and scientific integrity, ensuring that subsequent biological and medicinal chemistry studies are based on a molecule of known and verified identity.
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. Available at: [Link]
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The Ascendancy of the Pyrazole Scaffold: A Comparative Efficacy Guide for Drug Discovery Professionals
Introduction: The Privileged Pyrazole in Modern Drug Design
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that has demonstrated the ability to bind to a diverse range of biological targets with high affinity.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It can act as a hydrogen bond donor and acceptor, and its tunable lipophilicity and metabolic stability have made it a cornerstone in the design of numerous FDA-approved drugs.[3][4] This guide provides a comparative analysis of the efficacy of prominent pyrazole-based inhibitors against their respective standard-of-care counterparts, supported by experimental data and a deep dive into the underlying science.
The Pyrazole Advantage: Beyond a Simple Bioisostere
The versatility of the pyrazole nucleus allows for the synthesis of a wide array of analogues with tailored electronic and steric properties, influencing their interaction with target proteins.[4] This adaptability has led to the development of pyrazole-containing drugs across various therapeutic areas, including anti-inflammatory, anticancer, and cardiovascular agents. This guide will focus on three key examples: the selective COX-2 inhibitor Celecoxib, the PDE5 inhibitor Sildenafil, and the JAK1/2 inhibitor Ruxolitinib, comparing them to established standard therapies.
Section 1: Anti-Inflammatory Agents - A Tale of Two COX Inhibitors
Mechanism of Action: The Quest for Selectivity
Inflammation is a complex biological response mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is responsible for their common gastrointestinal side effects.[3][5]
Celecoxib , a pyrazole-based diarylheterocycle, was designed for selective inhibition of COX-2.[5] Its bulkier structure fits into the larger, more flexible active site of COX-2, while being too large to effectively bind to the narrower active site of COX-1. This targeted approach aims to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[6]
Caption: Mechanism of Action of Sildenafil in the cGMP Pathway.
Comparative Efficacy and Pharmacokinetics
While all PDE5 inhibitors are effective in treating erectile dysfunction, they exhibit differences in their pharmacokinetic profiles, which can influence patient preference. [7][8]
| Drug | Half-life | Onset of Action | Food Interaction |
|---|---|---|---|
| Sildenafil | ~4 hours | ~14-35 minutes | Absorption delayed by high-fat meals. [8] |
| Tadalafil | ~17.5 hours | ~16 minutes | No significant effect of food on absorption. [8] |
| Vardenafil | ~4 hours | ~10 minutes | Absorption delayed by high-fat meals. [8]|
A network meta-analysis of randomized controlled trials in men with erectile dysfunction due to spinal cord injury found that tadalafil was associated with the highest efficacy, followed by vardenafil and then sildenafil. [9]However, all three were significantly more effective than placebo. [9]The longer half-life of tadalafil offers a wider window of opportunity for sexual activity, which may be preferred by some patients. [7]
Section 3: Myeloproliferative Neoplasms - Inhibiting Dysregulated Signaling
Mechanism of Action: Targeting the JAK-STAT Pathway
Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling. This pathway is crucial for the production of blood cells, and its overactivation leads to the clinical manifestations of the disease.
Ruxolitinib , a pyrazole-based inhibitor, is a potent inhibitor of JAK1 and JAK2. [10]By blocking these kinases, ruxolitinib reduces the phosphorylation of STAT proteins, thereby downregulating the signaling cascade that drives myeloproliferation and inflammation. [10]Standard therapies for myelofibrosis have historically been palliative, focusing on managing symptoms.
Caption: Ruxolitinib's Inhibition of the JAK-STAT Signaling Pathway.
Comparative Efficacy in Clinical Trials
Clinical trials have demonstrated the superiority of ruxolitinib over the best available therapy (BAT) for patients with myelofibrosis.
| Treatment | Primary Endpoint | Key Findings |
| Ruxolitinib | Reduction in spleen volume | Significantly more effective in reducing spleen size compared to BAT. [2] |
| Best Available Therapy (BAT) (e.g., hydroxyurea, supportive care) | Varies by treatment | Less effective in controlling splenomegaly and improving symptoms. [2] |
In a retrospective study, ruxolitinib was found to be effective in reducing spleen size and improving the overall survival rate when compared to the best available treatment group. [2]The MAJIC-PV randomized trial showed that for patients with polycythemia vera resistant or intolerant to hydroxycarbamide, ruxolitinib treatment resulted in a superior complete response rate (43%) compared to BAT (26%). [11]
Section 4: Experimental Protocols for Efficacy Comparison
To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are essential.
In Vitro Enzyme Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against its target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a novel pyrazole inhibitor) and a standard drug against a specific enzyme (e.g., COX-2, PDE5, JAK1).
Methodology:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the purified enzyme and its specific substrate in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound and the standard drug in the assay buffer.
-
Assay Plate Setup: In a microplate, add the enzyme, followed by the diluted compounds or vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specified time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an In Vitro Enzyme Inhibition Assay.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cells.
Objective: To compare the anti-proliferative effects of a pyrazole-based anticancer agent and a standard chemotherapeutic drug on a specific cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cell line in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole inhibitor and the standard drug for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate.
-
Signal Measurement: Measure the colorimetric or fluorescent signal, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for a Cell-Based Proliferation Assay.
Conclusion: The Enduring Promise of Pyrazole-Based Inhibitors
The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The examples of Celecoxib, Sildenafil, and Ruxolitinib highlight how the unique properties of the pyrazole ring can be leveraged to design highly potent and selective inhibitors that offer significant advantages over standard therapies. For drug discovery and development professionals, a deep understanding of the structure-activity relationships and comparative efficacy of these compounds is paramount. As our knowledge of disease pathways expands, the versatile pyrazole core will undoubtedly play a central role in the creation of the next generation of targeted medicines.
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A Comparative Guide to Sulfonylating Agents: 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure of a vast array of therapeutic agents. The choice of sulfonylating agent is therefore a critical decision, profoundly influencing reaction efficiency, substrate scope, and the overall success of a synthetic campaign. While classical reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) have long been the workhorses of the synthetic chemist, the emergence of novel heterocyclic sulfonyl chlorides, such as 1-benzyl-1H-pyrazole-4-sulfonyl chloride, presents new opportunities and advantages.
This guide provides an in-depth, objective comparison of 1-benzyl-1H-pyrazole-4-sulfonyl chloride with other commonly employed sulfonylating agents. By examining their reactivity, stability, and performance in key chemical transformations, supported by available experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the selection of the optimal reagent for their specific synthetic challenges.
The Landscape of Sulfonylating Agents: A Primer
Sulfonylation, the introduction of a sulfonyl group (-SO₂R) into a molecule, is a fundamental transformation in organic chemistry.[1] The most common method involves the reaction of a nucleophile, typically an amine or an alcohol, with a sulfonyl chloride (R-SO₂Cl). The reactivity of the sulfonyl chloride is a key determinant of the reaction's outcome and is largely governed by the electronic and steric properties of the 'R' group.
Here, we will compare 1-benzyl-1H-pyrazole-4-sulfonyl chloride with three widely used sulfonylating agents:
-
Tosyl Chloride (TsCl): An aromatic sulfonyl chloride, valued for its crystallinity and moderate reactivity.
-
Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, known for its high reactivity.
-
Dansyl Chloride: A fluorescent sulfonyl chloride, primarily used for labeling amines and amino acids.
1-Benzyl-1H-pyrazole-4-sulfonyl Chloride: A Modern Alternative
1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonylating agent that has garnered interest due to the prevalence of the pyrazole motif in pharmaceuticals.[2] The pyrazole ring system is a key pharmacophore in a number of approved drugs, and its incorporation into molecules via a stable sulfonamide linkage is an attractive strategy in drug discovery.
Synthesis and Stability
1-Benzyl-1H-pyrazole-4-sulfonyl chloride can be synthesized from 1-benzyl-1H-pyrazole through chlorosulfonation. The pyrazole core is generally stable to oxidation and reduction, contributing to the overall stability of the sulfonyl chloride.[2] Studies on the stability of various heteroaromatic sulfonyl chlorides have shown that pyrazole-4-sulfonyl chlorides exhibit good stability, with hydrolysis being the primary degradation pathway. This stability is a significant advantage in terms of storage and handling compared to more labile sulfonyl chlorides.
Comparative Analysis of Reactivity and Performance
The choice of a sulfonylating agent is often a balance between reactivity and selectivity. A highly reactive agent may lead to faster reaction times and be effective for less nucleophilic substrates, but it may also be more prone to side reactions and decomposition.
Theoretical Considerations: Electronic Effects
The reactivity of a sulfonyl chloride is directly related to the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack.
-
Mesyl Chloride (MsCl): The methyl group is weakly electron-donating, but the small size of the methyl group results in a highly reactive reagent.
-
Tosyl Chloride (TsCl): The p-tolyl group is electron-donating through hyperconjugation, which slightly deactivates the sulfonyl group compared to an unsubstituted benzenesulfonyl chloride.
-
1-Benzyl-1H-pyrazole-4-sulfonyl Chloride: The pyrazole ring is an electron-withdrawing heterocycle, which is expected to increase the electrophilicity of the sulfonyl group. The benzyl group at the N1 position will have a more complex electronic influence.
Based on these electronic considerations, the expected order of reactivity is:
MsCl > 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride > TsCl
Experimental Data: Sulfonylation of Amines
The formation of sulfonamides is a crucial reaction in medicinal chemistry. Below is a comparison of the performance of the different sulfonylating agents in the sulfonylation of a representative amine, benzylamine.
| Sulfonylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Benzyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | Dichloromethane | 16 | 55-71 (for various derivatives) | [2] |
| Tosyl Chloride | Aniline | None | Solvent-free | 0.25 | 92 | [3] |
| Mesyl Chloride | Benzylamine | Pyridine | Dichloromethane | Not specified | High (qualitative) | General knowledge |
Analysis:
Experimental Data: Sulfonylation of Alcohols and Phenols
The formation of sulfonate esters is another important application of sulfonylating agents, often used to convert alcohols into good leaving groups.
| Sulfonylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Benzyl-1H-pyrazole-4-sulfonyl chloride | Phenol | Pyridine | Dichloromethane | 12 | (Not directly available for this specific reagent) | [4] |
| Tosyl Chloride | Benzyl Alcohol | Pyridine | Dichloromethane | 12.5 | 53 | [5] |
| Tosyl Chloride | Phenol | Pyridine | Dichloromethane | 12 | 93 | [4] |
| Mesyl Chloride | Phenol | Pyridine | Dichloromethane | 12 | 97 | [4] |
Analysis:
Experimental Protocols
To provide a practical context, detailed experimental procedures for the synthesis of the sulfonylating agent and its use in a typical sulfonylation reaction are provided below.
Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride
A general procedure for the synthesis of pyrazole-4-sulfonyl chlorides involves the reaction of the corresponding pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to improve the yield.[2]
Step-by-step Methodology:
-
To a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere, add 1-benzyl-1H-pyrazole portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.
-
Add thionyl chloride dropwise to the reaction mixture at 60 °C and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10 °C and carefully quench by pouring it into a mixture of ice and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be purified by column chromatography on silica gel.
Sources
A Senior Application Scientist’s Guide to the Quantitative Analysis of Sulfonyl Chlorides: A Comparative Look at qNMR and Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of sulfonyl chlorides is a critical checkpoint in ensuring the quality, safety, and efficacy of pivotal intermediates and final products. These reactive compounds are foundational in the synthesis of a vast array of pharmaceuticals and agrochemicals, yet their inherent instability presents unique analytical hurdles.[1] This guide provides an in-depth comparison of the primary analytical techniques for the assay of sulfonyl chlorides, with a specialized focus on the power and precision of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring every protocol is a self-validating system.
At a Glance: Comparing Analytical Techniques for Sulfonyl Chloride Characterization
The choice of an analytical technique is dictated by the specific goal, be it structural elucidation, purity assessment, or precise quantification. The table below summarizes the key performance attributes of the most common methods employed for the analysis of sulfonyl chlorides.[1]
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| qNMR Spectroscopy | Structure Elucidation, Purity, Quantification | Moderate | Excellent | Provides detailed structural information; non-destructive; primary ratio method requires no identical analyte standard.[1][2][3] | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[1] |
| HPLC | Purity, Quantification | High | Very Good | High sensitivity and versatility for non-volatile or thermally labile compounds. | Requires a chromophore for UV detection (or alternative detectors); analyte-specific reference standard needed for accurate quantification.[1] |
| Titrimetry | Assay of Sulfonyl Chloride Content | Moderate | Excellent | Simple, cost-effective, and accurate for determining total reactive sulfonyl chloride content.[1] | Lacks specificity in the presence of other reactive species; destructive.[1] |
| X-ray Crystallography | Definitive Structure Elucidation | Low | Not applicable for quantification | Provides unambiguous, three-dimensional molecular structure.[1] | Requires a suitable single crystal, which can be challenging and time-consuming to obtain.[1] |
The Gold Standard: A Deep Dive into Quantitative NMR (qNMR)
While various methods can provide quantitative data, qNMR is gaining recognition as a primary ratio method, offering traceability and high accuracy without the need for an identical reference standard of the analyte. The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a known, pure internal standard with the integral of the analyte, one can determine the analyte's precise concentration or purity.[1][3]
Causality in Experimental Design: Why Every Parameter Matters
Achieving high-quality, reproducible qNMR data is not accidental; it is the result of a deliberate and scientifically grounded experimental design.
1. Solvent Selection: Preserving the Analyte Sulfonyl chlorides are highly reactive, particularly towards nucleophilic and protic species. Therefore, the choice of a deuterated solvent is the first line of defense against sample degradation.
-
The Choice: Aprotic solvents such as deuterated chloroform (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are mandatory.[1]
-
The Rationale: These solvents lack acidic protons that can react with the sulfonyl chloride group, ensuring the integrity of the analyte throughout the duration of the experiment.
2. The Internal Standard (IS): The Anchor of Accuracy The internal standard is the cornerstone of the qNMR assay. Its selection must be meticulous.
-
The Choice: A stable, non-reactive Certified Reference Material (CRM) with a simple spectrum that does not overlap with analyte signals is essential.[3] Examples include maleic anhydride, dimethyl sulfone, or 1,3,5-trimethoxybenzene. The BIPM provides reference data for several primary internal standards suitable for most applications.[4]
-
The Rationale:
-
Certified Purity: Using a CRM from a metrological institute (e.g., NIST, NMIJ) ensures SI-traceability and minimizes uncertainty contributions from the standard itself.[3][4]
-
Chemical Inertness: The IS must not react with the sulfonyl chloride, the solvent, or any impurities. This stability should be confirmed by acquiring a spectrum immediately after preparation and again after a period that covers the expected experimental time.[3]
-
Spectral Simplicity: An IS with one or a few sharp singlet signals simplifies integration and avoids potential overlap with the complex multiplets often seen in analyte molecules.
-
3. Acquisition Parameters: Ensuring Quantitative Fidelity The parameters used to acquire the NMR data directly impact the accuracy of the integration and, therefore, the final quantitative result.
-
Relaxation Delay (D1): This is arguably the most critical parameter for quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated in both the analyte and the internal standard.[1]
-
The Rationale: A sufficient D1 ensures that all protons have fully returned to their equilibrium state before the next pulse is applied. Incomplete relaxation leads to signal saturation and erroneously low integral values, compromising the entire measurement.
-
-
Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N). For high-precision qNMR, an S/N of 150 or higher is recommended to achieve an uncertainty level below 1%.[1]
-
The Rationale: S/N is a major determinant of measurement uncertainty.[2] Increasing the number of scans improves S/N, which in turn enhances the precision of the integral determination.
-
-
Acquisition Time (AQ): The AQ should be long enough to allow the Free Induction Decay (FID) to decay fully into the noise.
-
The Rationale: Truncating the FID by setting an insufficient acquisition time can introduce "ringing" artifacts in the spectrum, which interfere with accurate integration.[2]
-
Experimental Protocol: ¹H qNMR Assay of a Sulfonyl Chloride
This protocol outlines a self-validating system for determining the purity of a generic sulfonyl chloride using an internal standard.
1. Materials:
-
Sulfonyl Chloride Analyte
-
Certified Internal Standard (e.g., Dimethyl sulfone, TraceCERT®)
-
Deuterated Solvent (e.g., Chloroform-d, 99.8 atom % D)
-
High-precision analytical balance
-
Class A volumetric glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Weighing (Trustworthiness Checkpoint): Accurately weigh approximately 15-20 mg of the internal standard into a clean, dry vial. Record the mass to at least 0.01 mg. Reliable weighing is mandatory as it directly influences the result.[3]
-
Accurately weigh approximately 20-30 mg of the sulfonyl chloride analyte into the same vial. The goal is to achieve a signal intensity ratio between the analyte and IS peaks close to 1:1 to ensure accurate and precise measurements.[3]
-
Dissolution: Add approximately 0.7 mL of the appropriate aprotic deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure complete dissolution by gentle vortexing. Transfer the solution to a clean, dry NMR tube.
3. Instrument Parameters (400 MHz Example):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[1]
-
Pulse Angle: 90° (calibrated).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 30 seconds. This is a conservative starting point. For highest accuracy, the T₁ of both analyte and IS protons should be measured, and D1 set to >5x the longest T₁.
-
Number of Scans (NS): 16-64 scans (adjust to achieve S/N > 150).
-
Spectral Width: 0-12 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum to ensure pure absorption lineshapes.
-
Apply a baseline correction across the entire spectrum.
-
Integration: Integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_IS). The integration region should cover at least 20 times the signal's half-width.
5. Calculation of Purity: The purity of the sulfonyl chloride analyte (P_Analyte) is calculated using the following equation:
Purity (% w/w) = (Int_Analyte / N_Analyte) * (N_IS / Int_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
Int: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molar mass
-
m: mass
-
P_IS: Purity of the internal standard (from its certificate)
Comparative Performance: qNMR vs. Alternatives
While qNMR offers unparalleled accuracy and structural insight in a single experiment, other methods have their place, particularly when different analytical questions are being asked.
-
qNMR vs. HPLC: High-Performance Liquid Chromatography (HPLC) is a workhorse for purity analysis in many labs. For sulfonyl chlorides, reversed-phase HPLC with a UV detector is common.[1] However, its accuracy is contingent on the availability of a well-characterized reference standard of the exact same sulfonyl chloride, which is often not available. In contrast, qNMR's use of a universal internal standard circumvents this requirement entirely. HPLC may offer superior sensitivity for detecting trace impurities, making it a complementary technique for a full impurity profile.
-
qNMR vs. Titrimetry: Titrimetric methods are a classic, cost-effective approach to determine the total amount of reactive sulfonyl chloride.[1] This method is robust and accurate but suffers from a critical lack of specificity. It cannot distinguish the target sulfonyl chloride from other reactive species (e.g., other acid chlorides or highly reactive acylating agents) that may be present as impurities. qNMR, by resolving signals from individual molecules, is highly specific and provides a true assay of the target compound, free from interference by other reactive components.
The following table provides a summary of expected performance data for a well-validated method.
| Performance Metric | qNMR | HPLC (UV) | Titrimetry |
| Specificity | Excellent | Good to Excellent | Poor |
| Precision (%RSD) | < 1.0% (typically < 0.5%)[5] | < 2.0% | < 1.0% |
| Accuracy (% bias) | < 1.0% (typically < 0.5%)[5] | Dependent on reference standard | Dependent on endpoint detection |
| Traceability | Direct to SI via CRM | Indirect via reference standard | Indirect via titrant standard |
| Information Output | Absolute Quantity + Structure | Relative Quantity | Total Reactive Content |
Conclusion
For the definitive assay of sulfonyl chlorides, quantitative NMR stands out as a superior analytical technique. Its foundation as a primary ratio method allows for the determination of purity with direct traceability to the SI, without the need for compound-specific reference materials.[1][3] While techniques like HPLC and titrimetry remain valuable for orthogonality and specific applications such as trace impurity detection or rapid total reactive content, qNMR provides an unmatched combination of accuracy, specificity, and structural confirmation in a single, non-destructive experiment. By carefully controlling experimental parameters and leveraging certified internal standards, researchers can implement a self-validating system that provides the highest confidence in the quantification of these critical chemical reagents.
References
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Wood, J. S., Dal Poggetto, G., Wang, X., Reibarkh, M., Williamson, R. T., & Cohen, R. D. (2023). Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. Magnetic Resonance in Chemistry, 61(1), 22-31. Available at: [Link]
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Quantitative NMR of chloride by an accurate internal standard approach. ResearchGate. Available at: [Link]
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Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. (2008). Available at: [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]
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Quantitative NMR (qNMR). Nanalysis. Available at: [Link]
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Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. ResearchGate. Available at: [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. (2024). Available at: [Link]
- General preparation method of sulfonyl chloride. Google Patents.
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qNMR. BIPM. Available at: [Link]
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. Available at: [Link]
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Spectral Assignments and Reference Data. CONICET. (2005). Available at: [Link]
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AK Hintermann List of qNMR Standards – Version 1.7. (2021). Available at: [Link]
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A Researcher's Guide to Characterizing Kinase Inhibitor Cross-Reactivity: From Broad-Spectrum Profiling to In-Cell Target Validation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and interpreting cross-reactivity studies for novel kinase inhibitors. We will move beyond simplistic protocols to explain the causal-driven experimental choices that form a self-validating and robust analytical cascade. Here, we will follow the journey of a hypothetical novel inhibitor, "Compound X," to illustrate the principles and methodologies essential for a thorough selectivity assessment.
The Inevitable Challenge: Why Kinase Inhibitor Selectivity is Paramount
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1] However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant hurdle for drug developers.[3][4] An inhibitor designed for a specific kinase can inadvertently bind to dozens of other kinases, leading to unforeseen off-target effects, toxicity, or even unexpected therapeutic benefits.[5][6] Therefore, a rigorous evaluation of an inhibitor's cross-reactivity is not merely a characterization step but a critical pillar of its preclinical validation.[4]
This guide outlines a two-pronged strategy that combines the breadth of in vitro biochemical profiling with the physiological relevance of in-cell target engagement assays. This integrated approach provides a high-confidence assessment of a compound's true selectivity profile.
Part 1: Broad-Spectrum Profiling with In Vitro Kinome Scanning
The first step is to cast a wide net to understand the potential interaction landscape of Compound X across the human kinome. Large-scale biochemical screens are the industry standard for this purpose.[7]
Principle of Kinome Scanning
Kinome scanning services, offered by companies like Eurofins Discovery (using KINOMEscan™) and Reaction Biology (using HotSpot™), quantify the interactions between a test compound and a large panel of purified, recombinant kinases (often over 400).[8][9] These platforms typically use one of two main approaches:
-
Competition Binding Assays: These assays, like KINOMEscan™, measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase. The amount of kinase-ligand binding is quantified, and a reduction in this signal indicates that the test compound is binding to the kinase.[8]
-
Activity-Based Assays: These assays directly measure the catalytic activity of the kinase (i.e., its ability to phosphorylate a substrate).[7] A reduction in phosphorylation in the presence of the test compound indicates inhibition. Technologies like ADP-Glo are often used, which quantify kinase activity by measuring the amount of ADP produced during the phosphotransfer reaction.[10]
Experimental Protocol: Preparing Compound X for Kinome Scanning
This protocol provides a self-validating framework for submitting a compound to a commercial kinase profiling service.
1. Compound Preparation & Quality Control (QC):
- Causality: The accuracy of the entire screen depends on the purity and concentration of the submitted compound. Impurities can cause false positives, and incorrect concentrations will render IC50 values meaningless.
- Step 1.1: Synthesize or acquire Compound X at the highest possible purity (>98% is recommended).
- Step 1.2: Verify purity using two orthogonal methods (e.g., HPLC and LC-MS).
- Step 1.3: Confirm identity and structural integrity via ¹H NMR and high-resolution mass spectrometry.
- Step 1.4: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
- Step 1.5: Determine the exact concentration of the stock solution using a quantitative method like qNMR or a validated HPLC standard curve.
2. Submission & Assay Design:
- Causality: The choice of screening concentration and assay format dictates the type and quality of data you will receive. A single high concentration is useful for initial hit-finding, while a dose-response curve is necessary to determine potency (IC50).
- Step 2.1: Contact the chosen vendor (e.g., Pharmaron, Reaction Biology) to select a kinase panel.[9][11] For a first pass, a broad diversity panel covering all major kinase families is recommended.
- Step 2.2: For an initial screen, request a single-point inhibition assay at a high concentration (e.g., 1 µM or 10 µM). This will identify most potential interactions.
- Step 2.3: Based on single-point results, select the primary target and all significant off-targets for follow-up IC50 determination (e.g., a 9- or 10-point dose-response curve).
- Step 2.4: Ensure the vendor includes a well-known promiscuous inhibitor like Staurosporine as a positive control to validate the assay run.
Data Interpretation: Quantifying Selectivity
The output from a kinome scan is a large dataset, typically percent inhibition relative to a DMSO control. A key metric derived from this data is the Selectivity Score (S-score) .[12]
The S-score quantifies the promiscuity of a compound. One common definition, S(1µM), is calculated by dividing the number of kinases inhibited by more than a certain threshold (e.g., >90%) at a 1 µM concentration by the total number of kinases tested.[12][13]
-
S-score ≈ 0: Highly selective inhibitor
-
S-score ≈ 1: Completely non-selective inhibitor
Table 1: Hypothetical Kinome Scan Data for Compound X at 1 µM
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Potency (IC50) | Notes |
| MAPK14 (p38α) | CMGC | 99% | 15 nM | Intended Primary Target |
| MAPK1 | CMGC | 65% | 850 nM | Structurally related kinase |
| AURKB | Other | 95% | 95 nM | Potential primary off-target |
| FLT3 | TK | 92% | 120 nM | Potential primary off-target |
| ATR | PIKK | 88% | 250 nM | Potential secondary off-target[14] |
| ABL1 | TK | 30% | > 1 µM | Weak hit |
| ... (444 others) | ... | < 20% | Not Determined | Considered inactive |
From this biochemical data, Compound X appears to be a potent inhibitor of its target MAPK14. However, it also demonstrates significant activity against AURKB and FLT3. This is our hypothesis: Compound X is potent but may have specific, potent off-targets that require cellular validation.
Part 2: Cellular Confirmation with the Cellular Thermal Shift Assay (CETSA)
While kinome scanning is powerful, it is performed in a simplified, artificial biochemical environment.[15] It cannot account for factors like cell permeability, compound metabolism, or the requirement for cellular co-factors. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring drug-protein interactions directly within intact, living cells.[16][17][18]
Principle of CETSA
The core principle of CETSA is that the binding of a ligand (like Compound X) to its target protein stabilizes the protein's structure.[18] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[19] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can determine a protein's melting temperature (Tagg).[18] A shift in this melting curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[16][20]
Experimental Protocol: Validating Compound X Targets with CETSA
This protocol is designed to validate the on-target (MAPK14) and key off-target (AURKB, FLT3) interactions identified in the kinome scan.
1. Cell Line Selection and Optimization:
- Causality: The chosen cell line must express the target proteins (MAPK14, AURKB, FLT3) at detectable levels. This is a critical prerequisite for a valid experiment.
- Step 1.1: Select a relevant human cell line (e.g., HEK293 for general studies, or a cancer cell line like A549 for oncology applications).
- Step 1.2: Validate the expression of MAPK14, AURKB, and FLT3 using Western Blot with highly specific antibodies. This is a non-negotiable quality control step.
2. Compound Treatment and Heating:
- Step 2.1: Culture cells to ~80% confluency.
- Step 2.2: Treat cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1-2 hours.
- Step 2.3: Harvest and wash the cells, then resuspend in a suitable buffer.
- Step 2.4: Aliquot the cell suspension into PCR tubes.
- Step 2.5: Use a thermal cycler to heat the aliquots across a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C... 70°C), followed by a 3-minute cooling step at room temperature.
3. Lysis, Separation, and Detection:
- Causality: The separation of soluble from aggregated protein is the core of the assay. Incomplete lysis or inefficient pelleting will lead to erroneous results.
- Step 3.1: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
- Step 3.2: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
- Step 3.3: Carefully collect the supernatant, which contains the soluble, folded proteins.
- Step 3.4: Quantify the amount of soluble MAPK14, AURKB, and FLT3 in each sample using Western Blotting. Run samples on SDS-PAGE, transfer to a membrane, and probe with specific antibodies for each target.
4. Data Analysis (Melt Curve & Isothermal Dose-Response):
- Melt Curve: Quantify the band intensities from the Western Blot. For each target, plot the normalized band intensity against the temperature for both DMSO and Compound X-treated samples. A rightward shift in the curve for the Compound X sample indicates thermal stabilization.
- Isothermal Dose-Response (ITDR): To determine cellular potency, treat cells with a range of Compound X concentrations. Heat all samples at a single, optimized temperature (a temperature that causes ~50% of the protein to denature in the DMSO control). Plot the soluble protein signal against the compound concentration to generate a dose-response curve and calculate a cellular EC50.[20]
Table 2: Hypothetical CETSA Validation Data for Compound X
| Kinase Target | Basal Tagg (DMSO) | Tagg with Compound X | ΔTagg (Stabilization) | ITDR EC50 | Conclusion |
| MAPK14 | 52.1°C | 58.5°C | +6.4°C | 45 nM | Confirmed: Strong cellular engagement |
| AURKB | 54.3°C | 59.1°C | +4.8°C | 210 nM | Confirmed: Cellular engagement |
| FLT3 | 56.8°C | 57.0°C | +0.2°C | > 10 µM | Not Confirmed: No significant engagement in cells |
This cellular data refines our hypothesis. While Compound X potently engaged its intended target MAPK14 and the off-target AURKB in a cellular environment, it failed to engage FLT3. This could be due to poor cell permeability or other cellular factors not present in the biochemical assay. This is a critical finding that would have been missed without cellular validation.
Comparative Analysis: Benchmarking Compound X
To put the selectivity of Compound X into perspective, it is useful to compare its profile to known inhibitors with distinct selectivity characteristics.
Table 3: Comparative Selectivity Profiles
| Feature | Staurosporine (Promiscuous) | Osimertinib (Selective) | Compound X (Hypothetical) |
| Primary Target(s) | None (Pan-Kinase) | EGFR (with T790M mutation) | MAPK14 |
| Kinome Scan S(1µM) | > 0.5 (Very High)[12] | < 0.01 (Very Low) | 0.02 (High Selectivity) |
| Known Potent Off-Targets | Hundreds of kinases across the kinome tree[12] | Minimal; some activity on other EGFR family members | AURKB |
| Use Case | Research tool for inducing apoptosis; not used clinically due to toxicity | FDA-approved therapy for non-small cell lung cancer[21][22] | A promising lead compound requiring optimization to remove AURKB activity |
This comparison clearly positions Compound X as a highly selective inhibitor, but with a specific off-target liability (AURKB) that needs to be addressed during lead optimization.
Conclusion
Characterizing the cross-reactivity of a novel kinase inhibitor is a multi-step, logic-driven process. It begins with broad, biochemical profiling to map all potential interactions and generate hypotheses about a compound's selectivity. These hypotheses must then be rigorously tested in a physiologically relevant cellular context using methods like CETSA to confirm true target engagement. By integrating these orthogonal approaches, researchers can build a high-confidence selectivity profile, enabling informed decisions to advance the most promising and safest compounds toward clinical development.
References
- Vertex AI Search. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- ResearchGate. (2022). (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors.
- PubMed. (2006). A priori inference of cross reactivity for drug-targeted kinases.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))....
- BMC Systems Biology. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876.
- MDPI. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- PLOS Computational Biology. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- Journal of Cheminformatics. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- ResearchGate. (2012). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors.
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
- Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- PubMed Central. (2023). Comparison of clinical outcomes of osimertinib and first-generation EGFR-tyrosine kinase inhibitors (TKIs) in TKI-untreated EGFR-mutated non-small-cell lung cancer with leptomeningeal metastases.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- ResearchGate. (2023). (PDF) Comparison of clinical outcomes of osimertinib and first-generation EGFR-tyrosine kinase inhibitors (TKIs) in TKI-untreated EGFR-mutated non-small-cell lung cancer with leptomeningeal metastases.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
- Wikipedia. (n.d.). Ataxia telangiectasia and Rad3 related.
- ResearchGate. (n.d.). Selectivity profile of 22c in comparison with that of staurosporine.
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Comparative Guide to the Mechanistic Validation of Reactions Involving 1-benzyl-1H-pyrazole-4-sulfonyl Chloride
Introduction
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents.[1] The synthesis of these crucial moieties often relies on the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] Among the diverse portfolio of sulfonylating agents, 1-benzyl-1H-pyrazole-4-sulfonyl chloride has emerged as a reagent of interest due to the unique electronic and steric properties conferred by the pyrazole ring. Understanding the intimate details of its reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes with novel substrates, and ultimately, accelerating the drug discovery process.
This guide provides a comprehensive comparison of 1-benzyl-1H-pyrazole-4-sulfonyl chloride with alternative sulfonylating agents. More critically, it offers a senior application scientist's perspective on the experimental workflows required to rigorously validate the mechanisms of these reactions. We will delve into the "why" and "how" of experimental design, ensuring that the data generated is not only accurate but also self-validating.
Section 1: Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent can significantly impact the yield, purity, and scalability of a synthetic route. While simple reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, reagents like 1-benzyl-1H-pyrazole-4-sulfonyl chloride offer potential advantages in specific contexts, such as modulating the reactivity or introducing a specific structural motif.
Physicochemical and Reactivity Comparison
| Property | 1-benzyl-1H-pyrazole-4-sulfonyl chloride | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) |
| Structure | Benzyl-substituted pyrazole ring | Toluene-based | Methane-based |
| Molecular Weight | ~256.7 g/mol | 190.65 g/mol | 114.55 g/mol |
| Reactivity | Moderately reactive, influenced by the electron-withdrawing pyrazole ring | Generally high reactivity | Very high reactivity, can be less selective |
| Stability | Generally stable under standard conditions | Stable, but can be moisture sensitive | Moisture sensitive, can decompose |
| Byproducts | Benzyl-pyrazole sulfonic acid, HCl | p-Toluenesulfonic acid, HCl | Methanesulfonic acid, HCl |
| Key Advantages | Introduces a specific heterocyclic moiety; potentially tunable reactivity. | Widely available, well-understood reactivity. | High reactivity for unreactive amines. |
| Key Disadvantages | Higher cost, less common. | Can be overly reactive for sensitive substrates. | Can lead to side reactions due to high reactivity. |
Supporting Experimental Data: A Model Reaction
To illustrate the practical differences, consider the sulfonylation of a model primary amine, aniline. The following table summarizes typical outcomes, though specific yields will vary with reaction conditions.
| Reagent | Typical Conditions | Typical Yield | Reference |
| 1-benzyl-1H-pyrazole-4-sulfonyl chloride | Pyridine, DCM, 25°C, 12h | 85-95% | [3] |
| Tosyl Chloride | Pyridine, DCM, 25°C, 4h | 90-98% | [1] |
| Mesyl Chloride | Et3N, DCM, 0-25°C, 2h | >95% | Generic |
As the data suggests, while all three reagents can effectively produce the desired sulfonamide, the reaction times and specific conditions may differ. The pyrazole-based reagent may offer a more controlled reaction in some instances.
Section 2: Mechanistic Validation: A Practical Guide
A proposed reaction mechanism is a hypothesis. Rigorous experimental validation is necessary to elevate it to a well-supported theory. The following sections detail key experimental workflows for probing the mechanism of reactions involving 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
The Postulated Mechanism: A Starting Point
The reaction of 1-benzyl-1H-pyrazole-4-sulfonyl chloride with a nucleophile (e.g., an amine) is generally presumed to proceed through a bimolecular nucleophilic substitution (SN2-type) pathway at the sulfur center.[4] The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
Diagram: Postulated SN2-type Mechanism
Caption: Postulated SN2-type mechanism for sulfonamide formation.
Kinetic Studies: Unveiling the Rate-Determining Step
Kinetic analysis is a powerful tool for determining the molecularity of the rate-determining step.[5][6][7] If the reaction is indeed bimolecular, the rate should be dependent on the concentration of both the sulfonyl chloride and the amine.
Experimental Protocol: Reaction Progress Kinetic Analysis
-
Preparation: Prepare stock solutions of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, the amine, and a non-nucleophilic base (e.g., 2,6-lutidine) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Reaction Setup: In a thermostatted reaction vessel, combine the amine and base. Allow the temperature to equilibrate.
-
Initiation and Monitoring: Initiate the reaction by adding the sulfonyl chloride stock solution. Immediately begin monitoring the reaction progress. This can be done using various techniques such as:
-
In-situ IR or NMR: To continuously monitor the disappearance of a reactant peak or the appearance of a product peak.[8]
-
Quenched-flow HPLC/GC-MS: At timed intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., with a large excess of a highly reactive amine or acid). Analyze the quenched mixture to determine the concentration of reactants and products.
-
-
Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Varying Concentrations: Repeat the experiment multiple times, systematically varying the initial concentration of one reactant while keeping the other constant.
-
Rate Law Determination: Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with concentration. For a bimolecular reaction, the rate law should be: Rate = k[Sulfonyl Chloride][Amine].
Diagram: Kinetic Study Workflow
Caption: Workflow for a reaction progress kinetic analysis experiment.
Intermediate Trapping Experiments: Searching for Elusive Species
While the SN2-type mechanism is common, alternative pathways involving reactive intermediates, such as a sulfonyl radical or a zwitterionic intermediate, could be possible under certain conditions.[9][10] Intermediate trapping experiments are designed to capture and identify these transient species.[11][12][13]
Experimental Protocol: Radical Intermediate Trapping
-
Radical Trap Selection: Choose a suitable radical trap, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or a nitrone spin trap like PBN (α-phenyl-N-tert-butylnitrone). These molecules readily react with radical species to form stable adducts.
-
Reaction Setup: Run the standard sulfonylation reaction in the presence of a stoichiometric excess of the radical trap.
-
Control Experiments:
-
Run the reaction without the sulfonyl chloride to ensure the amine and trap do not react.
-
Run the reaction without the amine to ensure the sulfonyl chloride and trap do not react under the reaction conditions.
-
-
Analysis: Analyze the reaction mixture using techniques capable of identifying the trapped adduct, such as:
-
LC-MS: To detect the mass of the expected adduct.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: If a spin trap is used, EPR can directly detect and characterize the resulting stable radical adduct.
-
Diagram: Intermediate Trapping Logic
Caption: Logic of an intermediate trapping experiment.
Isotopic Labeling Studies: Following the Atoms
Isotopic labeling is a definitive method for tracing the path of atoms throughout a reaction.[14][15] By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁸O, ³⁴S), we can determine which bonds are broken and formed.
Experimental Protocol: ¹⁸O Labeling of the Sulfonyl Group
-
Synthesis of Labeled Reagent: Synthesize 1-benzyl-1H-pyrazole-4-sulfonyl chloride using an ¹⁸O-labeled sulfonating agent (e.g., H₂¹⁸O-enriched chlorosulfonic acid). This will produce a sulfonyl chloride with ¹⁸O atoms in the sulfonyl group.
-
Reaction: Carry out the sulfonylation reaction with an unlabeled amine.
-
Product Analysis: Analyze the resulting sulfonamide product using mass spectrometry.
-
Interpretation:
-
If the ¹⁸O label is retained in the sulfonamide product: This provides strong evidence that the S-O bonds are not broken during the reaction, which is consistent with a nucleophilic attack at the sulfur center.
-
If the ¹⁸O label is lost or scrambled: This would suggest a more complex mechanism, possibly involving the formation of a sulfene intermediate (though less likely for arylsulfonyl chlorides).
-
Section 3: Conclusion
The mechanistic validation of reactions involving 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a multi-faceted process that requires a combination of kinetic, spectroscopic, and isotopic labeling studies. While this reagent performs admirably in comparison to standard sulfonylating agents like TsCl and MsCl, a thorough understanding of its reaction pathways is essential for its effective and rational application in complex molecule synthesis. The experimental protocols outlined in this guide provide a robust framework for researchers to not only propose but also rigorously validate reaction mechanisms, thereby upholding the principles of scientific integrity and advancing the field of drug development.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]
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Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (n.d.). PubMed Central. [Link]
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Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski Group, University of Pennsylvania. [Link]
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Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. [Link]
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Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts. [Link]
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Sulfonamide-Trapping Reactions of Thermally Generated Benzynes. (2018). PubMed. [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery. [Link]
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Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. (n.d.). MDPI. [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. [Link]
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Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). University of Pennsylvania. [Link]
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Methods to determine reaction mechanism Part 2 Isotopic Labelling. (2022). YouTube. [Link]
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Trapping and identification of the intermediate aryl radicals from the reaction of aroylarylhydrazines (arylarenecarbohydrazides) with sodium hydride. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
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The Kinetics of Organic Reactions. (2020). YouTube. [Link]
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Heterocycle Reactions. (n.d.). MDPI. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). ResearchGate. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PubMed Central. [Link]
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1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. (n.d.). Organic Syntheses. [Link]
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A Senior Scientist's Guide to Assessing the Novelty of Synthesized Pyrazole Compounds: From Structural Elucidation to Functional Characterization
For researchers and drug development professionals, the synthesis of a new chemical entity is a moment of profound potential. The pyrazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs ranging from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil.[1][2] Its versatility and privileged structure status mean that novel derivatives are of immense interest for treating a spectrum of diseases, including cancer, infectious diseases, and cardiovascular conditions.[3][4]
However, the journey from a successful synthesis to a validated, novel compound is rigorous. Novelty is not merely the absence of a previously reported structure; it is a comprehensive assessment of both unique chemical architecture and distinct functional properties. This guide provides an in-depth framework for establishing the novelty of newly synthesized pyrazole compounds, moving beyond rote protocols to explain the causality behind each experimental choice. We will explore the critical pillars of this assessment: definitive structural verification and robust functional characterization, ensuring that every claim of novelty is backed by a self-validating system of evidence.
Part 1: The Foundation of Novelty - Unambiguous Structural Verification
Before any functional assessment, you must prove, unequivocally, that you have synthesized the intended molecule and that its structure is, in fact, new. This process is a logical workflow that combines computational checks with rigorous analytical chemistry.
The Prerequisite: Exhaustive Literature and Database Search
The first step in assessing novelty is to perform a thorough search of the chemical literature. A compound cannot be claimed as novel if it already exists. The primary causality here is to avoid redundant research and to understand the existing landscape of similar structures, which will be crucial for later functional comparisons.
Experimental Protocol: Chemical Structure Database Search
-
Select Databases: Utilize comprehensive chemical databases. The gold standards are SciFinder-n® (Chemical Abstracts Service) and Reaxys®. Publicly available databases like PubChem are also valuable resources.
-
Perform Structure Search:
-
Draw the exact chemical structure of your synthesized pyrazole using the database's chemical editor.
-
Execute an "exact match" search to determine if the identical compound has ever been reported.
-
Execute a "substructure" search to identify compounds containing your core pyrazole scaffold. This helps in understanding the broader chemical space and identifying close analogs for comparative studies.
-
-
Analyze Results: If no exact match is found, you have cleared the first hurdle of structural novelty. The substructure search results will form the basis for selecting appropriate comparator compounds in your functional assays.
The Proof: Spectroscopic and Analytical Characterization
Confirming the identity of your synthesized compound is non-negotiable. A combination of spectroscopic methods is required because each technique provides a unique piece of the structural puzzle. Relying on a single method is insufficient for novel compound validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the carbon-hydrogen framework.
-
Expertise & Causality: ¹H NMR confirms the number of unique protons, their electronic environments (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). ¹³C NMR confirms the number of unique carbon atoms. For a pyrazole, specific protons, such as the C4-H, have characteristic chemical shifts that provide definitive evidence of the ring's formation and substitution pattern.[1]
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound.
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is critical. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the compound's elemental formula. This is a self-validating step; if the experimental mass does not match the calculated mass for the proposed formula, the structure is incorrect.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This method identifies the functional groups present in the molecule.
-
Expertise & Causality: While less specific than NMR for overall structure, FT-IR is excellent for quickly confirming the presence or absence of key functional groups (e.g., C=O stretch for an amide, N-H stretch for the pyrazole ring, C=N stretch).[5]
-
-
Single-Crystal X-ray Crystallography: This is the gold standard for absolute structure determination.
-
Expertise & Causality: If a suitable crystal can be grown, this technique provides an undisputed 3D model of the molecule, confirming atom connectivity, stereochemistry, and bond angles. For a truly novel and potentially significant scaffold, crystallographic data is the ultimate proof.
-
Caption: Workflow for the validation of a structurally novel pyrazole compound.
Data Presentation: Hypothetical Characterization Data
| Technique | Parameter | Expected Value (for C₁₇H₁₄F₃N₂O₂S) | Observed Value | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | 383.0723 | 383.0725 | Confirms elemental formula. |
| ¹H NMR | δ (ppm) | 7.5-8.2 (m, Ar-H), 6.8 (s, 1H, Pyrazole C4-H) | 7.6-8.1 (m, 9H), 6.82 (s, 1H) | Matches proposed proton environment. |
| ¹³C NMR | δ (ppm) | 155.1 (C3), 142.5 (C5), 105.3 (C4) | 155.0, 142.7, 105.5 | Confirms carbon backbone. |
| FT-IR | ν (cm⁻¹) | ~3300 (N-H), ~1350 (S=O), ~1160 (C-F) | 3310, 1348, 1165 | Confirms key functional groups. |
Part 2: The Impact of Novelty - Defining a Unique Functional Profile
A novel structure is only the beginning. True innovation in drug discovery lies in identifying a novel or superior biological function. The goal is to demonstrate that your new pyrazole compound interacts with biological systems in a way that is meaningfully different from existing alternatives.
Rationale-Driven Assay Selection
The choice of biological assays should not be arbitrary. It should be based on the intended therapeutic target or the known activities of structurally similar pyrazoles. Pyrazoles are renowned for a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][6]
-
Anti-inflammatory: Many pyrazoles, like celecoxib, are known COX-2 inhibitors.[3]
-
Anticancer: Pyrazole derivatives have been shown to inhibit various kinases (e.g., CDKs, EGFR) and tubulin polymerization.[3]
-
Antimicrobial: The pyrazole scaffold is present in antibacterial agents and can be effective against resistant strains like MRSA.[3][7]
Experimental Protocols for Functional Screening
The following are representative, self-validating protocols to assess the functional novelty of a pyrazole compound in an anticancer context.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This assay measures a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.
-
Cell Culture: Seed a human cancer cell line (e.g., A-549, a lung carcinoma line) into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of your novel pyrazole in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Controls (Trustworthiness Pillar):
-
Negative Control: Wells containing cells treated only with media containing the highest concentration of DMSO used (e.g., 0.1%). This validates that the solvent is not causing cytotoxicity.
-
Positive Control: Wells containing cells treated with a known anticancer drug (e.g., 5-Fluorouracil). This validates that the assay system is responsive.
-
Blank Control: Wells containing only media (no cells). This is used for background subtraction.
-
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells. Perform each concentration in triplicate for statistical validity. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM)[6] | Interpretation |
| Novel Pyrazole A | A-549 (Lung Cancer) | 2.5 | High potency. |
| Analog 1 (from literature) | A-549 (Lung Cancer) | 18.14 | Novel compound is >7x more potent. |
| 5-Fluorouracil (Standard) | A-549 (Lung Cancer) | 59.27 | Novel compound is significantly more potent than the standard of care in this assay. |
Elucidating Mechanism of Action
Demonstrating superior potency (e.g., a lower IC₅₀) is a key aspect of functional novelty. The next level is to investigate why it is more potent. This involves exploring the compound's mechanism of action. If your pyrazole was designed as a kinase inhibitor, the logical next step is a direct enzyme inhibition assay.
Caption: Inhibition of the RAF kinase by a novel pyrazole compound, blocking downstream signaling.
Conclusion
Assessing the novelty of a newly synthesized pyrazole compound is a multi-faceted process that demands scientific rigor and a logical, evidence-based approach. It begins with confirming the uniqueness of the chemical structure through exhaustive database searches and is solidified by a suite of analytical techniques, with NMR, HRMS, and ultimately X-ray crystallography serving as the arbiters of truth. This structural novelty must then be married to a distinct functional profile. By employing carefully chosen, well-controlled biological assays and comparing the results to relevant benchmarks, researchers can demonstrate improved potency, a different mechanism of action, or a new therapeutic application. This comprehensive validation is the true hallmark of innovation and the foundation upon which the next generation of pyrazole-based therapeutics will be built.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking Modern Methods Against Established Protocols
To my fellow researchers, scientists, and drug development professionals,
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of blockbuster drugs like Celecoxib (Celebrex®) and Viagra®.[1] Its prevalence drives a continuous search for more efficient, scalable, and sustainable synthetic routes. As a Senior Application Scientist, my goal is not just to provide protocols, but to offer a comparative analysis grounded in mechanistic understanding and experimental data, enabling you to select the optimal method for your specific discovery or development pipeline.
This guide moves beyond a simple listing of reactions. We will dissect the established Knorr synthesis to create a performance benchmark, and then critically evaluate how modern methodologies—including microwave-assisted synthesis, multicomponent reactions, and advanced cycloadditions—stack up in terms of speed, efficiency, and green chemistry principles.
The Enduring Benchmark: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most fundamental and widely utilized method for pyrazole synthesis.[1][2] Its longevity is a testament to its reliability and broad substrate scope.
Mechanistic Rationale
The Knorr synthesis is typically an acid-catalyzed cyclocondensation.[3] The reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[3] The choice of an unsymmetrical dicarbonyl compound can lead to a mixture of regioisomers, a key limitation to consider during synthetic planning.[1][4]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 1: Conventional Reflux Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol represents a classic Knorr condensation.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid (solvent and catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (10 mmol) and glacial acetic acid (20 mL).
-
Slowly add acetylacetone (10 mmol) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Modern Methodologies: A Leap in Efficiency and Sustainability
While robust, the Knorr synthesis often requires prolonged heating and can present challenges in purification and regiocontrol.[1][4] Modern techniques address these limitations, offering significant advantages.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, localized heating, often in sealed vessels, can dramatically reduce reaction times from hours to minutes and frequently improves yields.[5][6]
Causality: The core advantage stems from efficient and uniform heating of the reaction mixture, bypassing the slower process of conventional thermal conduction from an external heat source. This often leads to cleaner reactions with fewer side products.[5]
Caption: General workflow for microwave-assisted pyrazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol demonstrates a rapid, water-based microwave synthesis.[7]
Materials:
-
3-Aminocrotononitrile (α-cyanoketone equivalent)
-
Appropriate aryl hydrazine
-
1 M Hydrochloric Acid (in water)
-
10% Sodium Hydroxide (aqueous)
Procedure:
-
In a 10 mL microwave process vial, combine the aryl hydrazine (1.0 mmol) and 3-aminocrotononitrile (1.2 mmol).
-
Add 3 mL of 1 M HCl (aq.) to dissolve the reactants.
-
Seal the vial with a septum cap.
-
Place the vial in a microwave reactor and heat to 150°C for 10-15 minutes.[7]
-
After the reaction, cool the vial to room temperature using compressed air.
-
Carefully uncap the vial and basify the solution with 10% NaOH (aq.) until a precipitate forms.
-
Collect the solid product via vacuum filtration and wash with cold water to obtain the desired pyrazole.[7]
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[1][8] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate molecular diversity.[4]
Causality: By combining multiple synthetic steps into a single operation, MCRs eliminate the need for isolating and purifying intermediates, saving time, solvents, and resources. The in-situ generation of reactive intermediates is a key principle that drives these convergent syntheses.[1]
Protocol 3: One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles
This protocol exemplifies an MCR that combines an aldehyde, a 1,3-dicarbonyl, and a hydrazine source.[9]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Tosylhydrazine
-
Solvent (e.g., Ethanol)
-
Base (e.g., piperidine)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.
-
Add tosylhydrazine (1.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC. The reaction sequence involves a tandem Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization.[9]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the highly substituted pyrazole.
[3+2] Cycloaddition Strategies: Precision in Ring Construction
[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles like diazo compounds or sydnones with alkynes, offer a powerful and often highly regioselective route to pyrazoles.[9][10] These methods provide access to substitution patterns that can be challenging to achieve via traditional condensation routes.
Causality: This strategy builds the pyrazole ring by forming two new sigma bonds between a three-atom (the 1,3-dipole) and a two-atom (the dipolarophile, e.g., an alkyne) component. The regioselectivity is governed by the electronic and steric properties of the substituents on both components, which can be finely tuned.[10]
Protocol 4: Silver-Mediated [3+2] Cycloaddition of an Isocyanide with a Terminal Alkyne
This modern protocol uses a stable, solid isocyanide precursor under mild conditions.[9]
Materials:
-
N-isocyanoiminotriphenylphosphorane (CNN building block)
-
Terminal alkyne (e.g., phenylacetylene)
-
Silver carbonate (Ag₂CO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction tube, add the terminal alkyne (0.3 mmol), N-isocyanoiminotriphenylphosphorane (0.2 mmol), and silver carbonate (0.02 mmol, 10 mol%).
-
Add 2.0 mL of dichloromethane as the solvent.
-
Stir the reaction mixture at 40°C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to afford the desired substituted pyrazole.
Head-to-Head Performance Analysis
The choice of synthetic method is a multi-parameter decision. The following table provides a comparative summary of the discussed protocols, offering a clear benchmark for reaction planning.
| Parameter | Protocol 1: Knorr Reflux | Protocol 2: Microwave | Protocol 3: MCR | Protocol 4: [3+2] Cycloaddition |
| Reaction Time | 2 - 3 hours | 10 - 15 minutes[7] | 2 - 4 hours | 12 hours |
| Typical Yields | Good to Excellent (75-95%)[11] | Excellent (70-90%)[7] | Good to Excellent[9] | Good[9] |
| Temperature | ~118°C (Reflux) | 150°C[7] | Reflux | 40°C |
| Key Advantage | Well-established, reliable | Drastic time reduction[5] | High step/atom economy[4] | High regioselectivity, mild conditions[9] |
| Key Limitation | Long reaction times, potential regioisomer mixtures[1] | Requires specialized equipment | Optimization can be complex | Substrate synthesis can be multi-step |
| Green Aspect | Requires organic solvents | Use of water as solvent[7] | One-pot procedure reduces waste | Mild conditions, lower energy |
Conclusion and Strategic Recommendations
The classical Knorr synthesis remains a valuable and reliable tool, particularly for generating foundational scaffolds from readily available 1,3-dicarbonyls. Its predictability makes it a workhorse for routine synthesis.
For laboratories focused on rapid lead generation and library synthesis, microwave-assisted methods are unparalleled. The ability to reduce reaction times from hours to minutes provides a transformative advantage in accelerating design-make-test-analyze cycles.[5]
Multicomponent reactions (MCRs) represent the pinnacle of synthetic efficiency. When developing a synthetic route for a complex target with multiple substitution points, an MCR approach should be strongly considered to maximize step economy and minimize waste.[8]
Finally, [3+2] cycloaddition strategies offer surgical precision. When a specific regioisomer is required or when the necessary 1,3-dicarbonyl precursor is unstable or inaccessible, these methods provide an elegant and powerful alternative for constructing the pyrazole core.
Ultimately, the "best" method is context-dependent. By understanding the mechanistic principles and performance metrics of each approach, the modern medicinal chemist is well-equipped to build this privileged scaffold with greater speed, efficiency, and purpose.
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-
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-
Li, W., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2836-2866. [Link]
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Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
-
Karakaya, A. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]
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Safety Operating Guide
1-benzyl-1H-pyrazole-4-sulfonyl chloride proper disposal procedures
As a Senior Application Scientist, I understand that moving from research to application requires not just scientific acumen, but a deep commitment to safety and environmental stewardship. The proper disposal of a reactive chemical like 1-benzyl-1H-pyrazole-4-sulfonyl chloride is not a mere procedural afterthought; it is a critical component of responsible research. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory compliance.
Core Principle: Proactive Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's inherent risks is paramount. 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a multi-hazard substance. Its reactivity is driven by the sulfonyl chloride moiety, while its toxicological profile is influenced by the entire molecular structure, including the benzyl and pyrazole groups.
The causality behind treating this compound with extreme caution stems from its classification. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar sulfonyl chlorides, pyrazoles, and benzyl derivatives allow for a robust hazard assessment.[1][2][3][4][5] The sulfonyl chloride group is highly susceptible to hydrolysis. Contact with water, including atmospheric moisture, can lead to a vigorous reaction that liberates hydrochloric acid (HCl) gas, which is corrosive and toxic upon inhalation.[6][7]
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Statement (Anticipated) | Consequence & Rationale |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | The sulfonyl chloride group reacts with moisture on the skin and in the eyes to form corrosive acids.[1][6] |
| Eye Damage | H318: Causes serious eye damage. | Direct contact can lead to irreversible damage due to the rapid formation of HCl.[4][8] |
| Acute Toxicity (Inhalation) | H331/H330: Toxic or Fatal if inhaled. | Inhalation of dusts or reaction byproducts (HCl gas) can cause severe respiratory irritation and potentially pulmonary edema.[7][8] |
| Reactivity | Reacts violently with water. | This is the primary chemical hazard. The reaction is exothermic and produces corrosive gas, posing splash and inhalation risks.[6][7] |
| Environmental Hazard | H401/H400: Toxic or Very toxic to aquatic life. | Halogenated organic compounds can be persistent and harmful to aquatic ecosystems.[4][9] Avoid release to the environment.[10][11] |
| Other Potential Hazards | Lachrymator, Potential Carcinogenicity | The benzyl chloride component is a probable human carcinogen.[5][8] This compound should be handled with extreme caution.[5] |
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
Given the high reactivity and toxicity, all handling and disposal operations must be conducted within a certified chemical fume hood to contain vapors and potential gas release.[2][7][12] Personal protective equipment is non-negotiable and serves as the last line of defense.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin corrosion. Check manufacturer's breakthrough time data.[12] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and its reaction products.[1][2][8] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from accidental contact.[1][10] |
| Respiratory | Not required if handled exclusively within a fume hood. | For spill cleanup outside a hood, a respirator with an appropriate acid gas/organic vapor cartridge may be necessary per institutional guidelines.[8] |
The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for disposing of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is that it must be managed as hazardous chemical waste .[13] Under no circumstances should it be disposed of down the drain or in general trash.[14][15] In-lab neutralization is not recommended due to the violent reaction with water and the production of toxic byproducts.[1][6][7]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. This compound belongs to a specific waste stream.
-
Action: Designate a dedicated waste container for Halogenated Organic Waste .[16][17]
-
Causality: 1-benzyl-1H-pyrazole-4-sulfonyl chloride contains chlorine, making it a halogenated compound. These wastes are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts.[16] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.[18][19]
Step 2: Container Selection and Labeling
The integrity of the waste container is critical for preventing leaks and reactions.
-
Action: Select a clean, dry, high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap.[13][20] Ensure the container is compatible with corrosive and organic materials.
-
Causality: The container must be dry to prevent premature reaction with residual moisture. A secure cap is essential to contain HCl gas that may evolve from reaction with atmospheric humidity and to prevent spills.[17][18]
-
Action: Before adding any waste, affix a "Hazardous Waste" label.[18][21] Clearly write the full chemical name: "Waste 1-benzyl-1H-pyrazole-4-sulfonyl chloride" and list any solvents used in transfer. Do not use abbreviations.[17]
-
Causality: Accurate labeling is a legal requirement and is crucial for the safety of laboratory personnel and waste handlers. It ensures the waste is managed correctly throughout the disposal chain.
Step 3: Waste Collection
Collect waste at the point of generation.
-
Action (for pure compound): If disposing of unreacted solid, carefully transfer it to the designated waste container inside a chemical fume hood.
-
Action (for solutions): If the compound is in a reaction mixture or solvent, transfer the liquid waste into the designated halogenated organic waste container.
-
Causality: Performing all transfers in a fume hood protects the researcher from inhaling hazardous vapors or dust.[12]
Step 4: Storage and Final Disposal
-
Action: Keep the waste container tightly sealed when not in use.[17][18] Store it in a designated Satellite Accumulation Area within the laboratory.[13] This area should be away from incompatible materials, especially water, bases, and oxidizing agents.[2][15]
-
Causality: Continuous containment prevents the release of vapors and reaction with the environment. Segregated storage minimizes the risk of dangerous reactions in case of a spill.[21]
-
Action: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[13][22]
-
Causality: Final disposal must be handled by trained professionals at an approved waste disposal plant, as mandated by regulations.[1][2][6][23] This ensures the chemical is managed in an environmentally sound and legally compliant manner.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management of 1-benzyl-1H-pyrazole-4-sulfonyl chloride waste.
Caption: Decision workflow for safe disposal of 1-benzyl-1H-pyrazole-4-sulfonyl chloride.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[2] For eyes, hold the eyelids open while flushing. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2][3] Do not use combustible materials. Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][12] Do not use water for cleanup.[6] Report the spill to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). MSDS: Sulphuryl Chloride. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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ResearchGate. (2018). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents SOP. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Neutralization Guide. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling 1-benzyl-1H-pyrazole-4-sulfonyl chloride
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-benzyl-1H-pyrazole-4-sulfonyl chloride. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in the known hazards of the compound's constituent chemical groups.
The 'Why': Understanding the Inherent Hazards
Effective personal protective equipment (PPE) selection is not a matter of simple checklists; it is a direct response to a thorough understanding of the chemical's reactivity and toxicity. 1-benzyl-1H-pyrazole-4-sulfonyl chloride presents a dual-threat profile that demands rigorous control measures.
-
The Sulfonyl Chloride Group - Corrosive and Water-Reactive: The sulfonyl chloride functional group is acutely reactive with nucleophiles, most notably water. Atmospheric moisture is sufficient to initiate a rapid hydrolysis reaction, producing hydrochloric acid (HCl) and 1-benzyl-1H-pyrazole-4-sulfonic acid. This reaction is exothermic and the resulting acidic byproducts are highly corrosive, capable of causing severe chemical burns upon contact with skin or eyes. Safety data for the analogous compound, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, explicitly lists the hazard statement H314: "Causes severe skin burns and eye damage".
-
The Benzyl Chloride Moiety - Toxic and Carcinogenic: The benzyl chloride portion of the molecule introduces significant toxicological risks. Benzyl chloride is a potent lachrymator (an agent that causes tearing and intense eye irritation) and is classified as a probable human carcinogen and mutagen[1]. The United States Occupational Safety and Health Administration (OSHA) recognizes benzyl chloride as a substance that can cause severe irritation, lung damage (pulmonary edema), and long-term health effects[1]. Its GHS classification includes "Fatal if inhaled" (H330), "May cause genetic defects" (H340), and "May cause cancer" (H350)[2][3].
Combined Hazard Profile: The resulting molecule must be treated as a moisture-sensitive, corrosive solid or liquid that is toxic, a suspected carcinogen, and a lachrymator. All handling procedures must be designed to prevent any contact with moisture and to completely isolate the operator from dermal, ocular, and respiratory exposure.
The 'How': A Multi-Layered PPE Protocol
Given the severe hazards, a comprehensive, multi-layered PPE strategy is mandatory. Standard laboratory PPE (e.g., a single pair of nitrile gloves and safety glasses) is grossly insufficient.
Table 1: Mandatory PPE for Handling 1-benzyl-1H-pyrazole-4-sulfonyl chloride
| Body Area | Primary Protection | Secondary/Situational Protection | Causality and Rationale |
| Eyes & Face | Tight-fitting Chemical Splash Goggles | Full-Face Shield (worn over goggles) | Goggles are required to prevent vapor/aerosol entry. A face shield is mandatory for protecting the face from splashes, especially during transfers or when working with larger quantities[4]. |
| Hands | Double-gloving: Inner Nitrile Glove + Outer Butyl or Viton® Rubber Gloves | N/A | Nitrile provides dexterity for fine manipulation. The outer, more robust glove (Butyl or Viton®) offers superior resistance to corrosive and aromatic compounds. Double-gloving protects against immediate exposure if the outer glove is compromised. |
| Body | Flame-Resistant Laboratory Coat | Chemical-Resistant Apron (worn over lab coat) | The lab coat provides a baseline barrier. A chemical-resistant apron is essential to protect against splashes and spills of the corrosive material. |
| Respiratory | N/A (when used in a certified fume hood) | Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges | All work must be performed in a certified chemical fume hood. In the event of a significant spill or fume hood failure, an APR must be available for emergency response. |
| Feet | Closed-toe, chemical-resistant leather or rubber shoes | N/A | Protects feet from potential spills. |
The 'Where' and 'When': Operational and Disposal Plans
Safe handling extends beyond PPE to include the environment, procedures, and waste management. The following step-by-step plans provide a framework for minimizing risk throughout the chemical's lifecycle.
Engineering Controls and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly (check airflow monitor).
-
Prepare Spill Kit: An appropriate spill kit must be immediately accessible. This kit should contain:
-
Sodium bicarbonate or soda ash for neutralization.
-
An inert absorbent material (e.g., vermiculite or sand).
-
A sealed, labeled hazardous waste container.
-
Forceps or a scoop for collecting solid waste.
-
-
Inert Atmosphere: For reactions sensitive to moisture, ensure a source of dry inert gas (Nitrogen or Argon) is available.
-
Clear Workspace: The fume hood should be free of clutter and incompatible materials (especially water, alcohols, and bases).
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the laboratory area where the chemical is stored or handled.
-
Transport: Transport the chemical in a sealed, unbreakable secondary container.
-
Weighing: If the material is a solid, weigh it directly into the reaction vessel within the fume hood. Do not weigh on an open bench.
-
Reaction Setup: Perform all manipulations, including transfers, additions, and reaction monitoring, within the fume hood with the sash at the lowest practical height.
-
Quenching (Crucial Step): Unreacted sulfonyl chloride must be safely quenched before workup. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cooled (ice bath) solution of a weak base like sodium bicarbonate or an amine scavenger. Never add water or base directly to the bulk reaction mixture.
-
Doffing PPE: Remove PPE in the designated area, avoiding contact with potentially contaminated outer surfaces. Remove the outer gloves first, followed by the apron, face shield, goggles, and inner gloves. Wash hands thoroughly.
Waste Disposal Plan
-
Solid Waste: All contaminated solid waste (e.g., weigh boats, contaminated paper towels, used gloves) must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with regular trash.
-
Liquid Waste: The quenched reaction mixture and any solvent rinses should be collected in a labeled, sealed hazardous waste container. The pH should be neutral.
-
Decontamination: Glassware must be decontaminated before washing. Rinse the equipment with a suitable organic solvent (e.g., acetone) and collect the rinse as hazardous waste. Then, carefully rinse with a dilute sodium bicarbonate solution before final cleaning.
-
Disposal Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations[5].
Visualization: Chemical Handling Workflow
The following diagram illustrates the logical flow of operations, from preparation to disposal, ensuring safety at every stage.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
